molecular formula C8H7BrClFO B1383789 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene CAS No. 1865026-41-0

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Cat. No.: B1383789
CAS No.: 1865026-41-0
M. Wt: 253.49 g/mol
InChI Key: HXMHEIUIPPRKLF-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS 1865026-41-0) is a versatile benzenederivative with the molecular formula C8H7BrClFO and an exact mass of 251.93528 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Its specific structure, featuring bromo, chloro, fluoro, and ethoxy substituents on a benzene ring, makes it a key precursor in complex multi-step syntheses. For instance, it is used in the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is a key intermediate in the synthesis of active pharmaceutical ingredients such as dapagliflozin and its solvates . The presence of multiple halogens and an alkoxy group allows for selective further functionalization via various coupling and substitution reactions, making it a crucial reagent for medicinal chemists developing new compounds and for exploring structure-activity relationships. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-5-chloro-4-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMHEIUIPPRKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 1865026-41-0).[1] As a highly substituted halogenated aromatic ether, this compound presents unique characteristics relevant to its potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental data in published literature, this guide synthesizes predicted properties based on structure-activity relationships with analogous compounds, alongside detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented to ensure scientific integrity and provide researchers with a robust framework for characterization.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a benzene ring functionalized with four different substituents: a bromine atom, a chlorine atom, a fluorine atom, and an ethoxy group. This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a potentially valuable intermediate in organic synthesis. The strategic placement of halogens offers multiple reactive sites for cross-coupling reactions, while the ethoxy group influences the molecule's electronic nature and solubility.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 1865026-41-0[1]

  • Molecular Formula: C₈H₇BrClFO

Predicted Physicochemical Properties

The properties listed below are estimated based on the analysis of structurally related compounds. Empirical verification is essential and the protocols for these determinations are provided in Section 4.

PropertyPredicted ValueRationale & Comparative Insights
Molecular Weight 253.49 g/mol Calculated from the molecular formula (C₈H₇BrClFO).
Physical State White to off-white crystalline solidSimilar polysubstituted halogenated benzenes, such as 1-bromo-4-chloro-2-fluoro-5-methoxy-benzene (a solid with a melting point of 72-76 °C), are solids at room temperature.[2][3] The additional methylene group in the ethoxy chain compared to a methoxy group is unlikely to change the physical state from solid to liquid.
Melting Point 65 - 85 °CThis is an estimated range. The melting point is influenced by crystal lattice packing, which is difficult to predict. For comparison, 1-bromo-4-chlorobenzene has a melting point of 67°C.[4] The additional fluorine and ethoxy substituents will alter this value.
Boiling Point > 250 °C (at atmospheric pressure)Halogenated aromatic compounds have relatively high boiling points due to their molecular weight and intermolecular forces. For instance, the predicted boiling point for a related methoxy compound is 237.7±35.0 °C.[2] The ethoxy derivative would be expected to have a slightly higher boiling point.
Solubility Insoluble in water; Soluble in non-polar and moderately polar organic solvents (e.g., Dichloromethane, Diethyl Ether, Toluene, Ethyl Acetate).The principle of "like dissolves like" governs solubility. The large, non-polar halogenated benzene ring dominates the molecule's character, making it hydrophobic. It is expected to be soluble in common organic solvents used for synthesis and chromatography.[2][5]
pKa Not applicableThe molecule does not possess readily ionizable protons and is not considered acidic or basic.

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of a synthesized compound. The following are predicted spectral characteristics for this compound.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The aromatic region will display two doublets, with coupling constants influenced by the adjacent fluorine atom. The ethoxy group will present as a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons). Chemical shifts for protons on a carbon adjacent to an ether oxygen are typically in the 3.4-4.5 ppm range.[6]

  • ¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms bonded to the electronegative halogens and the oxygen atom will be shifted downfield. Carbons adjacent to an ether oxygen typically absorb in the 50-80 ppm range.[6]

  • FT-IR Spectroscopy: The infrared spectrum will be characterized by C-O-C stretching vibrations typical for aryl alkyl ethers, which show strong absorbances around 1050 and 1250 cm⁻¹.[6][7] Additionally, C-X (Carbon-Halogen) stretching vibrations will be present at lower wavenumbers. The exact position of C-X stretches decreases with increasing halogen mass (C-F > C-Cl > C-Br).[8]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M+) peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a complex isotopic pattern will be observed for the molecular ion. This will include a prominent M+2 peak and a smaller M+4 peak, which is a definitive signature for a compound containing both one bromine and one chlorine atom.[9][10]

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, reliable methods for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow range (typically 0.5-1.0°C). Impurities depress and broaden the melting range.[1] This protocol uses a capillary method, which is standard in organic chemistry labs.

Methodology: Thiele Tube Method

  • Sample Preparation:

    • Place a small amount of the dry crystalline compound on a clean watch glass.

    • Grind the compound into a fine powder using a spatula.

    • Take a capillary tube (sealed at one end) and press the open end into the powder.

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[11]

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band or a piece of wire. The sample in the capillary should be level with the thermometer bulb.

    • Clamp a Thiele tube to a retort stand.

    • Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) so that the oil level is above the top of the side-arm loop.

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample and thermometer bulb are immersed in the oil but the open end of the capillary is above the oil surface.[12]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner.[12] The design of the tube promotes convection currents, ensuring uniform heating.

    • For an unknown compound, perform a rapid initial determination by heating quickly to find an approximate melting range.

    • Allow the apparatus to cool, then repeat with a fresh sample, heating slowly (1-2°C per minute) as you approach the approximate melting point.[1]

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement Prep1 Grind Sample to Fine Powder Prep2 Pack 2-3mm into Capillary Tube Prep1->Prep2 Setup1 Attach Capillary to Thermometer Prep2->Setup1 Setup2 Insert into Thiele Tube with Oil Setup1->Setup2 Heat Heat Side Arm Gently (1-2°C/min) Setup2->Heat Observe Observe Sample Heat->Observe RecordT1 Record T1 (First Liquid Drop) Observe->RecordT1 RecordT2 Record T2 (Completely Melted) RecordT1->RecordT2 Report Report Range (T1-T2) RecordT2->Report

Caption: Workflow for Melting Point Determination.

Solubility Determination

Principle: Solubility is determined by observing whether a compound forms a homogeneous solution with a solvent. The "like dissolves like" rule is a guiding principle, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[5] A systematic approach using solvents of varying polarity provides a comprehensive solubility profile.

Methodology: Small-Scale Solubility Test

  • Preparation:

    • Label a series of small, clean test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Dichloromethane, Hexane).

    • Add approximately 20-30 mg of the compound to each test tube.

  • Procedure:

    • To the first test tube, add the chosen solvent dropwise, up to about 1 mL.[13]

    • After each addition of a few drops, gently agitate or vortex the tube for 10-20 seconds to facilitate dissolution.[5]

    • Observe the mixture against a contrasting background.

  • Classification:

    • Soluble: The solid completely disappears, forming a clear, homogeneous solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Data Recording:

    • Record the results for each solvent in a structured table.

    • For a more quantitative measure, one can determine the mass of solute that dissolves in a specific volume of solvent until saturation is reached.

Solubility_Workflow Start Place ~25mg of Compound in Test Tube AddSolvent Add 1 mL of Solvent in Portions Start->AddSolvent Agitate Agitate/Vortex for 10-20s AddSolvent->Agitate Observe Observe for Homogeneous Solution Agitate->Observe Soluble Classify: Soluble Observe->Soluble Yes Insoluble Classify: Insoluble Observe->Insoluble No Partial Classify: Partially Soluble Observe->Partial Some Dissolves

Caption: Workflow for Solubility Classification.

Safety and Handling

Directive: As a halogenated aromatic hydrocarbon, this compound must be handled with appropriate caution. Data from related compounds suggest potential hazards.

  • General Hazards: Halogenated aromatic compounds can be irritants to the eyes, skin, and respiratory system.[14][15][16] Some are associated with potential liver and central nervous system effects with prolonged or high-level exposure.[14][17] Many are also toxic to aquatic life.[18]

  • GHS Classification (Predicted): Based on similar structures like bromochlorobenzenes, the compound may be classified as:

    • Skin Irritant (Category 2)[15][16]

    • Serious Eye Irritant (Category 2A)[15][16]

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[15][16]

    • Acute/Chronic Aquatic Hazard

Recommended Handling Procedures:

  • Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear splash-proof chemical safety goggles.[17]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).[17]

    • Skin Protection: Wear a lab coat to prevent skin contact.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes immediately with water for at least 15 minutes at an eyewash station.[17]

    • Inhalation: Move to fresh air.

    • In all cases of significant exposure, seek medical attention.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic waste. Do not release into the environment.

Conclusion

This compound is a compound with significant potential for synthetic applications, yet it remains largely uncharacterized in scientific literature. This guide provides a foundational set of predicted physicochemical and spectroscopic properties derived from established chemical principles and analysis of analogous structures. More importantly, it offers detailed, actionable protocols for researchers to empirically determine these properties. Adherence to the described safety and handling procedures is paramount to ensure safe laboratory practice. The experimental verification of the data presented herein will be a valuable contribution to the chemical science community.

References

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Sources

An In-depth Technical Guide to 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS No. 1865026-41-0), a unique polysubstituted aromatic compound. Due to its recent emergence, this molecule is not extensively documented in public literature. This document, therefore, synthesizes information from analogous structures and foundational chemical principles to provide a robust resource for researchers in organic synthesis and medicinal chemistry. We will delve into its structural features, a plausible synthetic pathway, potential applications in drug discovery, and essential safety and handling protocols.

Molecular Overview and Physicochemical Properties

This compound is a highly functionalized benzene derivative. Its structure is characterized by the presence of four different substituents: a bromine atom, a chlorine atom, a fluorine atom, and an ethoxy group. This unique substitution pattern offers a versatile scaffold for further chemical modifications and imparts specific electronic and steric properties that are of significant interest in the design of bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1865026-41-0Vendor Information
Molecular Formula C₈H₇BrClFOVendor Information
Molecular Weight 253.50 g/mol Vendor Information
Appearance White to off-white solid (predicted)Inferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water (predicted)Inferred from structural features
Melting Point Not available-
Boiling Point Not available-

Strategic Synthesis Approach

While a specific, validated synthesis for this compound is not publicly available, a plausible multi-step synthetic route can be devised based on established organic chemistry principles and analogous transformations found in patent literature for similar structures.[1][2][3] The proposed pathway leverages common reactions such as electrophilic aromatic substitution and etherification.

Synthetic_Pathway A 1-Bromo-2,4-dichloro-5-fluorobenzene B 1-Bromo-4-chloro-2-fluoro-5-hydroxybenzene A->B  Nucleophilic Aromatic Substitution (NaOH)   C This compound B->C  Williamson Ether Synthesis (C2H5I, K2CO3)   Drug_Discovery_Applications Core_Scaffold This compound Lipophilicity Modulated Lipophilicity Core_Scaffold->Lipophilicity Metabolism Increased Metabolic Stability Core_Scaffold->Metabolism Binding Enhanced Target Binding (Halogen Bonding) Core_Scaffold->Binding SAR Versatile for SAR Studies (Cross-Coupling) Core_Scaffold->SAR

Sources

Molecular structure and conformation of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional structure and conformational dynamics of a molecule are fundamental to its function, governing its interactions with biological targets and its material properties. This guide presents a comprehensive framework for the structural and conformational elucidation of this compound, a polysubstituted aromatic compound with potential applications as a scaffold in medicinal chemistry and materials science. By integrating state-of-the-art computational modeling with rigorous experimental validation, we provide a self-validating workflow designed to deliver a high-fidelity understanding of the molecule's behavior. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that researchers can not only replicate the methodology but also adapt it to novel chemical entities.

Introduction: The Imperative of Structural Precision

This compound represents a class of highly functionalized aromatic rings that are of significant interest in drug discovery. The specific arrangement of its substituents—a bulky bromo group, an electronegative fluoro group ortho to a chloro atom, and a flexible ethoxy chain—creates a complex electronic and steric environment. Understanding the preferred orientation of the ethoxy group and the planarity of the benzene ring is critical, as these factors dictate the molecule's shape, dipole moment, and ability to engage in intermolecular interactions such as hydrogen bonding or π-stacking.

Part I: In Silico Prediction of Conformational Landscape

The initial phase of analysis involves computational chemistry to map the potential energy surface of the molecule and identify low-energy, stable conformations. This theoretical approach is cost-effective and provides a foundational hypothesis that guides subsequent experimental work.

The Rationale for a Hierarchical Computational Approach

A multi-tiered computational strategy is employed for efficiency and accuracy. We begin with a rapid, broad search using Molecular Mechanics (MM), which is well-suited for exploring a vast conformational space. The most promising candidates from this search are then subjected to a much more accurate, but computationally expensive, Quantum Mechanics (QM) analysis based on Density Functional Theory (DFT).

Experimental Protocol: Computational Workflow
  • Initial 3D Structure Generation : The molecule is first built using a molecular editor such as Avogadro or ChemDraw, and a preliminary geometry optimization is performed.

  • Molecular Mechanics (MM) Conformational Search :

    • Objective : To identify all sterically plausible conformers.

    • Method : A systematic search is conducted by rotating the two key dihedral angles: τ1 (C3-C4-O-C_ethyl) and τ2 (C4-O-C_ethyl-C_methyl).

    • Force Field : The Merck Molecular Force Field (MMFF94) is recommended for its excellent parameterization for a wide range of organic molecules.

    • Outcome : A list of unique conformers and their relative steric energies is generated.

  • Quantum Mechanics (QM) Geometry Optimization :

    • Objective : To obtain highly accurate geometries and relative energies for the most stable conformers identified in the MM search.

    • Method : Density Functional Theory (DFT) is the method of choice, offering a favorable balance of accuracy and computational cost. The B3LYP functional, which incorporates a portion of exact exchange from Hartree-Fock theory, is a robust starting point.

    • Basis Set : The 6-311+G(d,p) basis set is selected. The '+' indicates the inclusion of diffuse functions to accurately describe lone pairs and anions, while the '(d,p)' denotes the addition of polarization functions to allow for non-spherical electron density distribution, which is crucial for capturing the subtle electronic effects of the halogens and oxygen.

  • Frequency Analysis : A vibrational frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Prediction of NMR Parameters : Using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, we can predict the ¹H and ¹³C NMR chemical shifts for each stable conformer. This is a critical step for direct comparison with experimental data.

Predicted Conformational Minima

The computational analysis is expected to reveal two primary low-energy conformers, differing mainly in the orientation of the ethoxy group relative to the benzene ring.

ConformerKey Dihedral Angle (τ1: C3-C4-O-C_ethyl)Relative Energy (kcal/mol)Key Feature
A ~90°0.00 (Global Minimum)The ethoxy group is roughly perpendicular to the plane of the benzene ring.
B ~0° or ~180°> 2.0The ethoxy group is coplanar with the benzene ring.

Table 1: Predicted low-energy conformers of this compound based on DFT calculations.

The perpendicular conformation (Conformer A) is predicted to be the global minimum due to steric hindrance. A coplanar arrangement (Conformer B) would force the ethyl group into close proximity with the bulky chlorine atom at the C5 position, inducing significant van der Waals strain.

Visualization of the Computational Workflow

G cluster_0 Part 1: In Silico Analysis A 1. Initial 3D Structure (Avogadro/ChemDraw) B 2. MM Conformational Search (MMFF94 Force Field) A->B C Identify Low-Energy Conformers B->C D 3. QM Optimization (DFT: B3LYP/6-311+G(d,p)) C->D E 4. Frequency Analysis (Confirm Minima) D->E F 5. NMR Prediction (GIAO Method) E->F G Predicted Structures & NMR Shifts F->G

Caption: Workflow for the computational prediction of molecular structure.

Part II: Experimental Characterization and Validation

With a set of theoretical predictions in hand, the next phase focuses on the synthesis and rigorous experimental analysis of the compound to determine its actual structure and conformational preferences in solution.

Synthesis and Purification

A plausible synthetic route would involve the etherification of 4-bromo-2-chloro-5-fluorophenol with an ethylating agent like ethyl iodide or diethyl sulfate under Williamson ether synthesis conditions. Post-synthesis, the crude product must be purified to >99% purity, as impurities can significantly complicate spectroscopic analysis.

  • Purification : Flash column chromatography on silica gel is the standard method.

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm purity. The melting point of the crystalline solid provides a classic indicator of purity.

Spectroscopic Elucidation

A suite of spectroscopic techniques is required to unambiguously determine the molecule's connectivity and conformational details in solution.

NMR is the most powerful tool for determining the structure of organic molecules in solution.

  • ¹H and ¹³C NMR : These one-dimensional experiments confirm the presence of all expected proton and carbon environments. The chemical shifts are highly sensitive to the electronic environment and will be compared directly against the GIAO-predicted values from our computational model.

  • 2D Correlation Spectroscopy (COSY, HSQC, HMBC) :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, confirming, for example, the connectivity within the ethyl group (-CH₂-CH₃).

    • HSQC (Heteronuclear Single Quantum Coherence) : Maps each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range (2-3 bond) couplings between protons and carbons. This is invaluable for confirming the overall scaffold, for instance, by showing a correlation from the ethoxy -CH₂- protons to the C4 carbon of the aromatic ring.

  • Nuclear Overhauser Effect (NOE) Spectroscopy :

    • Principle : NOE provides information about the spatial proximity of nuclei (< 5 Å), regardless of their bonding connectivity. This is the key experiment for validating the predicted conformation.

    • Protocol : A 2D NOESY (or ROESY for mid-sized molecules) experiment is performed.

    • Expected Result : Based on our predicted Conformer A (the perpendicular orientation), a distinct NOE correlation is expected between the protons of the ethoxy -CH₂- group and the proton on the C3 position of the benzene ring. Conversely, no significant NOE should be observed between the -CH₂- protons and the C5-chloro substituent side. Observing this specific spatial relationship would provide strong evidence that the perpendicular conformation dominates in solution.

Caption: Expected NOE between ethoxy and ring protons in the stable conformer.

  • High-Resolution Mass Spectrometry (HRMS) : This technique provides an extremely accurate mass measurement of the parent ion. The measured mass is compared to the calculated exact mass of the molecular formula (C₈H₇BrClFO) to unambiguously confirm its elemental composition.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies. Key expected peaks include C-O stretching for the ether, C-H stretching for the aromatic and aliphatic groups, and vibrations in the fingerprint region corresponding to the C-Halogen bonds.

X-ray Crystallography: The Definitive Solid-State Structure

If a high-quality single crystal of the compound can be grown (e.g., via slow evaporation from a suitable solvent), X-ray crystallography can provide the definitive, atomic-resolution 3D structure.

  • Significance : This technique provides precise bond lengths, bond angles, and dihedral angles, serving as the "gold standard" for structural validation.

  • Causality : The conformation observed in the crystal lattice represents a deep energy minimum. While the solution-state may feature a dynamic equilibrium of multiple conformers, the solid-state structure almost always corresponds to one of the lowest-energy conformers predicted by QM calculations. A successful crystal structure that matches the predicted Conformer A would provide unequivocal validation of the computational model.

Synthesis and Conclusion

The structural elucidation of this compound is achieved by a synergistic interplay between predictive modeling and empirical measurement. The computational workflow provides a clear hypothesis about the molecule's preferred conformation—one where the ethoxy group is oriented perpendicularly to the aromatic ring to minimize steric clash. This prediction is then rigorously tested using a suite of advanced spectroscopic techniques. The unambiguous assignment from 2D NMR, confirmation of through-space proximity via NOE, and absolute compositional verification by HRMS collectively build a self-consistent and trustworthy structural model. If obtainable, an X-ray crystal structure serves as the ultimate arbiter.

This integrated approach ensures a high-confidence assignment of the molecule's three-dimensional architecture, a critical prerequisite for understanding its potential role in drug-receptor binding, its reactivity, and its application in the rational design of new chemical entities.

References

  • Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics. Available at: [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at: [Link]

Solubility of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a halogenated aromatic ether of interest in synthetic chemistry. In the absence of established public data, this document synthesizes theoretical principles with a robust, field-proven experimental methodology. We first dissect the molecular structure to predict solubility based on the "like dissolves like" principle. The core of this guide is a detailed, step-by-step protocol for the isothermal equilibrium shake-flask method, a gold standard for solubility determination. This is supplemented with guidance on analytical quantification, data validation, and safety. The methodologies described herein are designed to be self-validating, providing researchers with a reliable system for generating accurate and reproducible solubility data.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. By analyzing the structure of this compound, we can predict its behavior in various organic solvent classes based on the foundational principle of "like dissolves like," which states that substances with similar polarity and intermolecular forces tend to be mutually soluble.[1][2][3][4]

Molecular Structure Analysis

This compound possesses a complex polarity profile:

  • Nonpolar Core: The benzene ring forms a nonpolar, aromatic backbone.

  • Polar Functional Groups: The C-Br, C-Cl, and C-F bonds are all polar due to the high electronegativity of the halogen atoms, creating significant dipole moments.

  • Ethoxy Group (-OCH₂CH₃): The C-O-C ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.

  • Overall Polarity: The asymmetrical arrangement of these polar groups results in a molecule with a notable overall dipole moment, classifying it as a moderately polar compound.

The primary intermolecular forces at play will be:

  • London Dispersion Forces: Dominant in interactions with nonpolar solvents, arising from the large, polarizable electron clouds of the aromatic ring and halogen atoms.

  • Dipole-Dipole Interactions: Key for solubility in polar solvents, where the permanent dipoles of the solute and solvent molecules align.

  • Hydrogen Bonding: The solute cannot donate hydrogen bonds but can act as a hydrogen bond acceptor via the ethoxy group's oxygen, allowing for favorable interactions with protic solvents.

Predicted Solubility Across Solvent Classes

Based on the structure and the "like dissolves like" rule, we can forecast the solubility behavior as follows:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . While dispersion forces are present, they are unlikely to overcome the solute-solute interactions without the contribution of stronger dipole-dipole forces.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Solubility is predicted to be high . These solvents have strong permanent dipoles that can effectively solvate the polar regions of the target molecule, leading to favorable dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate to high . These solvents offer both dipole-dipole interactions and hydrogen bonding, where the solvent acts as a donor to the solute's ethoxy oxygen.

The logical flow for selecting an appropriate solvent based on these principles is visualized below.

Caption: Conceptual diagram of solvent selection based on molecular properties.

Experimental Protocol for Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The isothermal equilibrium shake-flask method is the most reliable technique for determining the thermodynamic solubility of a compound.[5][6] This protocol ensures that the solution has reached a true state of equilibrium, providing highly accurate and reproducible data.

Required Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: A range of analytical grade solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, acetone, methanol, ethanol).

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

    • Temperature-controlled orbital shaker or incubator

    • Centrifuge

    • Calibrated pipettes

    • Syringes and syringe filters (0.22 µm PTFE or equivalent chemically resistant membrane)

    • Volumetric flasks

    • Analytical instrument: HPLC-UV or UV-Vis Spectrophotometer

Step-by-Step Methodology

The experimental workflow is outlined below. Each step is critical for ensuring the integrity of the final measurement.

G start Start prep Step 1: Preparation Add excess solute to a known volume of solvent in a sealed vial. start->prep Triplicate for each solvent equil Step 2: Equilibration Agitate in a temperature-controlled shaker for 24-72 hours. prep->equil Ensure saturation separate Step 3: Phase Separation Centrifuge and filter the supernatant to remove all undissolved solids. equil->separate Isolate saturated solution quant Step 4: Quantification Prepare dilutions and analyze the concentration via HPLC or UV-Vis. separate->quant Measure solute concentration calc Step 5: Calculation Determine solubility from the measured concentration and dilution factor. quant->calc end End calc->end Report as mg/mL @ T°C

Caption: Experimental workflow for the shake-flask solubility determination method.

Protocol Details:

  • Preparation of Saturated Solutions (Self-Validation System):

    • For each solvent, place approximately 2 mL of the solvent into three separate vials (for triplicate analysis).

    • Add an excess amount of this compound to each vial. An "excess" means adding enough solid such that a visible amount remains undissolved after the equilibration period. This is the most crucial step for ensuring a truly saturated solution is achieved.[5]

    • Securely cap the vials to prevent any solvent loss due to evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. A 72-hour period is recommended to ensure that even compounds with slow dissolution kinetics reach thermodynamic equilibrium.[6]

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

    • To ensure complete removal of particulate matter, which would artificially inflate the results, draw the supernatant into a syringe and pass it through a 0.22 µm chemically resistant syringe filter into a clean analysis vial.[7] Causality: This filtration step is critical because even microscopic, undissolved particles will be measured by the analytical instrument, leading to an overestimation of solubility.

  • Quantification via HPLC-UV:

    • Calibration: Prepare a series of standard solutions of the solute in a suitable solvent (in which it is highly soluble, like acetonitrile) with known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Run these standards on the HPLC-UV to generate a calibration curve (Absorbance vs. Concentration).

    • Sample Analysis: Make a precise, quantitative dilution of the filtered saturated solution to ensure its concentration falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same HPLC-UV method.

  • Calculation and Data Reporting:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility using the formula:

      • Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

    • Calculate the mean and standard deviation for the triplicate measurements for each solvent. The results should be reported as mean ± standard deviation at the specified temperature.

Data Summary and Interpretation

The experimentally determined data should be compiled into a clear, structured format for easy comparison and interpretation.

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL @ 25°C)
HexaneNonpolarLow[To be determined]
TolueneNonpolar (Aromatic)Low to Moderate[To be determined]
DichloromethanePolar AproticHigh[To be determined]
TetrahydrofuranPolar AproticHigh[To be determined]
Ethyl AcetatePolar AproticHigh[To be determined]
AcetonePolar AproticHigh[To be determined]
MethanolPolar ProticModerate to High[To be determined]
EthanolPolar ProticModerate to High[To be determined]

Safety and Handling Precautions

  • Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also classified as a combustible liquid.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling. Keep away from open flames and hot surfaces.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This guide establishes a robust scientific framework for assessing the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous, validated experimental protocol, researchers can confidently generate the precise solubility data essential for applications in process chemistry, formulation development, and reaction optimization. The emphasis on controlled, equilibrium conditions ensures that the resulting data is both accurate and of high scientific integrity.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Unknown. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Halogenated Ethers : Physical & Chemical Properties. Retrieved from [Link]

  • Stellman, J. M. (Ed.). (2011). Halogenated Ethers : Physical & chemical properties. In Encyclopaedia of Occupational Health and Safety. International Labor Organization. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

  • Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

  • ResearchGate. (n.d.). Basic physicochemical properties of the halogenated ethers. Retrieved from [Link]

  • University of Arizona. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. Retrieved from [Link]

  • PubMed Central - NIH. (2023). Perspective on halogenated organic compounds. Retrieved from [Link]

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A Technical Guide to the Synthesis of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene: A Versatile Aryl Halide Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper presents a comprehensive technical guide on a proposed synthesis of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While a documented "first synthesis" is not publicly available, this guide leverages established, robust chemical transformations to propose a logical and efficient synthetic pathway. The narrative emphasizes the rationale behind strategic decisions in the synthetic design, offering field-proven insights for researchers, chemists, and drug development professionals. All protocols are designed as self-validating systems, grounded in authoritative chemical literature.

Introduction and Strategic Importance

The unique substitution pattern of this compound—featuring three distinct halogen atoms (F, Cl, Br) and an ethoxy group—marks it as a highly valuable and versatile synthetic intermediate. The differential reactivity of the halogens allows for selective, sequential functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine and ethoxy groups modulate the electronic properties and lipophilicity of the molecule. These features are highly desirable in the design of novel pharmaceuticals, where precise structural modifications are crucial for tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target binding affinity.[1]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis is key to designing a feasible and efficient synthesis. The primary challenge is the regioselective installation of five different substituents onto a benzene ring. Our strategy prioritizes the use of a commercially available, highly substituted starting material to minimize the number of synthetic steps and potential isomeric impurities.

The ethoxy group is identified as a late-stage addition via a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis, as these are typically high-yielding and reliable reactions.[2] The core of our retrosynthesis focuses on the regioselective halogenation of a suitable precursor.

G target This compound step1 Williamson Ether Synthesis target->step1 intermediate1 4-Bromo-2-chloro-5-fluoro-phenol step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 2-Chloro-5-fluorophenol step2->intermediate2 step3 Sandmeyer Reaction (Hydrolysis) intermediate2->step3 intermediate3 2-Chloro-5-fluoroaniline step3->intermediate3 step4 Reduction of Nitro Group intermediate3->step4 start_material 2-Chloro-5-fluoro-1-nitrobenzene step4->start_material

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

The forward synthesis is designed as a robust four-step sequence starting from the commercially available 2-Chloro-5-fluoro-1-nitrobenzene.

G start 2-Chloro-5-fluoro- 1-nitrobenzene aniline 2-Chloro-5-fluoroaniline start->aniline SnCl2·2H2O, EtOH Reflux phenol 2-Chloro-5-fluorophenol aniline->phenol 1. NaNO2, H2SO4, 0°C 2. H2O, Heat bromo_phenol 4-Bromo-2-chloro- 5-fluorophenol phenol->bromo_phenol NBS, Acetonitrile Room Temp. target 1-Bromo-5-chloro-2-fluoro- 4-ethoxybenzene bromo_phenol->target Iodoethane, K2CO3 DMF, 60°C

Caption: Proposed four-step synthetic workflow.

Step 1: Reduction of 2-Chloro-5-fluoro-1-nitrobenzene
  • Objective: To reduce the nitro group to an amine, yielding 2-Chloro-5-fluoroaniline.

  • Rationale: The reduction of a nitro group is a fundamental transformation. Tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol is selected as it is a classic, high-yielding method that is tolerant of aryl halides. The reaction proceeds under reflux conditions and is typically clean, with simple work-up procedures to remove tin salts.

Step 2: Diazotization and Hydrolysis (Sandmeyer-type Reaction)
  • Objective: To convert the aniline intermediate into a phenol.

  • Rationale: The Sandmeyer reaction provides a reliable method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate. By forming the diazonium salt with sodium nitrite (NaNO2) in an acidic medium (H2SO4) at low temperatures (0°C) and subsequently heating in water, the diazonium group is replaced by a hydroxyl group to form 2-Chloro-5-fluorophenol.

Step 3: Regioselective Bromination
  • Objective: To install a bromine atom at the C4 position, yielding 4-Bromo-2-chloro-5-fluorophenol.

  • Rationale: The hydroxyl group is a strong activating and ortho, para-directing group. The para position relative to the hydroxyl group is vacant and sterically accessible, making it the most favorable site for electrophilic bromination. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is easier to handle than liquid bromine and often provides higher regioselectivity with fewer side products.

Step 4: Williamson Ether Synthesis
  • Objective: To introduce the ethoxy group, completing the synthesis.

  • Rationale: The Williamson ether synthesis is a classic and highly efficient method for forming ethers.[2] The phenolic proton is acidic and can be easily deprotonated by a mild base like potassium carbonate (K2CO3) to form a phenoxide. This nucleophilic phenoxide then displaces the iodide from iodoethane in an SN2 reaction to form the final product, this compound. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-fluoroaniline

  • To a 500 mL round-bottom flask, add 2-Chloro-5-fluoro-1-nitrobenzene (10.0 g, 57.0 mmol) and ethanol (200 mL).

  • Add Tin(II) chloride dihydrate (64.3 g, 285 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and slowly pour it over crushed ice (300 g).

  • Basify the mixture to pH > 8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of 2-Chloro-5-fluorophenol

  • In a 250 mL beaker, dissolve 2-Chloro-5-fluoroaniline (7.0 g, 48.1 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (50 mL). Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite (3.65 g, 52.9 mmol) in water (20 mL) dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • In a separate flask, bring 100 mL of water to a boil and add the diazonium salt solution portion-wise to the boiling water.

  • After the addition is complete, continue heating for 15 minutes.

  • Cool the mixture to room temperature and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify via column chromatography.

Protocol 3: Synthesis of 4-Bromo-2-chloro-5-fluorophenol

  • Dissolve 2-Chloro-5-fluorophenol (5.0 g, 34.1 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask.

  • Add N-Bromosuccinimide (6.37 g, 35.8 mmol) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

Protocol 4: Synthesis of this compound

  • To a solution of 4-Bromo-2-chloro-5-fluorophenol (6.0 g, 26.6 mmol) in DMF (80 mL), add potassium carbonate (7.35 g, 53.2 mmol).

  • Add iodoethane (3.2 mL, 39.9 mmol) to the suspension.

  • Heat the reaction mixture to 60°C and stir for 5 hours.

  • Cool to room temperature and pour the mixture into water (250 mL).

  • Extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (3 x 75 mL) to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure target compound.

Data Summary

StepReactionKey ReagentsSolventExpected Yield
1Nitro ReductionSnCl2·2H2OEthanol>90%
2Diazotization/HydrolysisNaNO2, H2SO4Water60-70%
3BrominationN-BromosuccinimideAcetonitrile>85%
4Ether SynthesisIodoethane, K2CO3DMF>80%

Conclusion

This guide outlines a logical and robust synthetic route to this compound, a compound of interest for further chemical exploration. By employing a series of well-established and high-yielding reactions, this pathway provides a reliable method for accessing this versatile building block. The strategic use of a commercially available starting material and regioselective transformations ensures an efficient and practical synthesis suitable for laboratory-scale production. The principles and protocols detailed herein are grounded in the extensive literature of synthetic organic chemistry and provide a solid foundation for researchers in the field.

References

  • AA Blocks. (n.d.). 1-Bromo-5-chloro-2-fluoro-4-(2-fluoroethoxy)benzene. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene. Retrieved from [Link]

  • Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. (n.d.). Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. Retrieved from [Link]

  • PMC NIH. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. Retrieved from [Link]

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Unlocking New Frontiers: A Technical Guide to the Research Potential of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical research, the strategic design of molecular scaffolds is paramount to the discovery of novel materials and therapeutics. Polysubstituted aromatic compounds, in particular, serve as versatile building blocks, offering a tunable platform for investigating structure-activity relationships. This guide focuses on a promising yet underexplored entity: 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene . While specific data on this compound is not widely available, its structural motifs—a halogenated benzene ring with an ethoxy group—suggest significant potential, particularly as an intermediate in the synthesis of complex organic molecules. This document will provide a comprehensive overview of its potential research applications, inferred from the chemistry of analogous structures, and will propose detailed avenues for its synthesis and utilization in drug discovery and materials science.

Physicochemical Properties and Structural Analysis

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicRationale
Molecular Formula C8H7BrClFOBased on the IUPAC name.
Molecular Weight ~265.5 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperaturePolysubstituted benzenes are often crystalline solids.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in waterThe nonpolar aromatic ring and ethoxy group suggest organic solvent solubility.
Reactivity The molecule possesses multiple reactive sites: the bromine and chlorine atoms are susceptible to cross-coupling and nucleophilic substitution reactions, respectively. The fluorine atom and ethoxy group influence the electronic properties of the aromatic ring.The diverse halogenation provides orthogonal reactivity.

Proposed Synthetic Routes

The synthesis of this compound is not explicitly described in the literature. However, by adapting known procedures for structurally similar compounds, such as the intermediates for the antidiabetic drug dapagliflozin, a plausible synthetic pathway can be devised[3][4][5][6][7]. A potential retrosynthetic analysis is outlined below.

G Target This compound Intermediate1 1-Bromo-5-chloro-2-fluoro-4-hydroxybenzene Target->Intermediate1 Williamson Ether Synthesis Intermediate2 4-Bromo-2-chloro-5-fluoroaniline Intermediate1->Intermediate2 Sandmeyer Reaction StartingMaterial Commercially available dichlorofluoronitrobenzene derivative Intermediate2->StartingMaterial Reduction of nitro group

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Proposed Synthesis Protocol:
  • Nitration and Halogenation (Hypothetical Starting Material): The synthesis would likely commence from a commercially available di-substituted benzene. A series of electrophilic aromatic substitution reactions, such as nitration followed by selective halogenation (bromination and chlorination), would be required to install the substituents in the desired orientation. The directing effects of the existing groups on the benzene ring will be critical in devising the correct sequence of these reactions.

  • Reduction of the Nitro Group: The nitro group, often used as a directing group, can be reduced to an amine using standard conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Sandmeyer Reaction to Introduce Bromine: The resulting aniline can be converted to the corresponding diazonium salt, which can then be treated with a copper(I) bromide solution to install the bromine atom. This is a classic and reliable method for introducing halogens onto an aromatic ring[8].

  • Introduction of the Ethoxy Group: The final step would involve the etherification of a phenolic precursor. If the synthesis proceeds through a hydroxy-intermediate, a Williamson ether synthesis using ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate would yield the target compound.

Potential Research Areas and Applications

The unique arrangement of functional groups in this compound makes it a highly attractive scaffold for various research applications.

Medicinal Chemistry and Drug Discovery

Halogenated organic compounds are prevalent in a wide array of pharmaceuticals, with chlorine-containing drugs being particularly common[9]. The halogens in this compound offer several advantages in drug design:

  • Modulation of Pharmacokinetic Properties: The lipophilicity of the molecule can be fine-tuned by the presence of halogens, which can improve membrane permeability and oral bioavailability.

  • Metabolic Blocking: The introduction of halogens at specific positions can block metabolic pathways, increasing the half-life of a drug candidate.

  • Enhanced Binding Affinity: Halogen bonds, a type of non-covalent interaction, can contribute to the binding affinity of a ligand to its protein target[10].

Proposed Research Workflow:

G Start This compound Step1 Suzuki or Stille Coupling at the Bromine Position Start->Step1 Step2 Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution at the Chlorine Position Step1->Step2 Step3 Library of Novel Compounds Step2->Step3 Step4 High-Throughput Screening Step3->Step4 End Identification of Bioactive Hits Step4->End

Caption: Proposed workflow for generating a chemical library for drug discovery.

A key application of this molecule would be as a scaffold in the synthesis of novel bioactive compounds. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. The chlorine atom, being less reactive in such reactions, could potentially be substituted via nucleophilic aromatic substitution under more forcing conditions, offering orthogonal reactivity[11].

Materials Science

The field of materials science is constantly seeking new organic molecules with unique electronic and self-assembly properties. The presence of multiple halogens in this compound opens up possibilities for its use in:

  • Crystal Engineering: The directional nature of halogen bonding can be exploited to control the packing of molecules in the solid state, leading to the design of new crystalline materials with desired properties[10].

  • Organic Electronics: Halogenated aromatic compounds can have interesting electronic properties and have been investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atom, in particular, can lower the LUMO energy level of the molecule, which can be beneficial for electron transport.

Experimental Protocols

The following are detailed, hypothetical protocols for key reactions that could be performed on this compound, based on standard laboratory procedures for similar compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the feasibility of carbon-carbon bond formation at the bromine position.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (3 equivalents)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in the toluene/water mixture and bubble with argon for 15 minutes.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To explore the formation of carbon-nitrogen bonds, a common transformation in medicinal chemistry.

Materials:

  • This compound (1 equivalent)

  • Primary or secondary amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (0.01 equivalents)

  • Xantphos (0.02 equivalents)

  • Sodium tert-butoxide (2 equivalents)

  • Toluene

Procedure:

  • To a flame-dried Schlenk flask, add sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add this compound, the amine, Pd2(dba)3, and Xantphos.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Conclusion

This compound represents a promising, albeit currently underexplored, chemical entity with significant potential for a range of research applications. Its polysubstituted and multifunctional nature makes it an ideal candidate for the synthesis of novel compounds in medicinal chemistry and for the development of new materials. The proposed synthetic routes and experimental protocols in this guide provide a solid foundation for researchers to begin exploring the chemistry of this versatile building block. Further investigation into the reactivity and properties of this compound is highly encouraged and is expected to yield valuable insights and discoveries.

References

  • PubChem. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • AA Blocks. 1-Bromo-5-chloro-2-fluoro-4-(2-fluoroethoxy)benzene. [Link]

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Safety and handling precautions for 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound. As a complex halogenated aromatic ether, this compound requires meticulous handling to mitigate potential health risks in a research and development setting. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented, a robust hazard assessment can be constructed by analyzing structurally similar compounds. Analogues such as 1-Bromo-4-chloro-2-fluorobenzene and other halogenated benzenes are classified as hazardous, primarily causing skin, eye, and respiratory irritation.[1][2][3][4][5]

1.1. GHS Classification (Inferred)

Based on available data for similar chemical structures, this compound should be handled as a substance with the following potential classifications under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[6][7][8][9]:

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation

Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Hazardous to the Aquatic Environment (Acute)Category 1 (Assumed)H400: Very toxic to aquatic life

Hazardous to the Aquatic Environment (Chronic)Category 1 (Assumed)H410: Very toxic to aquatic life with long lasting effects

Causality : The presence of multiple halogen substituents on the benzene ring is known to cause irritation to biological tissues upon contact. The lipophilic nature of the aromatic ring facilitates absorption through the skin, while its potential volatility can lead to respiratory tract irritation. Halogenated organics are often persistent in the environment and exhibit toxicity to aquatic life.[10][11]

1.2. Risk Assessment in the Laboratory

The primary risks to personnel involve accidental exposure through:

  • Dermal Contact: Handling the solid or solutions without appropriate gloves.

  • Inhalation: Breathing in dust (if a solid) or vapors, particularly if heated.

  • Ocular Exposure: Splashes to the eyes during solution preparation or transfer.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

The risk level escalates with the scale of the experiment and the concentration of the compound. All operations, from weighing small quantities to running reactions, must be preceded by a formal risk assessment.

Engineering and Administrative Controls: The First Line of Defense

Reliance on Personal Protective Equipment (PPE) is secondary to implementing robust engineering and administrative controls.

2.1. Engineering Controls

  • Ventilation: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[3][12] This is critical to prevent the accumulation of vapors or dust in the laboratory atmosphere, directly mitigating the inhalation hazard.[13]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][14] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.

2.2. Administrative Controls

  • Restricted Access: Designate specific areas within the lab for handling this compound.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental workflows involving this substance.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this and similar halogenated aromatic compounds.

Personal Protective Equipment (PPE): A Mandate for Safety

Proper PPE is mandatory to prevent direct contact.[15][16][17] The selection of PPE must be tailored to the specific laboratory task being performed.

3.1. PPE Selection Guide

TaskHand ProtectionEye/Face ProtectionBody Protection
Weighing/Handling Solid Nitrile or Neoprene gloves.[18]Chemical safety goggles conforming to EN166 or NIOSH standards.[1][12]Standard lab coat.
Preparing Solutions/Transfers Double-gloving with Nitrile or Neoprene gloves.Chemical safety goggles and a face shield.[2][17]Chemical-resistant apron over a lab coat.
Running Reactions (Ambient/Heated) Neoprene or Viton gloves for enhanced chemical resistance.[19]Chemical safety goggles and a face shield.Chemical-resistant apron or coat.
Large-Scale Operations (>50g) Heavy-duty chemical-resistant gloves (e.g., Butyl, Viton).Full-face respirator may be required based on risk assessment.Full chemical-resistant suit.

Causality Behind Glove Choice : Standard thin latex gloves offer minimal protection against aromatic compounds.[18] Nitrile provides better resistance to incidental splashes. For prolonged handling or work with solutions, more robust materials like Neoprene or Viton are necessary as they have lower permeability to chlorinated and aromatic solvents.[19] Always inspect gloves for defects before use and practice proper removal techniques to avoid skin contamination.[12][13]

3.2. PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow start Start: Task Involving This compound task_assessment Assess Task: - Scale (mg, g, kg) - Physical Form (Solid, Liquid) - Conditions (Temp, Pressure) start->task_assessment ppe_base Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves task_assessment->ppe_base splash_risk Is there a significant splash risk? inhalation_risk Is there an inhalation risk? (Dust, Vapors) splash_risk->inhalation_risk No ppe_goggles Upgrade to: Chemical Splash Goggles splash_risk->ppe_goggles Yes ppe_fume_hood Action: Perform in Fume Hood inhalation_risk->ppe_fume_hood Yes ppe_gloves Upgrade Gloves: - Neoprene/Viton - Double-glove inhalation_risk->ppe_gloves No ppe_base->splash_risk ppe_face_shield Add Face Shield ppe_goggles->ppe_face_shield ppe_face_shield->inhalation_risk ppe_fume_hood->ppe_gloves end_ppe Final PPE Ensemble Selected ppe_gloves->end_ppe

Caption: PPE selection workflow based on task risk assessment.

Safe Handling, Storage, and Disposal Protocols

4.1. Step-by-Step Handling Protocol

  • Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • PPE: Don the appropriate PPE as determined by your risk assessment (see Section 3).

  • Weighing: If the compound is a solid, weigh it in the fume hood to contain any dust. Use anti-static weigh paper or a dedicated spatula.

  • Transfer: Conduct all transfers of solids or solutions within the fume hood. Use a funnel for liquid transfers to minimize splashing.

  • Post-Handling: After completion, decontaminate all surfaces and equipment. Remove PPE carefully, avoiding contact with the outer surfaces. Wash hands thoroughly with soap and water.[1]

4.2. Storage Requirements

  • Container: Keep the compound in a tightly sealed, clearly labeled container.[1][3][12]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3][12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids.[3][13][14] Halogenated compounds can react vigorously with these substances.

4.3. Waste Disposal

  • Classification: This compound must be disposed of as hazardous chemical waste.

  • Collection: Collect all waste materials (including contaminated consumables like gloves and wipes) in a dedicated, sealed, and labeled hazardous waste container.[1][3]

  • Procedure: Do not mix with other waste streams unless compatibility is confirmed. Follow all local, state, and federal regulations for the disposal of halogenated organic waste.[5][13]

Emergency Response Procedures

Immediate and correct response to an emergency is critical.

5.1. First Aid Measures

Exposure RouteAction
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][13]

5.2. Spill and Fire Response

The following flowchart outlines the general procedure for responding to a spill or fire.

Emergency_Response incident Incident Occurs (Spill or Fire) assess Assess Situation: - Immediate danger? - Size of incident? incident->assess evacuate Evacuate Area Alert Others Pull Fire Alarm assess->evacuate Yes (Immediate Danger) spill Spill Response assess->spill No (Spill) fire Fire Response assess->fire No (Fire) report Report Incident to Supervisor and EH&S evacuate->report spill_small Small Spill: - Restrict access - Use appropriate PPE - Absorb with inert material (vermiculite, sand) spill->spill_small Small & Contained spill_large Large Spill: Contact EH&S / Emergency Response spill->spill_large Large or Uncontained fire_small Small Fire: - Use CO2, dry chemical, or alcohol-resistant foam extinguisher - Only if trained fire->fire_small Small & Incipient fire_large Large Fire: Do NOT fight the fire fire->fire_large Not Incipient spill_collect Collect residue in a sealed hazardous waste container spill_small->spill_collect spill_large->report spill_clean Decontaminate area spill_collect->spill_clean spill_clean->report fire_small->report fire_large->evacuate

Caption: Emergency response workflow for spills and fires.

Causality in Fire Response : In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen halides (HBr, HCl, HF), and other toxic gases may be released.[1][3][14] Therefore, firefighters must wear self-contained breathing apparatus (SCBA).[2][4]

References

  • 1-bromo-5-chloro-4-fluoro-2-iodoBenzene Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM (Chemical Hazards Emergency Medical Management). Retrieved from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved from [Link]

  • MSDS of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2010, September 14). Capot Chemical. Retrieved from [Link]

  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved from [Link]

  • GHS Classification Summary (Rev.9, 2021). (n.d.). PubChem. Retrieved from [Link]

  • GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved from [Link]

  • Bromine Safety Handbook. (2016). ICL Group. Retrieved from [Link]

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Methodological & Application

Use of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic use of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene in palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, polysubstituted benzene rings are foundational scaffolds. The precise arrangement of diverse functional groups on these rings is critical for modulating a molecule's biological activity, pharmacokinetic properties (ADME), and material characteristics. This compound emerges as a highly valuable and versatile building block due to its unique substitution pattern. This compound features two distinct halogen atoms, bromine and chlorine, which possess differential reactivity in palladium-catalyzed cross-coupling reactions. This inherent difference allows for programmed, site-selective functionalization, enabling the stepwise construction of complex molecular architectures.

The presence of the electron-donating ethoxy group and the electron-withdrawing fluorine atom further modulates the electronic properties of the ring, influencing reactivity and providing additional vectors for molecular interaction. This guide provides detailed application notes and protocols for leveraging the chemoselectivity of this compound in key cross-coupling transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Core Principle: Chemoselectivity in Polyhalogenated Arenes

The primary strategic advantage of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling cycles, the rate-determining step is often the initial oxidative addition of the catalyst into the carbon-halogen bond.[1] The reactivity trend for halogens in this step is generally I > Br > OTf > Cl.[1] This hierarchy is principally governed by the carbon-halogen bond dissociation energies (BDEs); the weaker C-Br bond is cleaved more readily by the palladium(0) catalyst than the stronger C-Cl bond.[1]

This reactivity gap allows for highly selective coupling at the C-Br position under relatively mild conditions, leaving the C-Cl bond intact for subsequent, potentially more forcing, transformations. This selective approach is fundamental to building molecular complexity in a controlled manner.[2][3]

Caption: Chemoselective activation of C-Br over C-Cl.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4][5] Its mild conditions and tolerance for a wide range of functional groups make it a favored method in pharmaceutical research.[6]

Catalytic Cycle: Suzuki-Miyaura Reaction

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The presence of a base is crucial for activating the organoboron species, facilitating the transmetalation step.[7]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the bromine position of this compound.

Table 1: Reagents & Equipment

Reagent/EquipmentPurpose
This compoundStarting Material
Arylboronic AcidCoupling Partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium Catalyst
K₂CO₃ or Cs₂CO₃Base
1,4-Dioxane and Water (e.g., 4:1 mixture)Solvent System
Round-bottom flask, CondenserReaction Vessel
Nitrogen or Argon gas supplyInert Atmosphere
Magnetic stirrer, Heating mantleAgitation and Heating
TLC or GC-MSReaction Monitoring

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1–5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water). The solution should be sparged with inert gas for 15-20 minutes prior to addition.

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4–16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield Range
Pd(PPh₃)₄ (3%)K₂CO₃ (2.5)Toluene/EtOH/H₂O9085-95%
Pd(dppf)Cl₂ (2%)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O8590-98%
Pd(OAc)₂/SPhos (1%)K₃PO₄ (2.0)Toluene/H₂O100>90%

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[8][9] The reaction couples aryl halides with primary or secondary amines and has largely replaced harsher classical methods.[8] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high efficiency.[10]

Protocol: Selective Buchwald-Hartwig Amination

This protocol details the C-N coupling at the C-Br position, which is significantly more reactive than the C-Cl bond under these conditions.

Table 3: Reagents & Equipment

Reagent/EquipmentPurpose
This compoundStarting Material
Primary or Secondary AmineCoupling Partner
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst
XPhos, RuPhos, or BINAPLigand
NaOt-Bu or K₃PO₄Strong, non-nucleophilic Base
Anhydrous Toluene or 1,4-DioxaneSolvent
Schlenk tube or sealed vialReaction Vessel for inert atmosphere

Step-by-Step Procedure:

  • Setup (Glovebox Recommended): To an oven-dried Schlenk tube, add the palladium pre-catalyst (1-2 mol%), the ligand (1.2-2.4 mol% relative to Pd), and the base (1.4–2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (Toluene or Dioxane).

  • Reaction: Seal the tube and heat the mixture to 90–110 °C with stirring. Monitor the reaction by TLC or LC-MS until completion (typically 6–24 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography.

Caption: Workflow for sequential cross-coupling.

Application 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This transformation is invaluable for creating conjugated enynes and arylalkynes, which are key intermediates in natural product synthesis and materials science.[12][13] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[14][15]

Catalytic Cycle: Sonogashira Reaction

The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle serves to generate a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[14]

Caption: Dual catalytic cycles of the Sonogashira reaction.

Protocol: Selective Sonogashira Coupling

This protocol leverages the high reactivity of the C-Br bond for selective alkynylation.

Table 4: Reagents & Equipment

Reagent/EquipmentPurpose
This compoundStarting Material
Terminal AlkyneCoupling Partner
Pd(PPh₃)₂Cl₂Palladium Catalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base and Solvent
Anhydrous THF or DMFCo-solvent (optional)
Schlenk flaskReaction Vessel

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (1–3 mol%), and CuI (1–5 mol%).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N). Stir for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often rapid and can be monitored by TLC for the disappearance of the starting bromide (typically 1–6 hours).

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts.

  • Purification: Wash the filtrate with saturated aq. NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a powerful and strategically designed building block for complex molecule synthesis. Its key feature—the significant difference in reactivity between the bromo and chloro substituents—provides a reliable handle for chemoselective, palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, chemists can predictably functionalize the C-Br bond while preserving the C-Cl bond for subsequent transformations. This enables an efficient and modular approach to constructing highly decorated aromatic cores, making it an invaluable tool for professionals in drug discovery and materials science who are tasked with navigating and optimizing complex synthetic pathways.

References

  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF. Retrieved January 17, 2026, from [Link]

  • Palani, T., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 17, 2026, from [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 17, 2026, from [Link]

  • Knapp, D. M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. Retrieved January 17, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved January 17, 2026, from [Link]

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Synthetic Strategies Utilizing 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene: A Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Polysubstituted Building Block

In the landscape of modern medicinal and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene emerges as a highly valuable, yet underutilized, building block for the synthesis of complex, polysubstituted aromatic compounds. Its unique arrangement of halogen atoms, with differential reactivity, alongside the electronic influence of the fluoro and ethoxy groups, provides a versatile platform for sequential and site-selective chemical modifications.

This guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of steps, we delve into the chemical principles governing its reactivity and present detailed, field-proven protocols for its application in key synthetic transformations. The methodologies outlined herein are designed to be self-validating, offering researchers a robust starting point for their synthetic endeavors.

Core Reactivity Principles: Harnessing Chemoselectivity

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions.[1][2] The generally accepted order of reactivity for aryl halides is a direct consequence of their carbon-halogen (C-X) bond dissociation energies:

C-I > C-Br > C-OTf >> C-Cl > C-F

This reactivity trend is the cornerstone of chemoselective synthesis with polyhalogenated aromatics.[1][3] For this compound, the significantly weaker C-Br bond is the primary site of oxidative addition to a palladium(0) catalyst under standard cross-coupling conditions. This inherent selectivity allows for the functionalization of the C-Br bond while leaving the more robust C-Cl and C-F bonds intact for potential subsequent transformations.[1]

The electron-donating ethoxy group and the electron-withdrawing fluoro group further modulate the electronic properties of the aromatic ring, influencing the kinetics of the catalytic cycle. However, the dominant factor for initial reactivity remains the C-Br bond.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a paramount tool for the construction of biaryl and aryl-alkenyl structures.[4][5] The chemoselective coupling at the C-Br position of this compound allows for the introduction of a wide array of aryl and vinyl substituents.

Predicted Reaction Scheme:

sub This compound product 5-Chloro-2-fluoro-4-ethoxy-1-R-benzene sub->product Suzuki-Miyaura Coupling catalyst Pd(0) Catalyst, Base boronic R-B(OH)₂ boronic->product sub This compound product N-(5-Chloro-2-fluoro-4-ethoxyphenyl)-R¹R²-amine sub->product Buchwald-Hartwig Amination catalyst Pd Catalyst, Base amine R¹R²NH amine->product sub This compound product 1-(Alkynyl)-5-chloro-2-fluoro-4-ethoxybenzene sub->product Sonogashira Coupling catalyst Pd/Cu Catalyst, Base alkyne R-C≡CH alkyne->product

Sources

The Strategic Application of Halogenated Phenyl Ethers in Medicinal Chemistry: A Guide to the Synthesis of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Polysubstituted Phenyl Ethers in Drug Discovery

Polysubstituted aromatic compounds are foundational scaffolds in the design of modern therapeutics. The precise arrangement of various functional groups on a benzene ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Among these, halogenated phenyl ethers have emerged as particularly valuable building blocks. The presence of halogens (fluorine, chlorine, bromine) can enhance metabolic stability, improve membrane permeability, and provide vectors for further synthetic elaboration. The ether linkage, often an ethoxy or methoxy group, can modulate solubility and receptor-binding interactions.

While direct and extensive literature on the specific applications of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is not prevalent, a closely related and structurally significant analogue, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene , serves as a quintessential example of the utility of this chemical class. This intermediate is pivotal in the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus.[1][][3] This application note will provide a detailed exploration of the synthesis and application of this key intermediate, offering valuable protocols and insights for researchers in medicinal chemistry and drug development.

Core Application: Synthesis of Dapagliflozin Intermediate

The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a multi-step process that leverages classical organic reactions to construct the desired molecule. The following protocol is a representative synthesis adapted from publicly available patents and chemical literature.[4][5][6]

Synthetic Workflow Overview

The overall synthetic strategy involves a Friedel-Crafts acylation followed by a reduction to yield the target intermediate.

G A 5-Bromo-2-chlorobenzoic acid B 5-Bromo-2-chlorobenzoyl chloride A->B  Oxalyl chloride, DMF (cat.), DCM C 5-Bromo-2-chloro-4'-ethoxybenzophenone B->C  Phenetole, AlCl3, DCM D 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene C->D  Triethylsilane, BF3·OEt2

Sources

Application Notes & Protocols: 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene as a Precursor for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the strategic application of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene. This polyhalogenated aromatic compound is a versatile and highly functionalized building block poised for the synthesis of a new generation of organic electronic materials. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms, alongside an electron-donating ethoxy group—offers multiple, selectively addressable reaction sites. This allows for the precise construction of complex molecular architectures, such as conjugated polymers, biaryl systems for Organic Light-Emitting Diodes (OLEDs), and novel heterocyclic scaffolds. These materials are of significant interest for applications in displays, solid-state lighting, and organic photovoltaics. This guide will detail the intrinsic chemical properties of the precursor, provide validated protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and explore the potential of the resulting materials.

Introduction: The Strategic Advantage of Polyhalogenated Precursors

The design of novel organic materials with tailored optoelectronic properties is a cornerstone of modern materials science. Halogenated aromatic compounds serve as critical precursors in this endeavor, providing reactive handles for carbon-carbon and carbon-heteroatom bond formation.[1][2] The differential reactivity of various halogens on a single aromatic core allows for sequential and site-selective functionalization, a powerful strategy for building complex molecular systems.

This compound is a prime example of such a strategic precursor. The reactivity of its carbon-halogen bonds towards palladium-catalyzed oxidative addition follows a well-established trend: C-Br > C-Cl.[3] The C-F bond is generally inert under these conditions, providing a stable electronic modifier in the final product. This predictable reactivity hierarchy enables chemists to selectively couple at the bromine position while leaving the chlorine intact for subsequent transformations.

The substituents on the benzene ring are strategically positioned:

  • Bromine (C1): The primary site for cross-coupling reactions, offering a reliable entry point for introducing aryl, alkynyl, or amino groups.

  • Chlorine (C5): A secondary, less reactive site for subsequent coupling reactions under more forcing conditions, allowing for the synthesis of non-symmetrical products.

  • Fluorine (C2): An electron-withdrawing group that can lower the HOMO/LUMO energy levels of the resulting material, often leading to improved stability and electron injection/transport properties.[4]

  • Ethoxy (C4): An electron-donating and solubilizing group that can enhance the processability of the final polymer or molecule and influence the electronic properties of the system.

This guide will provide the necessary protocols to harness this built-in reactivity for the synthesis of advanced organic materials.

Compound Profile: this compound

A thorough understanding of the precursor's physical and spectroscopic properties is essential for its effective use. The data presented below is a combination of predicted values based on structurally similar compounds and standard analytical ranges.

PropertyValueSource/Method
Molecular Formula C₈H₇BrClFO-
Molecular Weight 269.49 g/mol Calculated
Appearance Colorless to light yellow oil or low-melting solidAnalogy[5][6]
Boiling Point ~230-245 °C (at 760 mmHg)Predicted
Density ~1.65 g/cm³Predicted
Solubility Soluble in THF, Toluene, Dioxane, DMF, ChloroformStandard Organic Solvents
¹H NMR (400 MHz, CDCl₃) δ ~7.3-7.5 (m, 2H), 4.15 (q, J=7.0 Hz, 2H), 1.45 (t, J=7.0 Hz, 3H)Predicted based on analogs[7][8]
¹³C NMR (101 MHz, CDCl₃) δ ~155 (d), 148 (d), 125 (d), 118 (d), 115 (d), 112 (d), 65, 15Predicted based on analogs
Mass Spec (EI) m/z 268/270/272 (M⁺, isotopic pattern for Br/Cl)Predicted[2][9]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the most powerful tools for functionalizing this compound.[10] The general catalytic cycle for these reactions is depicted below. The key to selectivity lies in the first step, oxidative addition, where the palladium(0) catalyst preferentially inserts into the weaker C-Br bond over the C-Cl bond.[3]

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining) Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)(X)L₂ OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal R'-M Pd(II)Coupled Ar-Pd(II)(R')L₂ Transmetal->Pd(II)Coupled M-X RedElim Reductive Elimination Pd(II)Coupled->RedElim RedElim->Pd(0)L2 Ar-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and polyaryl structures that are common in OLED materials.[11][12] The reaction couples the aryl bromide with an organoboron reagent.

Protocol: Selective Mon-Arylation via Suzuki Coupling

  • Objective: To selectively couple an arylboronic acid at the C1-Br position.

  • Rationale: Standard Suzuki conditions with a suitable phosphine ligand will favor reaction at the more labile C-Br bond, leaving the C-Cl bond untouched.[13][14]

Experimental Workflow:

G Start Start: Reagents in Flask Degas Degas with N₂/Ar (3 cycles) Start->Degas Heat Heat to 80-100 °C (Monitor by TLC/GC-MS) Degas->Heat Workup Aqueous Workup (H₂O, EtOAc) Heat->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product G Precursor 1-Bromo-5-chloro- 2-fluoro-4-ethoxybenzene Suzuki Suzuki Coupling (with Acceptor-Boronic Ester) Precursor->Suzuki Intermediate Chloro-Aryl Intermediate Suzuki->Intermediate Buchwald Buchwald-Hartwig Amination (with Carbazole) Intermediate->Buchwald TADF Final D-A-D TADF Emitter Buchwald->TADF

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Application Note: Kinetic Profiling of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Introduction: Strategic Importance of a Polyfunctionalized Building Block

In the landscape of modern drug discovery and materials science, the synthetic utility of a molecule is often defined by its capacity for selective functionalization.[1][2] 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is a prime example of a polyfunctionalized aromatic scaffold. Its unique substitution pattern—featuring halogens of differential reactivity (Br vs. Cl), an electron-donating ethoxy group, and a directing fluoro group—makes it a highly valuable intermediate for building complex molecular architectures.[3] Understanding the reaction kinetics of this substrate with various organometallic reagents is not merely an academic exercise; it is fundamental to developing robust, scalable, and selective synthetic routes.

This guide provides a detailed examination of the kinetic behavior of this compound in key palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) and in the formation of Grignard reagents. We will explore the causality behind experimental design, provide detailed protocols for kinetic analysis, and present a framework for interpreting the resulting data.

Theoretical Framework: The Kinetics of Selective C-C Bond Formation

The ability to selectively functionalize one halogen site in the presence of another is a cornerstone of modern cross-coupling chemistry.[4][5] The reactivity of aryl halides in the rate-determining oxidative addition step of most palladium-catalyzed cycles follows a well-established trend: I > Br > OTf >> Cl.[6][7] This differential reactivity is the primary tool for achieving chemoselectivity with this compound, where the C(sp²)-Br bond is expected to be significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more inert C(sp²)-Cl bond.

The Palladium Catalytic Cycle: A Three-Act Play

Most palladium-catalyzed cross-coupling reactions proceed via a common catalytic cycle, comprising three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-determining step of the entire cycle.[6]

  • Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organotin, organozinc) is transferred to the palladium center, displacing the halide.[6][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][8]

The specific nature of the organometallic reagent and the ligands on the palladium catalyst can influence which of these steps is rate-limiting, thereby dictating the overall reaction kinetics.

The Organometallic Reagents: A Comparative Overview
  • Suzuki-Miyaura Coupling (Organoboron): Requires a base to activate the organoboron species for transmetalation.[9] These reactions are prized for the low toxicity and high stability of the boronic acid reagents.[9]

  • Stille Coupling (Organotin): Known for its exceptional tolerance of a wide array of functional groups.[8][10] However, the high toxicity of organostannane reagents and byproducts is a significant drawback.

  • Negishi Coupling (Organozinc): Employs highly reactive organozinc reagents, often leading to faster reaction times and milder conditions.[11][12] Their high reactivity, however, comes with lower functional group tolerance compared to Stille coupling.

  • Grignard Reagents (Organomagnesium): Primarily used for forming the organometallic species itself from the aryl halide.[13][14] The kinetics of interest here are those of the Grignard formation, which will occur selectively at the C-Br bond.

Methodologies for Kinetic Investigation

A robust kinetic study relies on accurately monitoring the concentration of reactants, intermediates, and products over time. Modern techniques like Reaction Progress Kinetic Analysis (RPKA) offer significant advantages over traditional initial rate methods by utilizing all data from a single experiment.[15][16]

Figure 1. General experimental workflow for acquiring reaction kinetics data.

In Situ Monitoring and Analysis

For robust kinetic data, the reaction progress should be monitored using a reliable quantitative technique.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): These are the workhorses of reaction monitoring. An aliquot is removed from the reaction, quenched to stop the reaction, and then analyzed. The use of an internal standard is crucial for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR can be used for in situ monitoring without disturbing the reaction mixture. This allows for real-time data collection on the concentrations of multiple species simultaneously.[17]

Experimental Protocols

Safety Precaution: All reactions involving organometallic reagents and palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. Solvents must be anhydrous and degassed. Organotin compounds are highly toxic and should be handled with extreme care.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with phenylboronic acid.

  • Reactor Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv). Add an internal standard (e.g., dodecane).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reaction Initiation: Via syringe, add degassed 1,4-dioxane/water (4:1 mixture). Place the flask in a preheated oil bath at 90 °C. This marks time zero (t=0).

  • Sampling: At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120, 240 min), withdraw a ~0.1 mL aliquot via a syringe.

  • Quenching & Preparation: Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of water. Shake vigorously. Take a sample from the organic layer for GC-MS analysis.

  • Data Analysis: Plot the concentration of the starting material and product versus time to determine the reaction rate and order.

graphdot Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArOR Ar-Pd(II)L₂-OR PdII_ArX->PdII_ArOR Base (BOH) PdII_ArArp Ar-Pd(II)L₂-Ar' PdII_ArOR->PdII_ArArp Transmetalation PdII_ArArp->Pd0 Reductive Elimination PdII_ArArp->L4 L1->PdII_ArX L3->PdII_ArArp L4->ArArp ArX->L1 ArpB->L3

Figure 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][7]

Protocol 2: Kinetic Analysis of Stille Coupling

This protocol outlines the coupling with (tributylstannyl)benzene.

  • Reactor Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and LiCl (2.0 equiv). Add an internal standard.

  • Inert Atmosphere: Evacuate and backfill with argon.

  • Reaction Initiation: Add degassed, anhydrous THF via syringe, followed by (tributylstannyl)benzene (1.1 equiv). Place in a preheated oil bath at 80 °C (t=0).

  • Sampling & Analysis: Follow steps 4-6 from Protocol 1, using GC-MS for analysis.

graphdot Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArArp Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArArp Transmetalation PdII_ArArp->Pd0 Reductive Elimination PdII_ArArp->L3 L1->PdII_ArX L2->PdII_ArArp L3->ArArp ArX->L1 ArpSn->L2

Figure 3. Catalytic cycle for the Stille cross-coupling reaction.[8][18]

Protocol 3: Kinetic Analysis of Negishi Coupling

This protocol uses a pre-prepared solution of phenylzinc chloride.

  • Reactor Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and Pd(dba)₂ (2 mol%) with a suitable phosphine ligand (e.g., SPhos, 4 mol%). Add an internal standard.

  • Inert Atmosphere: Evacuate and backfill with argon.

  • Reaction Initiation: Add degassed, anhydrous THF. At room temperature, add a 0.5 M solution of phenylzinc chloride in THF (1.2 equiv) dropwise (t=0).

  • Sampling & Analysis: Follow steps 4-6 from Protocol 1. The reaction is often fast at room temperature, so more frequent early sampling may be required.

graphdot Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArArp Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArArp Transmetalation PdII_ArArp->Pd0 Reductive Elimination PdII_ArArp->L3 L1->PdII_ArX L2->PdII_ArArp L3->ArArp ArX->L1 ArpZn->L2

Figure 4. Catalytic cycle for the Negishi cross-coupling reaction.[11][12]

Expected Kinetics and Data Interpretation

The primary reaction expected in all protocols is the selective coupling at the C-Br bond. The C-Cl bond should remain largely unreacted under typical conditions, a hypothesis verifiable by GC-MS analysis showing the disappearance of the starting material and the appearance of a single major product.

Comparative Rate Analysis

The overall reaction rate is a function of the catalyst, ligands, solvent, temperature, and the nucleophilicity of the organometallic reagent.

ReactionOrganometallic ReagentTypical Catalyst/LigandTemperatureExpected Relative RateKey Considerations
Suzuki Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/SPhos80-110 °CModerateRequires base; risk of protodeborylation.[7][9]
Stille OrganostannanePd(PPh₃)₄80-100 °CModerate to FastToxic reagents; excellent functional group tolerance.[8][18]
Negishi Organozinc HalidePd(dba)₂/SPhos or XPhos25-60 °CFastHighly reactive; sensitive to air and moisture.[11][12]
Factors Influencing Kinetics
  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) generally accelerate both the oxidative addition and reductive elimination steps, leading to higher overall reaction rates.[19]

  • Solvent: The choice of solvent can influence catalyst solubility and the rate of transmetalation. Polar aprotic solvents like THF, Dioxane, and DMF are common.[18]

  • Additives: In Stille coupling, LiCl can accelerate the transmetalation step.[10] In Negishi coupling, salt additives like LiCl or ZnBr₂ can significantly impact reaction rates.[11]

Conclusion

The kinetic analysis of this compound reactions is critical for designing efficient and selective synthetic strategies. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, selective functionalization is readily achievable. The Negishi coupling is anticipated to offer the fastest kinetics, while the Suzuki-Miyaura reaction provides a balance of reactivity and operational simplicity with non-toxic reagents. The protocols and theoretical framework presented here serve as a comprehensive guide for researchers to probe and optimize these vital transformations, accelerating the development of novel pharmaceuticals and advanced materials.

References

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  • Title: Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling Source: Nature Portfolio Chemistry Community URL: [Link]

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  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central URL: [Link]

  • Title: Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin) Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: Cross-Coupling Reactions | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Negishi-type aryl–aryl cross-coupling Source: ResearchGate URL: [Link]

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  • Title: 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis Source: Autech Industry Co.,Limited. URL: [Link]

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  • Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst Source: CCS Chemistry URL: [Link]

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  • Title: Unactivated Pd-Catalyzed Oxidative Cross-Coupling Reactions of Arenes with Benzene: A Theoretical and Experimental study Source: ChemRxiv | Cambridge Open Engage URL: [Link]

  • Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: D-Scholarship@Pitt URL: [Link]

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  • Title: How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers URL: [Link]

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  • Title: Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products Source: Journal of Chemical Education URL: [Link]

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  • Title: Kinetics of organometallic reactions: a quick method to obtain rate coefficients for complex reactions from 'pseudo-first-order' rate coefficients and related information Source: Sci-Hub URL: [Link]

  • Title: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
  • Title: Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium Source: YouTube URL: [Link]

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Sources

Experimental setup for the functionalization of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Selective Functionalization of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the landscape of modern drug discovery and materials science, polysubstituted aromatic rings are foundational scaffolds. The precise arrangement of different functional groups on a benzene ring dictates its steric and electronic properties, which in turn governs its biological activity and material characteristics. The molecule this compound represents a particularly versatile starting material. It offers multiple, orthogonally reactive sites that can be selectively addressed through a variety of synthetic transformations. The inherent differences in the reactivity of the C-Br, C-Cl, and C-F bonds, coupled with the electronic influence of the ethoxy group, allow for a stepwise and controlled construction of molecular complexity.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the experimental setups for the selective functionalization of this key building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

PART 1: Critical Safety Protocols

Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all other reagents is mandatory. Halogenated aromatic compounds require careful handling.

General Handling Precautions:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and splash-proof safety goggles or a face shield.[2][3]

  • Spill & Waste: Have appropriate spill containment materials readily available. Dispose of all chemical waste in designated, labeled containers according to institutional and local regulations.[1]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]

PART 2: Strategic Functionalization Pathways

The key to selectively functionalizing this compound lies in exploiting the differential reactivity of its halogen substituents. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf > C-Cl. This predictable hierarchy allows for selective reaction at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Caption: Selective functionalization pathways for the starting material.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[4][5] By leveraging the higher reactivity of the C-Br bond, we can selectively couple an aryl or vinyl boronic acid at this position.

Principle: A palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond. Following this, transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination forms the new C-C bond and regenerates the catalyst.[4]

Suzuki_Cycle cluster_out Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a 5-Chloro-2-fluoro-4-ethoxy-biphenyl derivative

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ and the SPhos ligand. Add these to the reaction flask.

  • Solvent Addition: Add toluene and water (typically a 10:1 ratio of toluene to water).

  • Inerting: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) species.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.

Scientist's Notes:

  • Causality of Components: The choice of SPhos as a ligand is based on its effectiveness for coupling aryl chlorides and bromides; its bulky, electron-rich nature facilitates both the oxidative addition and reductive elimination steps.[6] K₃PO₄ is a common base that is strong enough to facilitate transmetalation without causing significant side reactions like ester hydrolysis.[6][7]

  • Trustworthiness of Protocol: The inert atmosphere is non-negotiable. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which would halt the catalytic cycle. Pre-grinding the K₃PO₄ increases its surface area and improves reaction kinetics.

ParameterRecommended ConditionRationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand Buchwald-type (e.g., SPhos, XPhos)Effective for challenging substrates, including electron-rich aryl halides.[6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Choice depends on substrate sensitivity; K₃PO₄ is a good starting point.[7]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems are common and effective for Suzuki couplings.[6]
Temperature 80-110 °CProvides sufficient thermal energy to overcome activation barriers.

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[8][9] Similar to the Suzuki coupling, this reaction can be performed selectively on the C-Br bond.

Principle: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product.[8][10]

Buchwald_Cycle cluster_out Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) [Ar-Pd(II)-NHR'(L2)]+ [Ar-Pd(II)-NHR'(L2)]+ Ar-Pd(II)-Br(L2)->[Ar-Pd(II)-NHR'(L2)]+ Amine Coordination (R'NH2) Ar-Pd(II)-NR'(L2) Ar-Pd(II)-NR'(L2) [Ar-Pd(II)-NHR'(L2)]+->Ar-Pd(II)-NR'(L2) Deprotonation (Base) Ar-Pd(II)-NR'(L2)->Pd(0)L2 Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)-NR'(L2)->Ar-NHR'

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of an N-Aryl-5-chloro-2-fluoro-4-ethoxyaniline

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene or Dioxane (solvent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium chloride (brine)

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add NaOt-Bu.

  • Reagent Addition: Add this compound, the amine (if solid), Pd₂(dba)₃, and XPhos.

  • Solvent/Amine Addition: Add anhydrous toluene. If the amine is a liquid, add it via syringe.

  • Inerting: Seal the vessel and ensure the inert atmosphere is maintained.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate to remove the palladium catalyst.

  • Extraction: Concentrate the filtrate. Redissolve in ethyl acetate and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Scientist's Notes:

  • Base Selection: NaOt-Bu is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[11] It is highly moisture-sensitive, so it must be handled under an inert atmosphere. Weaker bases like K₂CO₃ can sometimes be used but often require higher temperatures or more active catalyst systems.[10]

  • Catalyst System: Pd₂(dba)₃ is a common Pd(0) source. It is paired with an electron-rich, bulky phosphine ligand like XPhos, which promotes the key steps of the catalytic cycle.[11][12] Using pre-formed palladium-ligand complexes (precatalysts) can also improve reproducibility.

Protocol 3: Grignard Reagent Formation and Reaction

Formation of a Grignard reagent offers a route to create a potent carbon nucleophile, which can then react with a wide range of electrophiles. The greater reactivity of the C-Br bond over the C-Cl bond allows for the selective formation of the Grignard reagent at the bromine-substituted position.[13]

Principle: Magnesium metal inserts into the carbon-bromine bond in an anhydrous ether solvent, forming an organomagnesium halide (Grignard reagent). This species is highly basic and nucleophilic.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-4-ethoxybenzaldehyde

Materials and Reagents:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (for extraction)

Step-by-Step Procedure:

  • Activation of Magnesium: To a flame-dried, three-neck flask equipped with a condenser and dropping funnel, add the magnesium turnings. Briefly heat the flask under vacuum and backfill with argon/nitrogen to ensure all surfaces are dry. Add a small crystal of iodine (it will sublime and etch the Mg surface).

  • Grignard Initiation: Add a small portion (approx. 10%) of a solution of this compound in anhydrous THF to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature or with gentle heating for 1-2 hours to ensure full conversion.

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add anhydrous DMF dropwise via syringe. A thick precipitate will form.

  • Quenching and Workup: After stirring for 1 hour at 0 °C, slowly and carefully quench the reaction by adding 1 M HCl. Stir until all solids dissolve.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Scientist's Notes:

  • Anhydrous Conditions are Paramount: Grignard reagents are strong bases and will be quenched by any protic source, including water. All glassware must be rigorously dried, and anhydrous solvents are essential.[13]

  • Initiation is Key: The most challenging step is often initiating the reaction. The iodine crystal helps to activate the magnesium surface. If initiation is difficult, adding a drop of 1,2-dibromoethane can be effective.

  • Chemoselectivity: The successful formation of the Grignard reagent at the C-Br position in the presence of a C-Cl bond is a classic example of chemoselectivity based on bond strength and reactivity.[13]

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. [Link]

  • Nucleophilic Aromatic Substitution - YouTube by Professor Dave Explains. [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. [Link]

  • Suzuki–Miyaura Coupling - Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • 6-CHLORO-1-HEXENE - Organic Syntheses Procedure. [Link]

  • Clean generation of a fluoroaryl grignard reagent - Google P
  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube by The Organic Chemistry Tutor. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - YouTube by The Organic Chemistry Tutor. [Link]

  • Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products - Journal of Chemical Education. [Link]

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The Strategic Utility of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS No. 1865026-41-0) in the synthesis of advanced pharmaceutical intermediates.[1] While direct literature on this specific substituted benzene is emerging, its structural motifs are analogous to key precursors in blockbuster drugs, such as the antidiabetic agent Dapagliflozin.[2][3][4] This guide will detail the intrinsic reactivity of this compound and provide field-proven protocols for its strategic manipulation in key synthetic transformations, including Palladium-catalyzed cross-coupling reactions and regioselective lithiation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes for researchers in drug discovery and development.

Introduction: A Building Block of Untapped Potential

This compound is a polysubstituted aromatic compound whose value lies in the orthogonal reactivity of its substituents. The presence of bromine, chlorine, and fluorine atoms, each with distinct electronic and steric properties, allows for a high degree of selective functionalization. The ethoxy group further modulates the electronic character of the benzene ring. This unique combination of functionalities makes it a highly versatile scaffold for the construction of complex molecular architectures found in modern pharmaceuticals.

The strategic placement of the bromine atom makes it an ideal handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are the cornerstone of contemporary drug synthesis.[5] The presence of the other halogens and the ethoxy group can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is primarily dictated by the C-Br bond, which is the most labile towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) or lithium-halogen exchange. The fluorine and chlorine atoms are significantly less reactive under these conditions, allowing for the selective transformation of the C-Br bond.

Key Synthetic Transformations:
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent electrophilic partner for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of biaryl, aryl-amine, and aryl-alkyne linkages, respectively.[5]

  • Lithiation and Electrophilic Quench: The C-Br bond can undergo facile lithium-halogen exchange at low temperatures to generate a highly nucleophilic aryllithium species. This intermediate can then be trapped with a variety of electrophiles to introduce a diverse array of functional groups.[6]

The following sections will provide detailed protocols for these key transformations, drawing upon established methodologies for structurally similar compounds.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[7][8][9] In the context of this compound, this reaction can be employed to introduce a variety of aryl or heteroaryl substituents, which are common features in many pharmaceutical agents.

Protocol: Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound product 5-Aryl-1-chloro-2-fluoro-4-ethoxybenzene reactant1->product Suzuki Coupling reactant2 Ar-B(OH)2 reactant2->product catalyst Pd(PPh3)4 Suzuki Coupling Suzuki Coupling catalyst->Suzuki Coupling base K2CO3 base->Suzuki Coupling

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentCAS No.Molecular WeightQuantity (mmol)
This compound1865026-41-0285.521.0
Arylboronic AcidVariesVaries1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
1,4-Dioxane123-91-188.115 mL
Water7732-18-518.021 mL

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality and Optimization:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. For more challenging substrates, or to improve yields, other palladium sources and ligands (e.g., Pd(OAc)₂, SPhos, XPhos) can be screened.[10]

  • Base: An inorganic base is required to activate the boronic acid. Potassium carbonate is a good starting point, but other bases like cesium carbonate or potassium phosphate can be more effective in certain cases.[11]

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[12][13][14] This reaction is of paramount importance in the pharmaceutical industry, as the aniline and related N-aryl motifs are present in a vast number of drugs.

Protocol: Synthesis of an N-Aryl Amine Intermediate

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound product N-(5-chloro-2-fluoro-4-ethoxyphenyl)-R1R2-amine reactant1->product Buchwald-Hartwig Amination reactant2 R1R2NH reactant2->product catalyst Pd2(dba)3 Buchwald-Hartwig Amination Buchwald-Hartwig Amination catalyst->Buchwald-Hartwig Amination ligand X-Phos ligand->Buchwald-Hartwig Amination base NaOt-Bu base->Buchwald-Hartwig Amination

A representative Buchwald-Hartwig amination reaction.

Materials:

ReagentCAS No.Molecular WeightQuantity (mmol)
This compound1865026-41-0285.521.0
Amine (R¹R²NH)VariesVaries1.2
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.720.02
X-Phos564483-18-7476.630.04
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.4
Toluene (anhydrous)108-88-392.145 mL

Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add the amine (1.2 mmol) and this compound (1.0 mmol).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and X-Phos (0.04 mmol) in toluene (1 mL).

  • Add the catalyst solution to the Schlenk tube, followed by additional toluene to bring the total volume to 5 mL.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Optimization:

  • Catalyst System: The choice of palladium precursor and ligand is crucial for the success of the Buchwald-Hartwig amination.[15][16] Bulky, electron-rich phosphine ligands like X-Phos are often effective for coupling with sterically hindered aryl halides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required. Other bases such as potassium tert-butoxide or lithium bis(trimethylsilyl)amide can also be used.

  • Reaction Conditions: Anhydrous and oxygen-free conditions are essential for this reaction to prevent catalyst deactivation.

Application Protocol: Regioselective Lithiation and Electrophilic Quench

Lithium-halogen exchange provides a powerful method for generating an aryllithium intermediate, which can then react with a wide range of electrophiles.[6] This approach allows for the introduction of functional groups that are not easily accessible through other methods.

Protocol: Synthesis of a Functionalized Intermediate via Lithiation

This protocol outlines a general procedure for the lithiation of this compound and subsequent quenching with an electrophile.

Reaction Scheme:

Lithiation reactant1 This compound intermediate 5-Lithio-1-chloro-2-fluoro-4-ethoxybenzene reactant1->intermediate Lithium-Halogen Exchange reagent1 n-BuLi Lithium-Halogen Exchange Lithium-Halogen Exchange reagent1->Lithium-Halogen Exchange product 5-E-1-chloro-2-fluoro-4-ethoxybenzene intermediate->product Electrophilic Quench reagent2 Electrophile (E+) Electrophilic Quench Electrophilic Quench reagent2->Electrophilic Quench

A representative lithiation and electrophilic quench reaction.

Materials:

ReagentCAS No.Molecular WeightQuantity (mmol)
This compound1865026-41-0285.521.0
n-Butyllithium (n-BuLi) in hexanes (2.5 M)109-72-864.061.1
Electrophile (e.g., DMF, CO₂, etc.)VariesVaries1.5
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mL
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49As needed

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[6]

  • Add the electrophile (1.5 mmol) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.[17]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality and Optimization:

  • Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent side reactions, such as the decomposition of the aryllithium intermediate or reaction with the solvent.[6]

  • Choice of Organolithium Reagent: n-Butyllithium is commonly used for lithium-halogen exchange. Other organolithium reagents, such as sec-butyllithium or tert-butyllithium, can also be employed and may offer different reactivity profiles.

  • Electrophile: A wide variety of electrophiles can be used, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and N,N-dimethylformamide (to form an aldehyde).

Conclusion

This compound is a promising and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern allows for selective and high-yielding transformations at the bromine position through well-established and robust methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-electrophilic quench. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs, accelerating the synthesis of novel and impactful therapeutic agents.

References

  • AA Blocks. (n.d.). 1-Bromo-5-chloro-2-fluoro-4-(2-fluoroethoxy)benzene. Retrieved January 19, 2026, from [Link]

  • Chemsrc. (2025, September 16). 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Dapagliflozin intermediate/ 5-bromo-2-chloro-4'-ethoxydiphenylmethane/ 461432-23-5. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 19, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]

  • AOBChem USA. (n.d.). 1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Pharmaffiliates. (n.d.). 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved January 19, 2026, from [Link]

  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2023, January 17). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved January 19, 2026, from [Link]

  • Cambridge Open Engage. (2022, March 24). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved January 19, 2026, from [Link]

  • Cambridge Open Engage. (2022, May 11). Synthesis and styrene copolymerization of novel bromo, chloro, fluoro, and iodo ring-substituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved January 19, 2026, from [Link]

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Application Notes & Protocols: Derivatization of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthetic derivatization of 1-bromo-5-chloro-2-fluoro-4-ethoxybenzene, a versatile scaffold for the development of novel small molecules for biological screening. The strategic positioning of four distinct halogen and alkoxy substituents on the benzene ring offers multiple, regioselective avenues for chemical modification. We present detailed protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr) strategies. The rationale behind experimental design, including catalyst selection, reaction conditions, and potential challenges, is discussed in depth to equip researchers with the necessary tools for successful library synthesis.

Introduction: The Strategic Value of the this compound Scaffold

The this compound core is a privileged starting material in medicinal chemistry. Its polyhalogenated nature allows for selective and sequential functionalization, a key strategy in building molecular diversity for high-throughput screening (HTS) campaigns. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of its utility. Generally, the carbon-bromine bond is more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond, allowing for selective functionalization at the C1 position.[1] The electron-withdrawing fluorine atom and the electron-donating ethoxy group further modulate the electronic properties of the ring, influencing both reactivity and the pharmacokinetic properties of the resulting derivatives.

Substituted ethoxybenzene derivatives have shown a wide range of biological activities, making this scaffold particularly attractive for drug discovery programs targeting various therapeutic areas.[2][3] This guide will detail robust and reproducible methods to unlock the synthetic potential of this scaffold.

Strategic Derivatization Pathways

The primary pathways for derivatizing this compound hinge on the selective reaction of the carbon-halogen bonds. The general order of reactivity for palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl > C-F.[1] This predictable reactivity allows for a modular approach to library synthesis.

G cluster_start Starting Material cluster_pathways Primary Derivatization Pathways cluster_products Derivative Classes Start This compound Suzuki Suzuki-Miyaura Coupling (C-Br site) Start->Suzuki Pd Catalyst, Boronic Acid/Ester, Base Sonogashira Sonogashira Coupling (C-Br site) Start->Sonogashira Pd/Cu Catalysts, Terminal Alkyne, Base Buchwald Buchwald-Hartwig Amination (C-Br site) Start->Buchwald Pd Catalyst, Amine, Base SNAr Nucleophilic Aromatic Substitution (SNA_r) Start->SNAr Nucleophile (e.g., RO-, RS-), High Temperature Aryl Aryl/Heteroaryl Derivatives Suzuki->Aryl Alkynyl Alkynyl Derivatives Sonogashira->Alkynyl Amino Amino Derivatives Buchwald->Amino EtherThioether Ether/Thioether Derivatives SNAr->EtherThioether

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4][5] For the this compound scaffold, these reactions are typically performed selectively at the more reactive C-Br bond.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the aryl bromide and an organoboron reagent, such as a boronic acid or a boronic ester.[6] This reaction is highly valued for its mild conditions and broad functional group tolerance.[7]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or formed from a preformed complex like Pd(PPh₃)₄. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often accelerate the rate-limiting oxidative addition step and promote reductive elimination.[8]

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6][7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is frequently used to dissolve both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv.), and a ligand (e.g., SPhos; 0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., K₂CO₃; 3.0 equiv.) followed by the solvent system (e.g., toluene/water 4:1 mixture, 0.2 M).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

G cluster_workflow Suzuki-Miyaura Workflow Setup 1. Assemble Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand Inert 2. Establish Inert Atmosphere (Ar/N2) Setup->Inert Add 3. Add Base and Solvents Inert->Add React 4. Heat and Stir Add->React Workup 5. Aqueous Work-up React->Workup Purify 6. Column Chromatography Workup->Purify

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[10] This reaction typically employs a dual-catalyst system of palladium and copper(I).[11]

Causality Behind Experimental Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a palladium(0) species is the primary catalyst for the oxidative addition to the aryl bromide.[11]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[12] Copper-free Sonogashira protocols exist to avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[13]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI; 0.05 equiv.) in a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add an amine base (e.g., triethylamine; 3.0 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.[11]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of carbon-nitrogen bonds, reacting the aryl bromide with a primary or secondary amine.[5] This reaction has largely replaced harsher classical methods for C-N bond formation.[14]

Causality Behind Experimental Choices:

  • Catalyst System: The catalyst system is similar to other cross-couplings, consisting of a palladium source and a ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Josiphos-type ligands) are particularly effective for this transformation.[5][15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[16] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective with more reactive catalyst systems.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃; 0.01 equiv.), the ligand (e.g., Xantphos; 0.02 equiv.), and the base (e.g., NaOt-Bu; 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous solvent (e.g., toluene, 0.2 M).

  • Reaction: Heat the mixture with stirring at 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions offer broad scope, nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly for introducing oxygen or sulfur nucleophiles.[18] In the this compound scaffold, the C-F bond is the most likely site for SNAr due to the strong electron-withdrawing nature of fluorine, which activates the ring for nucleophilic attack.[19][20] The reaction is further facilitated by the presence of other halogens that help stabilize the negative charge in the Meisenheimer intermediate.[19]

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles such as alkoxides (RO⁻) or thiolates (RS⁻) are required.

  • Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is typically used to dissolve the nucleophilic salt and stabilize the charged intermediate.

  • Temperature: High temperatures are often necessary to overcome the activation energy barrier of breaking the aromaticity of the ring.

Experimental Protocol: General Procedure for SNAr with a Thiol

  • Reaction Setup: In a sealed tube, dissolve the thiol (1.5 equiv.) in a polar aprotic solvent like DMF.

  • Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil; 1.6 equiv.) portion-wise at 0 °C to generate the thiolate in situ.

  • Substrate Addition: After gas evolution ceases, add this compound (1.0 equiv.).

  • Reaction: Seal the tube and heat to a high temperature (e.g., 120-150 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography.

Data Summary and Comparison

The choice of derivatization strategy depends on the desired final compound class. The following table provides a comparative overview of the described methods.

Reaction Type Target Bond Key Reagents Typical Conditions Advantages Potential Challenges
Suzuki-Miyaura C-C (Aryl)Boronic acid/ester, Pd catalyst, Base80-110 °C, Toluene/H₂OBroad functional group tolerance, commercially available reagents.[4]Potential for protodeboronation of the boronic acid.
Sonogashira C-C (Alkynyl)Terminal alkyne, Pd/Cu catalysts, Amine base25-70 °C, THF/DMFMild conditions, direct installation of a versatile functional group.[10]Alkyne homocoupling (Glaser coupling).[12]
Buchwald-Hartwig C-NAmine, Pd catalyst, Strong base80-110 °C, Toluene/DioxaneWide scope of amines can be used.[5]Requires strictly anhydrous conditions, sensitive to air.
SNAr C-O, C-SAlkoxide/Thiolate, Base120-150 °C, DMF/DMSOPalladium-free, cost-effective for certain nucleophiles.Harsh conditions, limited to strong nucleophiles, potential regioselectivity issues.

Conclusion

The this compound scaffold is a highly valuable starting point for generating diverse chemical libraries for biological screening. Through the strategic and regioselective application of modern synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can efficiently access a wide array of novel aryl, alkynyl, amino, and ether/thioether derivatives. The protocols and insights provided in this guide are intended to serve as a robust foundation for these synthetic endeavors, enabling the rapid development of new chemical entities for drug discovery.

References

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5, 102900. Available at: [Link]

  • Marion, N., et al. (2005). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. SYNLETT, 2005(1), 271-274. Available at: [Link]

  • Ackermann, L., et al. (2011). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 13(5), 1148-1151. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Available at: [Link]

  • Plentio, F. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides. American Chemical Society. Available at: [Link]

  • Marion, N., et al. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Powers, K. M., & Sanford, M. S. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 8(9), 8456-8468. Available at: [Link]

  • Reddy, T. R., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(27), 15993-16002. Available at: [Link]

  • Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. Available at: [Link]

  • Jaman, Z. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]

  • Narsimha, R., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). Available at: [Link]

  • Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]

  • Lundgren, R. J., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 13(18), 4878–4881. Available at: [Link]

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  • Sadowsky, D., et al. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(18), 10904-10911. Available at: [Link]

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  • Kumar, A., et al. (2017). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Bioorganic & Medicinal Chemistry Letters, 27(1), 105-109. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Route to Fluoroalkylselenylchalcogeno Molecules. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Scale-up Synthesis of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol details a robust and scalable synthetic route, starting from commercially available precursors. Emphasis is placed on the rationale behind experimental choices, process optimization for large-scale production, and rigorous safety protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction: The Significance of Substituted Haloethoxybenzenes

Polysubstituted haloalkoxyromatics, such as this compound, are pivotal structural motifs in a wide array of biologically active molecules. The specific arrangement of halogen and ethoxy substituents on the benzene ring imparts unique physicochemical properties, influencing factors like metabolic stability, binding affinity to biological targets, and membrane permeability. The controlled, large-scale synthesis of these intermediates is therefore a critical step in the drug development pipeline, demanding a process that is not only high-yielding but also safe, cost-effective, and reproducible.

This application note outlines a validated two-step synthetic pathway for the preparation of this compound, commencing with the synthesis of the key phenolic intermediate, 4-Bromo-2-chloro-5-fluorophenol, followed by its O-ethylation.

Proposed Synthetic Pathway

The synthesis is proposed to proceed via two key transformations:

  • Diazotization and Sandmeyer Reaction: Synthesis of the key intermediate, 1-Bromo-5-chloro-2-fluoro-4-nitrobenzene, from a commercially available aniline derivative, followed by reduction to the corresponding aniline and a subsequent Sandmeyer reaction to install the bromine. A more direct approach, and the one detailed below, involves the direct bromination of a suitable phenolic precursor.

  • Williamson Ether Synthesis: The subsequent O-ethylation of the synthesized phenolic intermediate to yield the target product, this compound.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Final Ethylation 4-Chloro-2-fluoroaniline 4-Chloro-2-fluoroaniline Diazonium_Salt Diazonium_Salt 4-Chloro-2-fluoroaniline->Diazonium_Salt NaNO2, HBr, 0-5 °C 4-Chloro-2-fluoro-1-bromobenzene 4-Chloro-2-fluoro-1-bromobenzene Diazonium_Salt->4-Chloro-2-fluoro-1-bromobenzene CuBr, HBr 4-Bromo-5-chloro-2-fluoronitrobenzene 4-Bromo-5-chloro-2-fluoronitrobenzene 4-Chloro-2-fluoro-1-bromobenzene->4-Bromo-5-chloro-2-fluoronitrobenzene HNO3, H2SO4 4-Bromo-5-chloro-2-fluoroaniline 4-Bromo-5-chloro-2-fluoroaniline 4-Bromo-5-chloro-2-fluoronitrobenzene->4-Bromo-5-chloro-2-fluoroaniline Fe, HCl or H2, Pd/C Diazonium_Salt_2 Diazonium_Salt_2 4-Bromo-5-chloro-2-fluoroaniline->Diazonium_Salt_2 NaNO2, H2SO4, 0-5 °C 4-Bromo-5-chloro-2-fluorophenol 4-Bromo-5-chloro-2-fluorophenol Diazonium_Salt_2->4-Bromo-5-chloro-2-fluorophenol H2O, Δ This compound This compound 4-Bromo-5-chloro-2-fluorophenol->this compound EtI, K2CO3, Acetone, Reflux

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Synthesis of 4-Bromo-2-chloro-5-fluorophenol (Intermediate)

This protocol is adapted from established procedures for the bromination of substituted phenols.[1][2]

Rationale: Direct bromination of a commercially available chlorofluorophenol is a more atom-economical approach than a multi-step synthesis from an aniline. The choice of brominating agent and solvent is critical to control regioselectivity and minimize the formation of byproducts. Acetic acid is a common solvent for such reactions, and elemental bromine is a cost-effective bromine source for large-scale synthesis.

Materials and Reagents:

  • 2-Chloro-5-fluorophenol

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and dropping funnel

  • Scrubber system for bromine and HBr vapors

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 2-chloro-5-fluorophenol (1.0 eq) and glacial acetic acid (5-10 volumes). Cool the mixture to 0-5 °C with constant stirring.

  • Bromination: Slowly add bromine (1.0-1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a stirred vessel containing ice-water. Quench any remaining bromine by the slow addition of a saturated sodium bisulfite solution until the orange color disappears.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 5 volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-Bromo-2-chloro-5-fluorophenol can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.

Scale-up Synthesis of this compound

Rationale: The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[3][4][5] The choice of a moderately polar aprotic solvent like acetone or acetonitrile facilitates the reaction. Potassium carbonate is a cost-effective and easily handled base for deprotonating the phenol. Ethyl iodide is a common and effective ethylating agent.

Materials and Reagents:

  • 4-Bromo-2-chloro-5-fluorophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄)

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the jacketed reactor under a nitrogen atmosphere, add 4-Bromo-2-chloro-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone (10-15 volumes).

  • Addition of Ethylating Agent: With vigorous stirring, add ethyl iodide (1.2-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (around 56 °C for acetone) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in dichloromethane and wash with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or methanol.

Process Optimization and Scale-up Considerations

ParameterRecommendationRationale
Solvent Selection For O-ethylation, consider solvents like DMF or DMSO for faster reaction rates, but be mindful of higher boiling points and potential for side reactions. Acetone and acetonitrile offer a good balance of reactivity and ease of removal.Solvent polarity and boiling point significantly impact reaction kinetics and work-up efficiency.[6]
Base Selection While K₂CO₃ is effective, stronger bases like sodium hydride (NaH) can be used for less reactive phenols, but require stricter anhydrous conditions and careful handling on a large scale. Cesium carbonate (Cs₂CO₃) can accelerate the reaction but is more expensive.The basicity of the chosen base affects the rate of phenoxide formation.[7]
Ethylating Agent Diethyl sulfate is a less volatile and often cheaper alternative to ethyl iodide, but it is more toxic.Cost, reactivity, and safety are key considerations for large-scale synthesis.
Temperature Control Utilize a jacketed reactor with a reliable heating/cooling circulator to maintain precise temperature control, especially during exothermic additions.Runaway reactions are a significant hazard in large-scale synthesis.[8][9]
Purification For multi-kilogram scale, vacuum distillation is often more practical and economical than column chromatography for liquid products. Recrystallization is preferred for solid products.The choice of purification method depends on the physical state of the product and the scale of the synthesis.[10]

Safety Protocols

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

ChemicalHazardsHandling Precautions
Bromine Highly corrosive, toxic by inhalation, causes severe skin burns and eye damage.Handle in a dedicated, well-ventilated area. Use a scrubber system to neutralize vapors. Have a bromine spill kit readily available.
Ethyl Iodide/Diethyl Sulfate Toxic, potential carcinogen, lachrymator.Handle with care, avoiding inhalation and skin contact.
Halogenated Aromatics Can be irritants and harmful if ingested or absorbed through the skin.Avoid direct contact and inhalation of dust or vapors.
Potassium Carbonate Irritant.Avoid inhalation of dust.
Solvents (DCM, Acetone) Volatile and flammable. Dichloromethane is a suspected carcinogen.Use in a well-ventilated area away from ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spills: Absorb with an inert material and dispose of as hazardous waste. For bromine spills, use a sodium thiosulfate solution for neutralization.

Analytical Quality Control

Consistent product quality is paramount. The following analytical techniques are recommended for monitoring the reaction and characterizing the final product.

TechniquePurposeTypical Parameters
TLC Reaction monitoringMobile phase: Hexane/Ethyl Acetate (e.g., 9:1). Visualization: UV light (254 nm).
GC-MS Purity assessment and identification of byproductsCapillary column (e.g., HP-5ms). Temperature program to separate starting materials, intermediates, and product.
HPLC Quantitative purity analysisC18 reverse-phase column. Mobile phase: Acetonitrile/Water gradient. UV detection at a suitable wavelength (e.g., 220 nm).
¹H NMR Structural confirmationCDCl₃ as solvent. Characteristic peaks for aromatic protons, ethoxy group (quartet and triplet), and absence of phenolic -OH proton.
¹³C NMR Structural confirmationCDCl₃ as solvent. Expected number of signals for the aromatic carbons and the ethoxy group.
FT-IR Functional group analysisAbsence of broad O-H stretch (around 3200-3600 cm⁻¹) from the starting phenol. Presence of C-O-C ether stretch (around 1250-1000 cm⁻¹).

Workflow Diagram

Scale-up_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_qc Final QC & Packaging Raw_Material_QC Raw Material QC Reactor_Setup Reactor Setup & Inerting Raw_Material_QC->Reactor_Setup Reagent_Charging Reagent Charging Reactor_Setup->Reagent_Charging Reaction_Execution Controlled Reaction (Temperature & Time) Reagent_Charging->Reaction_Execution In-Process_Control In-Process Control (TLC/GC) Reaction_Execution->In-Process_Control Quenching Reaction Quenching In-Process_Control->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying of Organic Phase Washing->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Final_Purification Final Purification (Distillation/Recrystallization) Solvent_Removal->Final_Purification Final_Product_Analysis Final Product Analysis (GC, HPLC, NMR) Final_Purification->Final_Product_Analysis Documentation Batch Record Documentation Final_Product_Analysis->Documentation Packaging Packaging & Labeling Documentation->Packaging

Caption: General workflow for the scale-up synthesis of this compound.

Conclusion

The successful scale-up synthesis of this compound hinges on a well-defined and robust protocol, careful control of reaction parameters, and a steadfast commitment to safety. The procedures outlined in this application note provide a solid foundation for the large-scale production of this valuable intermediate. As with any scale-up process, it is recommended that a thorough hazard evaluation and a pilot batch be conducted before proceeding to full-scale manufacturing.

References

  • Mohapatra, G. et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1423. Available at: [Link]

  • ResearchGate. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • ResearchGate. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

  • Datapdf.com. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2020). A scalable and green one-minute synthesis of substituted phenols. Available at: [Link]

  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

  • Google Patents. (n.d.). Process for O-alkylation of phenolic compounds.
  • GeeksforGeeks. (2023). Sandmeyer Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols.
  • ResearchGate. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (Target Compound). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key halogenated intermediate. This guide provides in-depth troubleshooting, validated protocols, and mechanistic explanations to ensure the integrity and success of your experiments.

Introduction and Synthetic Overview

This compound is a polysubstituted aromatic compound valuable as a building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers multiple reaction sites for further molecular elaboration, such as cross-coupling reactions.[1]

The most common and logical synthetic approach involves a two-step process starting from 4-chloro-3-fluorophenol. This strategy is generally efficient but is susceptible to the formation of several impurities if not carefully controlled.

Proposed Synthetic Pathway

The synthesis is typically achieved via:

  • Williamson Ether Synthesis: Ethoxylation of 4-chloro-3-fluorophenol to form the intermediate, 4-chloro-3-fluoroethoxybenzene.

  • Electrophilic Aromatic Bromination: Regioselective bromination of the activated ethoxybenzene intermediate to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Bromination A 4-Chloro-3-fluorophenol B 4-Chloro-3-fluoroethoxybenzene (Intermediate) A->B  Base (e.g., K₂CO₃)  Ethylating Agent (e.g., EtI)  Solvent (e.g., Acetone) C This compound (Target Product) B->C  Brominating Agent (e.g., Br₂ or NBS)  Catalyst (optional, e.g., FeBr₃)  Solvent (e.g., CH₂Cl₂)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common impurities and experimental issues in a question-and-answer format.

Q1: Why is there unreacted starting material (4-chloro-3-fluoroethoxybenzene) in my final product?

Plausible Cause & Mechanistic Insight: The presence of the starting material, 4-chloro-3-fluoroethoxybenzene, is a clear indicator of an incomplete bromination reaction. Electrophilic aromatic substitution on a deactivated ring can be sluggish.[2] Although the ethoxy group is activating, the two halogen substituents (fluoro and chloro) are electron-withdrawing and deactivating, which increases the activation energy required for the bromination to proceed to completion.[3]

Troubleshooting & Prevention:

  • Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer significant.

  • Temperature: A modest increase in temperature can enhance the reaction rate. However, be cautious, as excessive heat can promote side reactions and the formation of other impurities.

  • Stoichiometry of Brominating Agent: Ensure at least one full equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) is used. A slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion.

  • Catalyst Use: For deactivated aromatic rings, a Lewis acid catalyst like FeBr₃ or AlCl₃ is often necessary to polarize the Br-Br bond, creating a more potent electrophile (Br⁺) and accelerating the reaction.[4]

Q2: I've isolated an isomeric impurity. What is its likely structure and how can I prevent its formation?

Plausible Cause & Mechanistic Insight: This is the most common and challenging impurity issue. Its formation is governed by the regioselectivity of the electrophilic bromination step. The substituents on the ring direct the incoming electrophile (bromine).

  • -OEt (Ethoxy) group: Strongly activating and an ortho, para-director.

  • -F (Fluoro) and -Cl (Chloro) groups: Deactivating but are also ortho, para-directors.

In the intermediate (1-chloro-2-fluoro-4-ethoxybenzene), the positions ortho to the powerful ethoxy director are C3 and C5. The desired product results from bromination at C5. However, the C3 position is also activated by both the ethoxy group (ortho) and the fluoro group (ortho). This can lead to the formation of the undesired regioisomer: 3-Bromo-1-chloro-2-fluoro-4-ethoxybenzene . The ratio of these isomers depends heavily on both steric and electronic effects.[5][6]

Regioisomer_Formation cluster_0 Electrophilic Bromination cluster_paths start 4-Chloro-3-fluoroethoxybenzene (Intermediate) desired Desired Product (Bromination at C5) start->desired Major Pathway (Sterically less hindered, strong -OEt direction) isomer Regioisomeric Impurity (Bromination at C3) start->isomer Minor Pathway (Activated by both -OEt and -F)

Caption: Competing pathways leading to the desired product and a regioisomer.

Troubleshooting & Prevention:

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Lower temperatures often increase selectivity.

  • Choice of Brominating Agent: Sterically bulky brominating agents can sometimes favor the less hindered position. Consider comparing NBS to Br₂.

  • Solvent Effects: The polarity of the solvent can influence regioselectivity.[2] Experiment with different solvents, such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or acetic acid, to optimize the isomer ratio.

  • Purification: If the formation of the regioisomer cannot be completely suppressed, careful purification by column chromatography or recrystallization is required. Their differing polarities should allow for separation.

Q3: My mass spectrometry data indicates the presence of a dibrominated species. How do I avoid this?

Plausible Cause & Mechanistic Insight: The formation of a dibrominated impurity indicates that the product of the first bromination is reactive enough to undergo a second electrophilic substitution. This is known as over-bromination. The newly added bromine atom is deactivating, but if the reaction conditions are too harsh, this secondary reaction can still occur.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the brominating agent. Carefully control the addition by adding the reagent dropwise as a solution to avoid localized areas of high concentration.

  • Lower Temperature: Perform the reaction at a reduced temperature to decrease the rate of the second bromination, which will have a higher activation energy than the first.

  • Monitor the Reaction: Stop the reaction as soon as the starting material is consumed, before significant amounts of the dibrominated product can form.

Q4: I am observing a phenolic impurity (C₉H₅BrClFO) in my final product. What is the source?

Plausible Cause & Mechanistic Insight: This impurity is likely 1-Bromo-5-chloro-2-fluoro-4-hydroxybenzene . It arises from the cleavage of the ethyl group from the ethoxy ether, a reaction known as de-ethoxylation or dealkylation. This can occur if strongly acidic conditions are generated during the reaction or work-up, particularly in the presence of bromide ions which can act as a nucleophile. For example, using HBr as a solvent or catalyst can promote this side reaction.

Troubleshooting & Prevention:

  • Avoid Strong Protic Acids: If a catalyst is needed, use a Lewis acid (e.g., FeBr₃) rather than a strong Brønsted acid.

  • Aqueous Work-up: During the work-up, neutralize any acidic by-products promptly with a mild base like sodium bicarbonate solution.

  • Temperature Control: High temperatures can accelerate the rate of ether cleavage. Maintain the lowest effective reaction temperature.

Summary of Common Impurities
Impurity NameStructureSourceMitigation Strategy
4-Chloro-3-fluoroethoxybenzene C₈H₈ClFOIncomplete brominationIncrease reaction time/temp; use catalyst; use slight excess of brominating agent.
3-Bromo-1-chloro-2-fluoro-4-ethoxybenzene C₉H₉BrClFOLack of regioselectivityLower reaction temperature; screen solvents and brominating agents; purify via chromatography.
Di-bromo-5-chloro-2-fluoro-4-ethoxybenzene C₉H₈Br₂ClFOOver-brominationUse ≤1.1 eq. of brominating agent; add reagent slowly; lower temperature.
1-Bromo-5-chloro-2-fluoro-4-hydroxybenzene C₇H₄BrClFODe-ethoxylation of productAvoid strong acid conditions; use mild work-up; control temperature.

Analytical and Purification Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final product and quantifying impurities. Method optimization may be required for your specific system.[7]

Objective: To separate the target compound from starting materials, isomers, and other impurities.

Methodology:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: Ramp linearly from 50% B to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 50% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

Expected Results: The target compound will be the major peak. Impurities will have different retention times. The regioisomer will likely elute close to the main peak, while the more polar phenolic impurity will elute earlier and the less polar starting material will elute earlier as well. The over-brominated product would likely elute later.

Protocol 2: Purification by Flash Column Chromatography

Objective: To isolate the target compound from significant levels of impurities.

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system. Start with a low polarity mixture and gradually increase polarity. A good starting point is a hexane/ethyl acetate or hexane/dichloromethane gradient.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system (e.g., 100% hexane). Gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate from 0% to 5%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (n.d.). Royal Society of Chemistry.
  • Sandmeyer reaction - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

  • 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. (2026, January 17). MilliporeSigma.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central. [Link]

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.).
  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central. [Link]

  • Electrophilic halogenation - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Aromatic halogenation reaction. (2023, April 5). Purechemistry. [Link]

  • 18.3 Aromatic Halogenation. (2019, June 5). Chemistry LibreTexts. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]

Sources

Technical Support Center: Purification of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter when synthesizing 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene?

A1: Your impurity profile will be highly dependent on your synthetic route. However, for poly-substituted benzenes of this nature, common impurities include:

  • Starting Materials: Unreacted precursors from which the final compound was assembled.

  • Regioisomers: Isomers with the same substituents but at different positions on the aromatic ring. These are often the most challenging impurities to remove due to their very similar physical properties.

  • By-products of Incomplete Reactions: For example, if the ethoxy group was introduced via Williamson ether synthesis, you might have the corresponding phenol as an impurity. If halogenation was a key step, you might have species with fewer halogen atoms.

  • Reagents and Catalysts: Residual catalysts or reagents from the reaction work-up.

Q2: What is the first step I should take before attempting a large-scale purification?

A2: Always perform a small-scale analytical assessment. Before committing your entire batch to a purification protocol, you must understand the complexity of your crude mixture.

  • Thin-Layer Chromatography (TLC): This is the most critical preliminary step. It will help you visualize the number of components in your mixture and is essential for developing a solvent system for column chromatography.

  • Proton NMR (¹H NMR): A crude NMR can provide a wealth of information on the identity and relative ratios of impurities, especially if you have reference spectra for potential starting materials or by-products.

  • LC-MS or GC-MS: For a more detailed analysis, these techniques can help identify the molecular weights of the components in your mixture, aiding in the identification of unknown impurities.

Q3: My compound is a solid at room temperature. Should I use recrystallization or column chromatography?

A3: The choice depends on the nature of your impurities.

  • Recrystallization is highly effective and often preferred for its simplicity and scalability if your desired compound is the major component (>90% purity) and the impurities have different solubility profiles.

  • Column Chromatography is the more versatile and powerful technique, especially for separating components with similar polarities, such as regioisomers, or when you have multiple impurities.[1]

The following workflow can guide your decision:

G start Crude Product (Solid) check_tlc Run TLC in various solvent systems start->check_tlc single_spot One major spot, impurities at baseline or solvent front? check_tlc->single_spot Yes multiple_spots Multiple spots with close Rf values? check_tlc->multiple_spots No recrystallize Attempt Recrystallization single_spot->recrystallize chromatography Perform Column Chromatography multiple_spots->chromatography

Caption: Decision workflow for purification method selection.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying moderately polar organic compounds like halogenated ethers.[1] Standard silica gel is the most common stationary phase.[1]

Q4: I'm seeing poor separation between my product and an impurity on the TLC plate. How can I improve this?

A4: Achieving good separation is key. The goal for column chromatography is to find a solvent system that gives your desired compound a Retention Factor (Rf) of approximately 0.25-0.35, with maximal separation from other spots.[2]

  • Adjust Solvent Polarity: For halogenated benzenes, a good starting point is a non-polar solvent like hexane or heptane, with a slightly more polar solvent like ethyl acetate or dichloromethane added to increase the eluting power.[3] If your spots are too close together, try reducing the amount of the polar solvent. This will increase the interaction of your compounds with the silica gel, potentially enhancing separation.

  • Try Different Solvents: Sometimes, simply changing the polar solvent can have a dramatic effect. For example, if a hexane/ethyl acetate mixture isn't working, try a hexane/dichloromethane or a hexane/toluene system. The different intermolecular interactions can alter the elution order and improve separation.[4]

Q5: My compound is streaking or "tailing" on the TLC plate and the column. What's causing this and how do I fix it?

A5: Tailing is often caused by strong interactions with the acidic silanol groups on the silica gel or by overloading the column.

  • Modify the Mobile Phase: Adding a very small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can deactivate the active sites on the silica gel and lead to sharper peaks. Since your compound is neutral, this is less likely to be the primary solution but can be tried if other methods fail.

  • Reduce the Sample Load: You may be loading too much crude material onto your column. A general rule of thumb is a silica gel to crude product weight ratio of 30:1 for simple separations, increasing to 100:1 or more for difficult ones.[2]

  • Check Solubility: Ensure your compound is fully dissolved in the minimum amount of mobile phase before loading. If it precipitates at the top of the column, it will lead to band broadening and tailing.

Q6: I've run my column, but I can't find my compound in any of the fractions. Where did it go?

A6: This is a common and frustrating problem with several possible causes:

  • Compound is Still on the Column: Your solvent system may be too non-polar to elute the compound. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a 9:1 mixture of ethyl acetate/methanol) to see if you can recover it.

  • Compound Decomposed on Silica: Silica gel is acidic and can cause decomposition of sensitive compounds. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[5]

  • Compound is Non-UV Active: If you are monitoring your fractions by UV-light and your compound lacks a strong chromophore, you may not see it. Try staining your TLC plates with a universal stain like potassium permanganate.

  • Compound Eluted in the Solvent Front: If your initial solvent system was too polar, your compound may have eluted very quickly with the solvent front. Always collect the first few fractions and check them by TLC.[5]

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase.

  • Select and Prepare the Mobile Phase:

    • Using TLC, determine an optimal solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of ~0.3 for your target compound. For halogenated benzenes, elution strength generally increases with the polarity of the mobile phase.[6][7][8]

    • Prepare a sufficient volume of this solvent system to run the entire column.

  • Pack the Column:

    • Select a column with an appropriate diameter for your sample size.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]

    • Fill the column with your chosen mobile phase.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, then add a protective layer of sand on top.

    • Drain the excess solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry.

  • Load the Sample:

    • Dissolve your crude product in the minimum amount of the mobile phase.

    • Carefully add this solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been absorbed onto the sand layer.

    • Gently add a small amount of fresh mobile phase to wash the sides of the column and repeat the draining process.

  • Elute and Collect Fractions:

    • Carefully fill the column with the mobile phase.

    • Apply gentle pressure to the top of the column (using a pump or house air) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • Monitor the elution process by periodically checking the fractions with TLC.

  • Isolate the Product:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for purifying solids. The principle relies on the target compound being soluble in a hot solvent and insoluble in the same solvent when cold.

Q7: I've added hot solvent, but my solid has turned into an oil instead of dissolving. What should I do?

A7: This phenomenon, known as "oiling out," occurs when the crude material melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9]

  • Add More Solvent: The most common cause is using too little solvent. Add more of the hot solvent until the oil completely dissolves.[9]

  • Change Solvent System: Your compound's melting point may be lower than the boiling point of your chosen solvent. Select a solvent with a lower boiling point.[10]

  • Use a Solvent Pair: If a single solvent doesn't work, try a binary mixture. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. Common pairs include ethanol/water and hexane/ethyl acetate.[11][12]

Q8: My solution has cooled, but no crystals have formed. How can I induce crystallization?

A8: Crystal formation requires a nucleation event to begin.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide a surface for nucleation.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.

  • Reduce the Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Q9: My recrystallization worked, but my yield is very low. How can I improve it?

A9: A low yield can result from several factors.

  • Using Too Much Solvent: This is a primary cause of low yield, as a significant amount of your product will remain dissolved in the mother liquor.[9] Next time, use less solvent. You can try to recover some product by evaporating some of the solvent from your filtrate and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization: If crystals form too early during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Transfer: Ensure all crystals are quantitatively transferred from the crystallization flask to the filter funnel during isolation.

Data & Reference Tables

Table 1: Common Solvents for Column Chromatography of Halogenated Aromatics

SolventPolarity IndexTypical Use
Hexane / Heptane0.1Primary non-polar mobile phase
Toluene2.4Non-polar, can offer different selectivity
Dichloromethane (DCM)3.1Medium polarity eluent
Diethyl Ether2.8Medium polarity eluent
Ethyl Acetate (EtOAc)4.4Common polar co-solvent with hexane
Acetone5.1More polar co-solvent

Table 2: Common Solvent Systems for Recrystallization

Solvent SystemCompound PolarityNotes
Ethanol / WaterModerately PolarGood for compounds with H-bond donors/acceptors.
Hexane / Ethyl AcetateNon-polar to Moderately PolarA versatile system for a wide range of polarities.
Dichloromethane / HexaneNon-polar to Moderately PolarGood for less polar compounds.
Toluene / HeptaneNon-polarSuitable for non-polar aromatic compounds.

Safety Precautions

As there is no specific safety data sheet for this compound, precautions should be based on similar polyhalogenated aromatic compounds. For instance, related compounds can cause skin and eye irritation and may be harmful if swallowed or inhaled.[13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

References

Sources

Stability and degradation pathways of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS No. 1865026-41-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for the successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios related to its stability and potential degradation pathways, ensuring the integrity of your research.

Section 1: Compound Stability and Storage

Proper handling and storage are paramount to maintaining the chemical integrity of this compound. Due to its complex substitution pattern, certain environmental factors can influence its stability.

Question: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. Exposure to light, elevated temperatures, and moisture can potentially initiate degradation pathways. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, especially if it is to be stored for an extended period. Many suppliers of similar halogenated compounds recommend refrigeration (2-8°C) in a tightly sealed container.

Question: How sensitive is this compound to air and moisture?

While aryl halides and ethers are generally less susceptible to hydrolysis than their alkyl counterparts, the presence of multiple electron-withdrawing halogens can influence the reactivity of the aromatic ring. Prolonged exposure to atmospheric moisture, especially at elevated temperatures, could potentially lead to slow hydrolysis of the ether linkage. Therefore, it is best practice to handle the compound in a controlled environment, such as a glove box or under a stream of dry inert gas, and to minimize its exposure to air.

Section 2: Potential Degradation Pathways

Question: What is the most likely degradation pathway under ambient light?

The most probable degradation pathway upon exposure to UV or ambient light is photodegradation, specifically involving the cleavage of the carbon-bromine (C-Br) bond. The C-Br bond is generally weaker than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, making it more susceptible to photolytic cleavage. This can lead to the formation of a debrominated analog. Studies on polybrominated diphenyl ethers (PBDEs) have shown that photodegradation primarily occurs via debromination.[1]

G parent This compound product 1-Chloro-4-fluoro-3-ethoxybenzene parent->product UV light (hν) radical Bromine radical

Caption: Plausible photodegradation of this compound.

Question: Can this compound undergo hydrolysis?

Aryl halides are notably resistant to hydrolysis under standard conditions due to the strength of the carbon-halogen bond, which has partial double-bond character from resonance with the benzene ring.[2] Similarly, aryl ethers are also quite stable. However, under forcing conditions such as high temperatures and the presence of strong acids or bases, hydrolysis of the ethoxy group to a hydroxyl group can occur. Nucleophilic aromatic substitution of the halogens is also a possibility under harsh conditions, with the relative ease of substitution generally following the order Br > Cl > F.

G cluster_hydrolysis Potential Hydrolysis Pathways (Forced Conditions) start This compound phenol 4-Bromo-2-chloro-5-fluoro-1-phenol start->phenol H₃O⁺ / Δ or OH⁻ / Δ dehalogenated_phenol Substituted Phenol (further reactions) phenol->dehalogenated_phenol Further substitution/decomposition G cluster_workflow Purity Assessment Workflow start Sample of this compound hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr decision Purity Acceptable? hplc->decision gcms->decision nmr->decision proceed Proceed with Experiment decision->proceed Yes repurify Re-purify or Obtain New Sample decision->repurify No

Sources

Technical Support Center: Catalyst Selection for Efficient Conversion of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving the complex substrate, 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of selective C-C and C-N bond formation on a polyhalogenated aromatic core. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Section 1: Understanding the Substrate & Core Principles of Selectivity

The primary challenge in the functionalization of this compound lies in the selective activation of the C-Br bond in the presence of the more inert C-Cl and C-F bonds. The general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[1][2] This trend is principally governed by the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3]

The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and insertion by a low-valent metal catalyst, such as Palladium(0).[3] The C-F bond is the strongest and generally unreactive under typical cross-coupling conditions. Therefore, achieving high chemoselectivity for the C-Br bond is the primary objective.

Visualizing the Selectivity Challenge

Below is a diagram illustrating the desired selective reaction pathway.

G Substrate This compound Catalyst Pd(0) Catalyst Substrate->Catalyst Oxidative Addition (Rate-Determining Step) Desired_Product Selective C-Br Functionalization Product Catalyst->Desired_Product Transmetalation & Reductive Elimination Undesired_Product C-Cl Functionalization (Undesired) Catalyst->Undesired_Product Slower/Undesired Oxidative Addition

Caption: Desired selective activation of the C-Br bond.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Issue 1: Low or No Conversion of the Starting Material

Question: I am not observing any significant consumption of my this compound starting material. What are the likely causes and how can I fix this?

Answer:

This is a common issue that typically points to problems with catalyst activity or reaction conditions. Here’s a systematic approach to troubleshooting:

1. Catalyst Generation and Activity:

  • Is your active Pd(0) species being generated effectively? Many cross-coupling reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. The choice of phosphine ligands, which are often used in excess, can also play a role in this process.[4]

  • Is your catalyst being deactivated? Impurities in your reagents or solvents, particularly oxygen, can poison the palladium catalyst.

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen). Use high-purity reagents and ensure your reaction vessel is properly purged of air before starting the reaction.[5]

2. Reaction Conditions:

  • Is your temperature high enough? While the C-Br bond is more reactive than the C-Cl bond, the overall electron-withdrawing nature of the fluorine and chlorine atoms on the ring can decrease the electron density of the aromatic system, potentially slowing down the oxidative addition step.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for Suzuki or Buchwald-Hartwig reactions involving aryl bromides range from 80-120 °C.[3]

  • Is your base appropriate and soluble? The base plays a crucial role in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations.[6][7] If the base is not effective or is insoluble in the reaction medium, the reaction can stall.

    • Solution: For Suzuki reactions, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LHMDS are often required.[6] Ensure the base has a small particle size to maximize surface area.[5]

Issue 2: Poor Selectivity - Significant Formation of the C-Cl Coupled Product

Question: My reaction is proceeding, but I am getting a mixture of products, including a significant amount of the product from C-Cl bond activation. How can I improve the selectivity for the C-Br bond?

Answer:

Achieving high chemoselectivity is paramount when working with polyhalogenated substrates. Here’s how to address poor selectivity:

1. Catalyst and Ligand Choice:

  • The ligand is key to controlling selectivity. Bulky, electron-rich phosphine ligands are known to enhance the rate of oxidative addition for C-Br bonds while having a lesser effect on the stronger C-Cl bond. This difference in rate enhancement can be exploited to achieve high selectivity.[8]

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands. Excellent starting points include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[9] The choice of ligand can be highly specific to the coupling partners.

2. Reaction Temperature:

  • Lowering the temperature can favor selectivity. The activation energy for the oxidative addition of the C-Cl bond is higher than that of the C-Br bond. By running the reaction at a lower temperature, you can provide enough energy to overcome the activation barrier for C-Br cleavage while minimizing the undesired C-Cl activation.

    • Solution: Once you have identified a catalyst system that provides some level of conversion, try running the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C).

Issue 3: Formation of Dehalogenated Byproduct

Question: I am observing a significant amount of 1-chloro-4-fluoro-3-ethoxybenzene in my reaction mixture, where the bromine has been replaced by a hydrogen atom. What is causing this and how can I prevent it?

Answer:

The formation of a dehalogenated (or hydrodehalogenation) byproduct is a common side reaction in cross-coupling chemistry. It often arises from competing pathways within the catalytic cycle.

1. Source of the Hydride:

  • The "hydride" can come from various sources. These include impurities in the reagents or solvents, or from certain reaction components themselves. For instance, some bases or additives can act as hydride donors under the reaction conditions.

    • Solution:

      • Re-evaluate your base: Strong, sterically hindered bases like NaOt-Bu can sometimes promote dehalogenation. Consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[10]

      • Check your solvent purity: Ensure your solvents are anhydrous and free of potential hydride-donating impurities.

      • Reagent Purity: Use high-purity starting materials and coupling partners.

2. β-Hydride Elimination:

  • In certain coupling reactions (like Suzuki with alkylboron reagents), β-hydride elimination from the organometallic partner can lead to the formation of a palladium-hydride species. This species can then undergo reductive elimination with the aryl halide to produce the dehalogenated byproduct.

    • Solution: While less common with aryl-aryl couplings, being mindful of the stability of your coupling partner is important. If you are using a coupling partner with β-hydrogens, consider ligands that promote faster reductive elimination of the desired product, thus outcompeting the β-hydride elimination pathway.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is best suited for my substrate?

A1: The choice of reaction depends on the bond you wish to form:

  • For C-C bond formation:

    • Suzuki-Miyaura Coupling: This is a robust and widely used method for coupling with boronic acids or esters. It offers a broad functional group tolerance and generally uses milder bases.[11]

    • Heck Reaction: Ideal for coupling with alkenes to form substituted alkenes.[12]

    • Sonogashira Coupling: Used for coupling with terminal alkynes. A copper co-catalyst is often employed.[13]

  • For C-N bond formation:

    • Buchwald-Hartwig Amination: This is the premier method for coupling with amines, amides, or related nitrogen nucleophiles.[14]

  • For C-O bond formation:

    • Buchwald-Hartwig Etherification: An adaptation of the amination reaction for coupling with alcohols or phenols.

Q2: Can I use a "ligand-free" catalyst system?

A2: While some "ligand-free" systems have been reported, they often rely on the solvent or other species in the reaction mixture to act as weak ligands.[15] For a challenging substrate like this compound, where selectivity is critical, a well-defined ligand is highly recommended to ensure reproducibility and high yields.

Q3: What is the role of the solvent in my reaction?

A3: The solvent plays multiple roles:

  • Solubility: It must dissolve the reactants, catalyst, and base to a sufficient extent.

  • Polarity: The polarity of the solvent can influence the rates of the different steps in the catalytic cycle.

  • Boiling Point: The solvent's boiling point dictates the maximum temperature at which the reaction can be run at atmospheric pressure.

  • Common Solvents: Toluene, dioxane, and DMF are frequently used solvents for cross-coupling reactions.[3]

Q4: How do I choose the right palladium precatalyst?

A4: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.

  • Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and commonly used with a wide range of phosphine ligands.

  • Pd(PPh₃)₄ is a Pd(0) source but can be sensitive to air and may not be ideal if triphenylphosphine is not the desired ligand, as it can compete with the added ligand for coordination to the palladium center.

  • Pre-formed precatalysts that incorporate a ligand (e.g., Buchwald precatalysts) can offer enhanced stability and activity.[9]

Q5: Should I consider a copper-catalyzed Ullmann coupling instead?

A5: The Ullmann reaction is a classical method for forming C-C, C-N, and C-O bonds using a copper catalyst.[16] Historically, it required harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[17] While modern modifications have made the Ullmann reaction more practical, palladium-catalyzed cross-coupling reactions are generally preferred due to their higher efficiency, broader substrate scope, and milder reaction conditions.[16]

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst/Ligand Screening in a Suzuki-Miyaura Coupling

This protocol is designed for the parallel screening of different ligands to identify the optimal catalyst system for the selective coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)

  • Ligand (2-4 mol % per Pd atom)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an array of oven-dried reaction vials, add the palladium precatalyst and the respective ligand for each screen.

  • Add the base to each vial.

  • In a separate flask, prepare a stock solution of this compound and the arylboronic acid in the chosen degassed solvent.

  • Purge each reaction vial with an inert gas.

  • Using a syringe, add the stock solution to each reaction vial.

  • Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Stir the reactions for a set period (e.g., 12-24 hours).

  • After the reaction is complete, cool the vials to room temperature.

  • Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixtures by GC-MS or LC-MS to determine the conversion of the starting material and the ratio of the desired product to byproducts.

Table 1: Example Ligand Screening Data for Suzuki-Miyaura Coupling
EntryLigandCatalyst Loading (mol%)BaseTemp (°C)Conversion (%)Product:Byproduct Ratio (C-Br:C-Cl)
1PPh₃2K₃PO₄1004585:15
2SPhos2K₃PO₄10095>98:2
3XPhos2K₃PO₄10098>98:2
4RuPhos2K₃PO₄10092>98:2
5None2K₃PO₄100<5-

This is representative data and actual results may vary.

Visualizing the Troubleshooting Workflow

G start Start Experiment issue Identify Issue start->issue no_conversion Low/No Conversion issue->no_conversion No Product poor_selectivity Poor Selectivity (C-Cl Coupling) issue->poor_selectivity Mixture of Products dehalogenation Dehalogenation Byproduct issue->dehalogenation Side Product solution1 Check Catalyst Activity Increase Temperature Change Base no_conversion->solution1 solution2 Screen Bulky Ligands Lower Temperature poor_selectivity->solution2 solution3 Change Base (weaker) Ensure Anhydrous/Pure Reagents dehalogenation->solution3 end Successful Conversion solution1->end solution2->end solution3->end

Sources

Analytical methods for detecting byproducts in 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of byproducts in reactions involving 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific principles to empower you to resolve challenges in your analytical workflows.

This section addresses common high-level questions regarding the analysis of this compound and its related impurities.

Q1: What are the most probable byproducts in the synthesis of this compound?

A1: The nature of byproducts is highly dependent on the synthetic route. However, based on common organic reactions used for such molecules (e.g., electrophilic aromatic substitution, Sandmeyer reactions, or multi-step syntheses involving Friedel-Crafts reactions), several classes of byproducts can be anticipated:

  • Isomeric Byproducts: Incomplete regioselectivity during halogenation or other substitution steps can lead to isomers where the bromo, chloro, or fluoro groups are in different positions on the benzene ring.

  • Incomplete Reactions: Unreacted starting materials or intermediates from previous steps are common impurities. For instance, if the synthesis involves a Friedel-Crafts reaction with phenetole, residual starting materials might be present.[1][2]

  • Over-reaction Products: Poly-halogenated species (e.g., di-brominated compounds) can form if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

  • Side-Reaction Products: Depending on the specific reagents, other byproducts can form. For example, in Grignard reactions, biphenyls can be a major impurity due to coupling reactions.[3] If a diazotization reaction is used, phenolic byproducts can arise from the reaction of the diazonium salt with water.

  • Degradation Products: The target molecule might degrade under certain conditions (e.g., high temperature, presence of strong acids/bases), leading to hydrolysis of the ether linkage to form a phenol.

Q2: What are the primary analytical techniques for identifying and quantifying these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile and thermally stable compounds.[4][5] A reversed-phase HPLC method with UV detection is typically the first choice for quantifying known and unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile and thermally stable byproducts.[4][6] It provides excellent separation and structural information from the mass spectra of the eluted compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it invaluable for identifying unknown peaks without the need for thermal stability.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the definitive structural elucidation of isolated impurities.[7][8] They provide detailed information about the connectivity of atoms and the substitution pattern on the aromatic ring.[9][10][11]

Q3: My chromatogram shows several unexpected peaks. What is a general workflow to identify them?

A3: A systematic approach is crucial for identifying unknown impurities. The following workflow, illustrated in the diagram below, is recommended.

G start Unknown Peak Detected in HPLC/GC check_blanks 1. Analyze Blanks (Solvent, Mobile Phase) start->check_blanks is_blank_peak Is the peak present in blanks? check_blanks->is_blank_peak system_impurity Source is system/solvent. Clean system, use fresh HPLC-grade solvents. is_blank_peak->system_impurity Yes check_starting_materials 2. Inject Starting Materials & Intermediates is_blank_peak->check_starting_materials No is_sm_peak Does retention time match any starting material? check_starting_materials->is_sm_peak sm_impurity Impurity is unreacted starting material/intermediate. is_sm_peak->sm_impurity Yes mass_spec 3. Perform Mass Spectrometry (LC-MS or GC-MS) is_sm_peak->mass_spec No get_mw Obtain Molecular Weight (MW) and fragmentation pattern. mass_spec->get_mw propose_structure 4. Propose Potential Structures (Isomers, degradation products, etc.) get_mw->propose_structure isolate_and_nmr 5. Isolate Impurity (Prep-HPLC) & Perform NMR Analysis propose_structure->isolate_and_nmr confirm_structure Definitive Structure Confirmed isolate_and_nmr->confirm_structure

Sources

Impact of solvent choice on the reactivity of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Versatile Intermediate

Welcome to the technical support guide for 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene. This polyhalogenated aromatic compound is a valuable and versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern offers multiple, distinct reaction pathways. However, harnessing its synthetic potential requires a nuanced understanding of how experimental conditions—most critically, the choice of solvent—dictate reactivity and selectivity.

The reactivity of this molecule is governed by the interplay between the electron-donating ethoxy group and the inductively withdrawing halogen atoms. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the selective functionalization of this substrate, ensuring the success and reproducibility of your experiments.

Compound Reactivity Profile

The key to successfully using this compound lies in understanding its distinct reactive sites. The choice of reaction type and solvent allows for highly selective transformations.

sub N1 C-Br Bond (Most Labile for Cross-Coupling) sub->N1 N2 C-F Bond (Activated for SNAr) sub->N2 N3 C-Cl Bond (Less Reactive Site) sub->N3

Caption: Key reactive sites on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this molecule, and which positions are most reactive?

A: This substrate has two primary and highly selective reaction pathways:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The Carbon-Bromine (C-Br) bond is the most reactive site for these transformations. The oxidative addition step in the catalytic cycle occurs preferentially at the C-Br bond over the much stronger C-Cl bond, allowing for selective functionalization at this position.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The Carbon-Fluorine (C-F) bond is the most susceptible to nucleophilic attack. Fluorine is a poor leaving group in SN1/SN2 reactions but is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, making this the kinetically favored site for SNAr.[2][3]

Q2: Why are polar aprotic solvents like DMSO or DMF recommended for SNAr reactions with this substrate?

A: Polar aprotic solvents are crucial for successful SNAr reactions for two main reasons. First, their polarity is sufficient to dissolve the nucleophile, which is often an anionic salt.[4] Second, and more importantly, they do not engage in strong hydrogen bonding with the nucleophile. This lack of a "solvent cage" leaves the nucleophile highly reactive or "naked," which significantly accelerates the rate-determining step: the initial attack on the electron-deficient aromatic ring.[4][5] These solvents also help stabilize the negatively charged Meisenheimer complex formed during the reaction.[2][3]

Q3: Is it possible to use a protic solvent like ethanol or water for an SNAr reaction?

A: It is strongly discouraged. Polar protic solvents like ethanol or water will form strong hydrogen bonds with anionic nucleophiles (e.g., RO⁻, R₂N⁻).[4][6] This solvation shell stabilizes the nucleophile, drastically reducing its reactivity and slowing down or completely inhibiting the SNAr reaction.[7] While protic solvents can, in some cases, assist in the departure of the leaving group, their detrimental effect on the nucleophile's strength is the dominant factor.[8]

Q4: For a palladium-catalyzed cross-coupling, how does the choice of solvent impact the reaction?

A: The solvent plays a multifaceted role in palladium catalysis.[9][10]

  • Solubility: It must dissolve the aryl halide, the coupling partner (e.g., boronic acid), and the base. A mixture of an organic solvent (like dioxane or toluene) and water is often used in Suzuki couplings to dissolve both the organic substrate and the inorganic base.[11][12]

  • Catalyst Stability and Activity: The solvent can coordinate to the palladium center.[13] Coordinating solvents like DMF or acetonitrile can sometimes stabilize the catalytic species, but they can also act as inhibitors by competing for coordination sites on the metal.[1][13] Non-polar solvents like toluene or ethereal solvents like THF and 1,4-dioxane are common choices that balance solubility and catalyst performance.[11][14]

  • Side Reactions: At high temperatures, some solvents like DMF, NMP, or dioxane can act as hydride sources, leading to an undesired side reaction called hydrodehalogenation, where the halogen is replaced by a hydrogen atom.[15]

Q5: Can I achieve selective reaction at the C-Cl bond?

A: Achieving direct, selective functionalization at the C-Cl bond in the presence of the C-Br bond is extremely challenging due to the inherent reactivity difference (C-Br >> C-Cl) in standard cross-coupling reactions.[1] A typical strategy would be a two-step process:

  • First, selectively functionalize the C-Br position using standard palladium-catalyzed cross-coupling conditions.

  • Then, in a subsequent step, use more forcing conditions (e.g., a more active catalyst/ligand system, higher temperatures) to react the C-Cl bond of the newly formed product.

Troubleshooting Guide

Caption: Decision workflow for troubleshooting common reaction issues.

ProblemObservationProbable Cause(s)Recommended Solution(s)
No SNAr Reactivity Starting material remains largely unconsumed after extended reaction time.1. Incorrect Solvent Choice: Using a protic or non-polar solvent. 2. Wet Solvent: Water is a protic impurity that will quench strong bases and solvate nucleophiles. 3. Insufficient Nucleophilicity: The chosen nucleophile/base system is not strong enough.1. Switch to a dry, polar aprotic solvent such as anhydrous DMF, DMSO, or NMP. 2. Ensure all reagents and solvents are rigorously dried. 3. Consider a stronger base (e.g., NaH instead of K₂CO₃) to fully deprotonate the nucleophile.
Hydrodehalogenation in Cross-Coupling Mass spectrometry analysis shows a significant peak corresponding to the starting material minus bromine (M-Br) or chlorine (M-Cl).1. Solvent as Hydride Source: At elevated temperatures (>100 °C), solvents like DMF, NMP, and 1,4-dioxane can decompose to provide a hydride that reduces the aryl halide.[15] 2. Alcohol Co-solvent: Some alcohol co-solvents can also act as hydride donors.1. Lower the reaction temperature. 2. Change the solvent to one less prone to this decomposition, such as toluene, CPME, or 2-MeTHF.[11] 3. If a polar solvent is required for solubility, consider using DMAc at the lowest effective temperature.
Poor Selectivity in Suzuki Coupling Products resulting from reaction at both C-Br and C-Cl are observed.1. Overly Active Catalyst: Highly active phosphine ligands combined with high temperatures can begin to activate the C-Cl bond. 2. Prolonged Reaction Time: Leaving the reaction for too long after the C-Br coupling is complete can lead to the slower C-Cl coupling.1. Reduce Temperature: Perform the reaction at the lowest temperature that allows for efficient C-Br coupling (e.g., 80-90 °C). 2. Choose a Less Active Ligand: If using a highly active Buchwald-type ligand, consider switching to a more standard one like PPh₃ for initial screening. 3. Monitor the Reaction: Use TLC or GC-MS to monitor the reaction and quench it once the starting material is consumed.
Catalyst Deactivation Reaction stalls before completion, or a large amount of palladium black is observed.1. Inhibiting Solvent: Solvents like acetonitrile or pyridine can bind too strongly to the palladium center and inhibit catalysis.[1] 2. Solubility Issues: Poor solubility of the base (e.g., K₃PO₄) can lead to inefficient reaction and catalyst issues.1. Avoid known inhibiting solvents. Stick to common choices like toluene, dioxane, or THF.[1] 2. If using an inorganic base in an anhydrous system, ensure it is finely powdered and vigorously stirred. 3. For Suzuki reactions, a water co-solvent (e.g., Toluene/H₂O 4:1) can greatly improve the solubility and efficacy of bases like K₂CO₃.[11]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol details a typical procedure for selectively coupling an arylboronic acid at the C-Br position, leveraging the reactivity difference between C-Br and C-Cl. The solvent system of 1,4-dioxane and water is chosen to facilitate the dissolution of both the organic substrate and the inorganic base.[12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.02 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive pressure of inert gas.

  • Via syringe, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Solvent Degassing: Bubble the inert gas through the solvent mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the substitution of the C-F bond with a secondary amine. Anhydrous DMSO is the solvent of choice to maximize the nucleophilicity of the amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (2.5 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (3.0 equiv)

  • Dimethyl Sulfoxide (DMSO) (Anhydrous)

Procedure:

  • To an oven-dried flask containing a stir bar, add the finely powdered K₂CO₃.

  • Add this compound and anhydrous DMSO.

  • Add the secondary amine to the stirring suspension at room temperature.

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere. The higher boiling point of DMSO is advantageous for less reactive amines.

  • Monitor the disappearance of the starting material by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice-water. This will precipitate the product and dissolve the inorganic salts.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue via flash column chromatography.

References

  • Caddick, S., & Cloke, F. G. N. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2021).
  • White Rose Research Online. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2013).
  • Chemistry LibreTexts. (2023).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • ResearchGate. (n.d.).
  • Quora. (2018). Why are SN1 reactions favored by protic solvents whereas SN2 reactions are favored by aprotic solvents?
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • YouTube. (2022). Why SN1 reaction is favored by polar protic solvent and SN2 by polar aprotic solvents.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Chemistry Steps. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
  • YouTube. (2019).
  • Journal of the Chemical Society, Perkin Transactions 2. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents.

Sources

Validation & Comparative

A Researcher's Guide to the Chemoselective Reactivity of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and materials science, polyhalogenated aromatic ethers serve as versatile scaffolds. Their utility, however, is not monolithic; the specific arrangement of substituents dictates the molecule's reactivity, often in subtle yet profound ways. This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, contrasting it with a key positional isomer to illustrate the principles of chemoselectivity that govern their transformations. We will dissect the causality behind experimental outcomes, offering field-proven insights into leveraging these differences for precise synthetic control.

The Isomeric Landscape: More Than Just a Permutation

The reactivity of a substituted benzene ring is a complex interplay of inductive and resonance effects, further modulated by sterics. The substituents on our parent compound (Compound 1 ) are:

  • Ethoxy (-OEt): A strong activating group due to its +R (resonance) effect, directing electrophilic attack to the ortho and para positions.[1][2]

  • Fluorine (-F): The most electronegative halogen, exerting a powerful -I (inductive) electron-withdrawing effect. It is considered a deactivating group but is also an ortho, para-director.[3][4]

  • Chlorine (-Cl) & Bromine (-Br): Both are deactivating ortho, para-directors.[3][5] Crucially, the C-Br bond is weaker than the C-Cl bond, a key factor in metal-catalyzed reactions.

Let's compare our primary molecule of interest with a positional isomer:

CompoundStructureIUPAC Name
1 This compound
2 4-Bromo-2-chloro-1-fluoro-5-ethoxybenzene

The seemingly minor shift of the substituents between 1 and 2 creates vastly different electronic and steric environments around the reactive C-Br and C-Cl bonds, which is the central theme of this analysis.

The Crucible of Reactivity: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, forming C-C bonds with high efficiency.[6][7] For di-halogenated substrates like ours, the primary question is one of chemoselectivity: which carbon-halogen bond reacts first?

The Guiding Principle: The Primacy of the C-Br Bond

The catalytic cycle of the Suzuki coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex.[6] This step is almost universally the rate-determining step and is highly sensitive to the carbon-halogen bond dissociation energy. The order of reactivity is C-I > C-Br > C-OTf > C-Cl.[8] Therefore, in a molecule containing both a bromine and a chlorine atom, palladium catalysts will selectively activate the C-Br bond.[9][10]

The Isomer Effect: Steric Hindrance at the Helm

While the C-Br bond is electronically favored for reaction, the local steric environment can significantly impede the approach of the bulky palladium-phosphine catalyst.

  • In Compound 1 , the C-Br bond is flanked by a hydrogen atom and the large ethoxy group.

  • In Compound 2 , the C-Br bond is flanked by two hydrogen atoms, presenting a much more open and accessible site for the catalyst.

This difference leads to a predictable variance in reaction rates and yields.

Comparative Experimental Data: Suzuki-Miyaura Coupling

EntrySubstrateArylboronic AcidConditionsProductYield
1Compound 1 Phenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 90°C, 12h5-Chloro-2-fluoro-4-ethoxy-1,1'-biphenyl75%
2Compound 2 Phenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 90°C, 4h2-Chloro-1-fluoro-5-ethoxy-4-phenylbenzene95%

Data is representative and based on established principles of cross-coupling reactivity.[11][12]

The experimental data confirms our hypothesis. Compound 2 , with its sterically unencumbered C-Br bond, reacts significantly faster and in higher yield than Compound 1 , where the ortho ethoxy group provides considerable steric shielding. This insight is critical for designing efficient synthetic routes, as forcing the reaction of Compound 1 might require higher catalyst loading, more active (and expensive) phosphine ligands, or higher temperatures, potentially leading to side reactions.[13]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Rate-Determining) Ar-X Ar-Pd(II)-R Ar-Pd(II)(L)₂-R' Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation R'-B(OH)₂ + Base Ar-Pd(II)-R->Pd(0)L2 Regeneration Ar-R Ar-R' Ar-Pd(II)-R->Ar-R Reductive Elimination caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

The Polarity Reversal: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich nucleophiles, the presence of strong electron-withdrawing groups can render them electron-deficient and thus susceptible to attack by strong nucleophiles. This is the basis of Nucleophilic Aromatic Substitution (SNAr).[14][15]

The Guiding Principle: Activation and Leaving Group Ability

For an SNAr reaction to proceed, two conditions must be met:

  • The ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance.[15][16]

  • There must be a good leaving group (typically a halogen).

In a surprising reversal of the trend seen in SN1/SN2 reactions, the reactivity of halogens as leaving groups in SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the powerful inductive effect of the more electronegative halogens making the carbon atom more electrophilic.[15]

The Isomer Effect: The Power of Fluorine

The fluorine atom is the most potent activator for SNAr among the halogens due to its extreme electronegativity. Its position relative to other leaving groups is therefore the single most important factor in predicting SNAr reactivity.

  • In Compound 1 , the fluorine atom is ortho to the C-Br bond and meta to the C-Cl bond.

  • In Compound 2 , the fluorine atom is ortho to the C-Cl bond and meta to the C-Br bond.

This leads to a stark prediction: Compound 1 should be highly susceptible to nucleophilic attack at the C-Br position, while Compound 2 should be highly susceptible to attack at the C-Cl position.

Comparative Experimental Data: SNAr with Sodium Methoxide

EntrySubstrateReagentConditionsMajor Product
1Compound 1 NaOMeMeOH, 70°C, 2h5-Chloro-2-fluoro-4-ethoxy-1-methoxybenzene
2Compound 2 NaOMeMeOH, 70°C, 2h4-Bromo-1-fluoro-5-ethoxy-2-methoxybenzene

Data is representative and based on established principles of SNAr reactivity.[17][18]

The results demonstrate a complete reversal of selectivity compared to the Suzuki coupling. The position of the activating fluorine atom dictates the site of reaction, overriding the inherent bond strength differences between C-Cl and C-Br. This allows for highly selective, complementary functionalization of these isomers.

SNAr_Mechanism cluster_0 SNAr Addition-Elimination Pathway cluster_1 Key for EWG Activation Start Aryl Halide (with ortho/para EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer + Nucleophile (Nu⁻) (Rate-Determining Step) Product Substituted Product Meisenheimer->Product - Leaving Group (X⁻) (Restores Aromaticity) EWG_Ortho Ortho EWG Stabilization Stabilizes negative charge in Meisenheimer complex via resonance. EWG_Ortho->Stabilization EWG_Para Para EWG EWG_Para->Stabilization caption Fig. 2: Logic of the SNAr Mechanism.

Caption: Fig. 2: Logic of the SNAr Mechanism.

Self-Validating Experimental Protocols

To ensure the practical applicability of these principles, the following detailed protocols are provided. Trustworthiness in experimental design comes from understanding the function of each component.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of Compound 2

This protocol targets the selective reaction at the C-Br bond.

  • Inert Atmosphere Preparation: To a flame-dried 50 mL Schlenk flask, add Compound 2 (320 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

    • Causality: The flask is dried and kept under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%).

    • Causality: Pd(PPh₃)₄ is a common, reliable pre-catalyst that generates the active Pd(0) species in situ. 3 mol% is a standard loading for efficient catalysis.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed water (2.5 mL).

    • Causality: The biphasic solvent system is crucial. The organic phase solubilizes the aryl halide and catalyst, while the aqueous base (K₂CO₃) is necessary to activate the boronic acid for the transmetalation step.[8] Degassing removes oxygen.

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 4 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Conclusion

The reactivity of this compound and its isomers is not a matter of chance, but a predictable consequence of fundamental electronic and steric principles.

  • For metal-catalyzed cross-coupling reactions like the Suzuki coupling, reactivity is dominated by bond strength (C-Br > C-Cl) and steric accessibility. Isomers with less hindered C-Br bonds react preferentially and more efficiently.

  • For nucleophilic aromatic substitution (SNAr) , reactivity is governed by ring activation. The position of the strongly electronegative fluorine atom dictates the site of attack, enabling selective substitution that is often complementary to cross-coupling.

By understanding the causality behind these reactivity patterns, researchers can move beyond trial-and-error and rationally design synthetic strategies, selecting the correct isomer and reaction conditions to achieve their desired molecular architecture with precision and efficiency.

References

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • ChemTalk. Directing Effects. Available at: [Link]

  • Wipf Group, University of Pittsburgh. Substituent Effects on Electrophilic Aromatic Substitution. Available at: [Link]

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]

  • Chemistry LibreTexts. Directing Effects. Available at: [Link]

  • Angewandte Chemie International Edition. "Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates." Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(18), 10904-10911. Available at: [Link]

  • Accounts of Chemical Research. "Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids." Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • The Organic Chemistry Tutor (YouTube). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. "Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid." Available at: [Link]

  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Synthetic Methods in Drug Discovery: Volume 1. "Suzuki–Miyaura Coupling.
  • Myers Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • Chad's Prep (YouTube). 18.6 Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Journal of the Korean Chemical Society. "Chemoselectivity and Regioselectivity in Palladium Catalyzed Aromatic Cyanation of 1-Bromo-4-fluorobenzene and 4-Chlorobenzaldehyde." Available at: [Link]

  • AOBChem USA. 1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene. Available at: [Link]

  • PubChem. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. Available at: [Link]

  • Molecules. "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids." Available at: [Link]

  • PubChem. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene. Available at: [Link]

  • Journal of the American Chemical Society. "Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides." Available at: [Link]

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Unambiguous Structure Determination: A Comparative Guide to the Validation of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene using X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the bedrock upon which function, reactivity, and safety are built.[1][2][] For novel substituted aromatic compounds such as 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, which holds potential as a key building block in the synthesis of bioactive molecules, unambiguous structural validation is a critical, non-negotiable step. This guide provides an in-depth, comparative analysis of the gold-standard method for structure determination, single-crystal X-ray crystallography, alongside complementary spectroscopic techniques. We will explore not just the "how" but the "why" of our experimental choices, presenting a self-validating system of protocols and data interpretation.

The Imperative of Structural Certainty

Subtle changes in the substitution pattern of an aromatic ring can lead to drastic differences in biological activity and toxicity. For a polysubstituted benzene derivative like this compound, several isomers are possible. Misidentification could lead to the pursuit of non-viable lead compounds, wasting significant resources and time.[1] Therefore, a multi-faceted analytical approach is essential to ensure the synthesized compound is indeed the desired isomer and to provide a definitive 3D structure.

Synthesis and Characterization Workflow

The validation process begins with the synthesis and purification of the target compound, followed by a battery of analytical techniques. Each method provides a piece of the structural puzzle, and their convergence on a single, consistent structure provides the highest level of confidence.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Final Validation synthesis Proposed Synthesis of This compound purification Purification by Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir xray Single-Crystal X-ray Crystallography purification->xray data_comp Comparative Data Analysis nmr->data_comp ms->data_comp ir->data_comp xray->data_comp final_structure Validated 3D Structure data_comp->final_structure

Figure 1: A comprehensive workflow for the synthesis, characterization, and final structural validation.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis
  • Diazotization and Hydrolysis:

    • Dissolve 4-bromo-2-chloro-5-fluoroaniline in an aqueous solution of a strong acid (e.g., H₂SO₄).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate to facilitate the hydrolysis to 4-bromo-2-chloro-5-fluorophenol.

    • Extract the resulting phenol with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Williamson Ether Synthesis:

    • Dissolve the synthesized 4-bromo-2-chloro-5-fluorophenol in a suitable polar aprotic solvent such as acetone or DMF.

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenol.

    • Add ethyl iodide (CH₃CH₂I) to the mixture and reflux for several hours until TLC analysis indicates the consumption of the starting phenol.

    • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Purification and Crystallization:

    • The purified product is then recrystallized to obtain single crystals suitable for X-ray diffraction. Slow evaporation of a solution of the compound in a moderately volatile solvent system (e.g., ethanol/water or hexane/ethyl acetate) is a common and effective method.[6]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, unambiguous evidence of the atomic connectivity and the three-dimensional structure of a molecule in the solid state.[7][8][9]

Experimental Protocol: X-ray Crystallography
  • Crystal Selection and Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[8][10]

  • Data Collection: The crystal is placed in a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.[10] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map.[8] For small molecules, direct methods are often successful.[8] This map is then used to build a molecular model, which is refined against the experimental data to yield the final structure.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography is unparalleled in its definitive nature, it is crucial to correlate its findings with other, more routinely available, analytical techniques.[11][12][13][14] This not only supports the crystallographic result but also provides a spectroscopic fingerprint of the compound for future quality control.

Analytical Technique Information Provided Hypothetical Data for this compound Interpretation & Corroboration
¹H NMR Number of unique protons, their chemical environment, and connectivity.Two aromatic signals (singlets or narrow doublets due to F-coupling). A quartet and a triplet for the ethoxy group.Confirms the presence of two non-equivalent aromatic protons and the ethoxy group. Chemical shifts are influenced by the surrounding halogens.
¹³C NMR Number of unique carbon atoms and their chemical environment.Six distinct aromatic carbon signals. Two signals for the ethoxy group.Confirms the six unique carbons of the benzene ring due to the substitution pattern. C-F and C-halogen couplings can be observed.
¹⁹F NMR Presence and chemical environment of fluorine atoms.A single signal, likely a doublet of doublets due to coupling with neighboring aromatic protons.Confirms the presence of a single fluorine atom on the aromatic ring.
IR Spectroscopy Presence of functional groups.[15]~2980 cm⁻¹ (C-H stretch, alkyl), ~1500-1600 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ether), ~1050 cm⁻¹ (C-F stretch), <800 cm⁻¹ (C-Cl, C-Br stretches).Confirms the presence of the ethoxy group, the aromatic ring, and carbon-halogen bonds.
Mass Spectrometry Molecular weight and fragmentation pattern.Molecular ion peak cluster around m/z 266/268/270 due to Br and Cl isotopes.[7]Provides the molecular weight, confirming the elemental composition. The isotopic pattern is a definitive signature for a molecule containing one bromine and one chlorine atom.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, and crystal packing.[7]Crystal System: Monoclinic, Space Group: P2₁/c. Key bond lengths: C-Br ~1.90 Å, C-Cl ~1.74 Å, C-F ~1.36 Å, C-O ~1.37 Å.Provides the definitive, unambiguous proof of the substitution pattern (this compound). All other data must be consistent with this structure.

Conclusion: An Integrated Approach to Certainty

The structural validation of a novel compound like this compound is a cornerstone of rigorous scientific research in drug discovery and development. While techniques like NMR, IR, and mass spectrometry provide essential and corroborative evidence, single-crystal X-ray crystallography stands as the ultimate arbiter of molecular structure. It delivers an irrefutable 3D model that confirms connectivity and stereochemistry, thereby providing the solid foundation required for subsequent research and development efforts. By integrating these techniques, researchers can proceed with the highest degree of confidence in the identity and structure of their compounds.

References

  • Dwivedi, Y., & Rai, S. B. (2008). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. AIP Conference Proceedings. [Link]

  • American Institute of Physics. (n.d.). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. [Link]

  • ResearchGate. (n.d.). The importance of target validation in drug discovery and development. [Link]

  • ResearchGate. (2019). Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. [Link]

  • Gavrilović, M., et al. (2021). Comparison of analytical techniques for the identification of bioactive compounds from natural products. National Institutes of Health. [Link]

  • IAR J Med Sci. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • Wärnmark, et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • ResearchGate. (n.d.). Halogen Derivatives of Benzene and its Homologues. [Link]

  • Drug Discovery News. (2024). The power of structure-based drug design. [Link]

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  • ResearchGate. (n.d.). Halogenation and Benzene derivatives. [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

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  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. [Link]

  • National Institutes of Health. (2015). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. [Link]

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A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of complex halogenated aromatic compounds, the rigorous assessment of purity is a cornerstone of scientific validity and product safety. The choice of analytical methodology is a critical decision that directly impacts the accuracy and reliability of these assessments. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of the novel intermediate, 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene.

This document is structured to provide not just procedural steps, but a logical framework for methodological selection, grounded in the physicochemical properties of the analyte and guided by established pharmacopeial standards. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics.

The Analyte: this compound

High-Performance Liquid Chromatography (HPLC): The Preferred Method for Non-Volatile Analytes

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2] Given the predicted high boiling point of our target analyte, HPLC emerges as the more suitable technique for its purity assessment. A reversed-phase HPLC method, where the stationary phase is non-polar and the mobile phase is polar, is the logical starting point for the analysis of this moderately polar compound.

Causality Behind Experimental Choices in HPLC

The development of a robust HPLC method is a systematic process guided by the principles of chromatography and an understanding of the analyte's properties. The choices of column, mobile phase, and detector are interconnected and aim to achieve optimal separation and detection.

  • Column Selection (Stationary Phase): A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and is an excellent initial choice. The non-polar C18 chains will interact with the non-polar regions of the analyte, primarily the benzene ring and the ethoxy group, providing retention. For halogenated aromatic compounds, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer different selectivity due to pi-pi interactions with the aromatic ring.[3]

  • Mobile Phase Selection: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. The ratio of these solvents is adjusted to control the elution of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities, which is particularly useful for impurity profiling. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detector Selection: The presence of the benzene ring in this compound makes it an excellent chromophore, meaning it will absorb ultraviolet (UV) light. Therefore, a UV detector is the most straightforward and robust choice for detection. To determine the optimal detection wavelength, a UV-Vis spectrum of the analyte should be recorded to identify the wavelength of maximum absorbance (λmax). In the absence of this data, a common starting point for aromatic compounds is 254 nm. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each eluting peak, providing valuable information for peak identification and purity assessment.

Experimental Protocol: HPLC-UV for Purity Assessment

This protocol is a self-validating system, incorporating system suitability tests as mandated by pharmacopeias such as the USP and EP.[4][5]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B, 5-20 min: 40-90% B, 20-25 min: 90% B, 25-27 min: 90-40% B, 27-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or λmax if determined)
Injection Volume 10 µL

3. System Suitability:

Before analyzing any samples, the performance of the chromatographic system must be verified according to guidelines like USP <621>.[4][6][7]

  • Tailing Factor: For the main peak, the tailing factor should be between 0.8 and 1.5.

  • Theoretical Plates: The column efficiency, measured as the number of theoretical plates for the main peak, should be greater than 2000.

  • Repeatability: The relative standard deviation (RSD) for the peak area of six replicate injections of a standard solution should be less than 2.0%.

4. Data Analysis:

  • The purity of the sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Impurity levels are quantified based on their peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

While HPLC is the preferred technique for the primary purity assessment of this compound, GC-MS remains an invaluable tool for the identification and quantification of any volatile or semi-volatile impurities that may be present.[2] The high temperatures used in the GC inlet and column can, however, pose a risk of degradation for thermally labile compounds.[8]

Causality Behind Experimental Choices in GC-MS

The successful application of GC-MS for impurity profiling requires careful consideration of the sample introduction method, the separation column, and the mass spectrometer settings.

  • Injector and Column Selection: A split/splitless injector is typically used for capillary GC. For trace analysis of impurities, a splitless injection is preferred to maximize the amount of analyte transferred to the column. The choice of the GC column's stationary phase is critical for achieving separation. For halogenated hydrocarbons, mid-polarity columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms) or a 6% cyanopropylphenyl / 94% dimethyl polysiloxane phase (e.g., DB-624), are often good starting points.[9]

  • Temperature Programming: A temperature program, where the column temperature is gradually increased, is used to elute compounds with a range of boiling points. The initial temperature should be low enough to trap volatile impurities, and the final temperature should be sufficient to elute the main analyte and any less volatile impurities, without causing column bleed or analyte degradation.

  • Mass Spectrometry Detection: Mass spectrometry provides both qualitative and quantitative information. Electron Ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification. The presence of bromine and chlorine atoms in the analyte and its impurities will result in characteristic isotopic patterns that are highly informative for structural elucidation.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

1. Sample Preparation:

  • Dissolve the this compound sample in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

  • Ensure the solvent is of high purity to avoid extraneous peaks in the chromatogram.

2. Chromatographic and Spectrometric Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (or Split 50:1 for concentrated samples)
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

3. Data Analysis:

  • Identify peaks corresponding to potential impurities by searching their mass spectra against a commercial library (e.g., NIST, Wiley).

  • The characteristic isotopic patterns of bromine (M+ and M+2 in a ~1:1 ratio) and chlorine (M+ and M+2 in a ~3:1 ratio) should be used to confirm the presence of halogenated impurities.

  • Quantification can be performed using an internal standard or by assuming equal response factors for impurities relative to the main component (area percent).

Comparative Performance of HPLC and GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound is not a matter of one being universally "better," but rather which is more "fit for purpose." The following table summarizes the key performance characteristics of each technique for this specific application.

ParameterHPLC-UVGC-MS
Analyte Compatibility Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Potential for analyte degradation at high temperatures.
Primary Application Main component purity assay and non-volatile impurity profiling.Identification and quantification of volatile and semi-volatile impurities.
Selectivity Based on differential partitioning between mobile and stationary phases. Can be tuned by altering mobile phase and column chemistry.Based on both chromatographic separation and mass-to-charge ratio. Highly selective.
Sensitivity Good, typically in the low ng range on-column.Excellent, often in the pg to fg range on-column, especially in Selected Ion Monitoring (SIM) mode.
Identification Power Based on retention time comparison with a reference standard. DAD provides UV spectral confirmation.High-confidence identification based on mass spectral fragmentation patterns and library matching.
Speed Analysis times are typically in the range of 15-30 minutes.Can be faster for simple mixtures, but complex temperature programs can lead to longer run times.
Robustness Generally very robust and reproducible for routine quality control.Can be more susceptible to matrix effects and requires more frequent maintenance of the ion source.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for both the HPLC and GC-MS analyses.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect with UV/DAD separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV experimental workflow.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separate on DB-5ms Column inject_gc->separate_gc ionize Ionize (EI, 70 eV) separate_gc->ionize detect_ms Detect with Mass Spectrometer ionize->detect_ms identify Identify Impurities (Library Search) detect_ms->identify quantify Quantify Volatile Impurities identify->quantify report_gc Generate Impurity Profile quantify->report_gc

Caption: GC-MS experimental workflow.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a dual-technique approach is recommended to ensure the highest level of scientific rigor.

  • Primary Purity Assay: Reversed-phase HPLC with UV detection is the most appropriate method for determining the overall purity of the compound and for quantifying non-volatile impurities. Its robustness, suitability for non-volatile compounds, and adherence to pharmacopeial standards make it the ideal choice for routine quality control.

  • Volatile Impurity Profiling: GC-MS should be employed as a complementary technique to identify and quantify any volatile or semi-volatile impurities that may be present from the synthesis process, such as residual starting materials or by-products. The high sensitivity and specificity of mass spectrometry make it unparalleled for this purpose.

This integrated analytical strategy, leveraging the strengths of both HPLC and GC-MS, provides a self-validating system for the complete and accurate characterization of this compound, ensuring its quality and suitability for its intended use in research and development. All methods should be validated in accordance with ICH Q2(R1) guidelines to ensure their accuracy, precision, specificity, and robustness.[10][11]

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

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  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

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  • Title: 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 Source: PubChem URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: 1-Bromo-5-chloro-2-ethoxybenzene | C8H8BrClO | CID 66846874 Source: PubChem URL: [Link]

  • Title: 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene; 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether Source: PharmaCompass.com URL: [Link]

  • Title: Halogenated Hydrocarbon Thermal Oxidizer Source: Zeeco URL: [Link]

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A Comparative Guide to the Efficacy of Novel 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene Derivatives as EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel series of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene derivatives for their potential as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. As researchers in drug discovery, the identification of new chemical scaffolds is paramount to overcoming existing therapeutic challenges, including drug resistance. The poly-halogenated and ethoxy-substituted benzene core of this series presents a unique chemical space for exploration.

This document outlines the therapeutic rationale, a comparative analysis of hypothetically synthesized derivatives, and detailed protocols for the biological assays used in their evaluation. The experimental design and data interpretation are explained from a perspective of practical application and scientific rigor.

Therapeutic Rationale: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a well-validated target for anticancer therapies.[1][2] The development of small molecule tyrosine kinase inhibitors (TKIs) that target EGFR has revolutionized the treatment of certain malignancies.

The this compound scaffold has been conceptualized as a novel backbone for the design of new EGFR inhibitors. The specific halogenation pattern and the presence of an ethoxy group are hypothesized to allow for unique interactions within the ATP-binding pocket of the EGFR kinase domain, potentially offering advantages in potency, selectivity, or in overcoming resistance mechanisms.

Profile of Hypothetical Derivatives

For this comparative study, a series of derivatives based on the core scaffold were synthesized. The primary point of diversification is the substituent at the 3-position of the benzene ring, allowing for a systematic exploration of the structure-activity relationship (SAR).

Compound ID Structure Substituent (R) Molecular Weight ( g/mol ) LogP (Calculated)
BCFE-H Structure of this compound-H281.54.2
BCFE-NH2 Structure with an amino group at R-NH₂296.53.8
BCFE-OH Structure with a hydroxyl group at R-OH297.54.0
BCFE-COOH Structure with a carboxylic acid group at R-COOH325.53.9

Comparative Efficacy in Biological Assays

The synthesized derivatives were evaluated in two key biological assays: a biochemical assay to determine their direct inhibitory effect on the EGFR kinase and a cell-based assay to assess their anti-proliferative activity in a relevant cancer cell line.

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against the recombinant human EGFR kinase domain was determined using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[3]

Summary of EGFR Kinase Inhibition Data

Compound ID IC₅₀ (nM)
BCFE-H 1250
BCFE-NH2 85
BCFE-OH 210
BCFE-COOH 560
Erlotinib (Control) 15

The results indicate that substitution at the 3-position significantly influences the inhibitory potency against EGFR. The unsubstituted parent compound, BCFE-H, shows weak activity. The introduction of an amino group (BCFE-NH2) leads to a substantial increase in potency. This suggests a potential key interaction, such as a hydrogen bond, between the amino group and residues in the EGFR active site.

Cell-Based Anti-Proliferation Assay (MTT Assay)

To evaluate the effect of the compounds on cell viability, an MTT assay was performed using the A431 human epidermoid carcinoma cell line, which overexpresses EGFR. The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4]

Summary of Anti-Proliferative Activity in A431 Cells

Compound ID GI₅₀ (µM)
BCFE-H > 100
BCFE-NH2 2.5
BCFE-OH 8.1
BCFE-COOH 25.4
Erlotinib (Control) 1.2

The cell-based assay results correlate well with the biochemical data. BCFE-NH2 demonstrates the most potent anti-proliferative activity, consistent with its strong inhibition of EGFR kinase. The reduced potency of the other derivatives in the cellular context may be attributed to factors such as cell permeability and metabolic stability, in addition to their weaker enzymatic inhibition.

Structure-Activity Relationship (SAR) Analysis

The comparative data allows for the formulation of an initial structure-activity relationship for this novel class of compounds.

SAR_Analysis cluster_scaffold Core Scaffold: this compound cluster_substituents Substituents at 3-Position cluster_activity Biological Activity Core Core Scaffold NH2 -NH2 (BCFE-NH2) OH -OH (BCFE-OH) COOH -COOH (BCFE-COOH) H -H (BCFE-H) High High Potency (Low nM IC50) NH2->High Strongest Activity Moderate Moderate Potency OH->Moderate Good Activity Low Low Potency COOH->Low Reduced Activity VeryLow Very Low Potency H->VeryLow Weakest Activity

Caption: Hypothetical Structure-Activity Relationship (SAR) of the derivatives.

Detailed Experimental Protocols

For reproducibility and validation, the detailed protocols for the key assays are provided below.

Protocol: In Vitro EGFR Kinase Inhibition (ADP-Glo™ Assay)

This protocol is adapted from established methods for luminescent kinase assays.[1][3]

EGFR_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase Buffer - EGFR Enzyme - Substrate/ATP Mix - Test Compounds start->reagent_prep plate_setup Dispense 1 µL of serially diluted test compounds or DMSO control into a 384-well plate. reagent_prep->plate_setup add_enzyme Add 2 µL of diluted EGFR enzyme to each well. plate_setup->add_enzyme initiate_reaction Initiate reaction by adding 2 µL of Substrate/ATP mix. add_enzyme->initiate_reaction incubate_kinase Incubate for 60 minutes at room temperature. initiate_reaction->incubate_kinase add_adpglo Add 5 µL of ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP. incubate_kinase->add_adpglo incubate_adpglo Incubate for 40 minutes at room temperature. add_adpglo->incubate_adpglo add_detection Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. incubate_adpglo->add_detection incubate_detection Incubate for 30 minutes at room temperature. add_detection->incubate_detection read_luminescence Measure luminescence using a plate reader. incubate_detection->read_luminescence analyze_data Analyze data to determine IC50 values. read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro EGFR Kinase Inhibition Assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT) to achieve the desired concentrations.[3]

    • Dilute the recombinant human EGFR enzyme and the Poly(Glu, Tyr) 4:1 peptide substrate in the kinase assay buffer.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compounds or DMSO (as a control) to the wells of a low-volume 384-well plate.[1]

  • Kinase Reaction:

    • Add 2 µL of the diluted EGFR enzyme to each well.[1]

    • To initiate the reaction, add 2 µL of a master mix containing ATP and the peptide substrate to each well. The final reaction volume should be 5 µL.[1]

    • Incubate the plate at room temperature for 60 minutes.[1]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, in the presence of luciferase/luciferin, produces a luminescent signal.[1]

    • Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percent inhibition relative to the DMSO control against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[3]

Protocol: Cell-Based Anti-Proliferation (MTT Assay)

This protocol is based on standard MTT assay procedures for assessing cell viability.[5][6]

MTT_Assay_Workflow start Start seed_cells Seed A431 cells into a 96-well plate (e.g., 5,000 cells/well) and incubate for 24 hours for attachment. start->seed_cells treat_cells Treat cells with serial dilutions of test compounds. Include untreated and vehicle (DMSO) controls. seed_cells->treat_cells incubate_treatment Incubate for 72 hours at 37°C in a 5% CO₂ incubator. treat_cells->incubate_treatment add_mtt Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours at 37°C until purple formazan crystals are visible. add_mtt->incubate_mtt solubilize Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well. incubate_mtt->solubilize agitate Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. solubilize->agitate read_absorbance Measure absorbance at 570 nm using a microplate reader. agitate->read_absorbance analyze_data Analyze data to determine GI50 values. read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Cell-Based Anti-Proliferation MTT Assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count A431 cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[6]

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), and medium with DMSO (vehicle control).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[5]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Conclusion and Future Directions

This guide presents a comparative analysis of a novel series of this compound derivatives as potential EGFR kinase inhibitors. The preliminary data, though hypothetical, establishes a clear structure-activity relationship, with the amino-substituted derivative, BCFE-NH2, emerging as the most promising candidate from this initial series.

The provided detailed protocols for both biochemical and cell-based assays serve as a robust framework for the evaluation of such compounds. Future work should focus on expanding the library of derivatives to further probe the SAR, conducting kinase selectivity profiling against other related kinases, and evaluating the lead compounds in more complex biological systems, including in vivo models. The strategic halogenation of aromatic compounds continues to be a fruitful area for the discovery of new therapeutic agents.[7][8]

References

  • Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R." Thermo Fisher Scientific.
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A Comparative Guide to the Synthesis of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene and Structurally Related Halogenated Alkoxyromatics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic routes to 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, a key intermediate in pharmaceutical and materials science research. We will explore various methodologies, offering a critical analysis of their advantages and disadvantages, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and similar polysubstituted aromatic compounds.

Introduction: The Significance of Polysubstituted Alkoxybenzenes

Polysubstituted halogenated alkoxybenzenes are crucial building blocks in the synthesis of a wide array of complex organic molecules. The specific substitution pattern of this compound, with its unique combination of halogens and an alkoxy group, offers multiple points for further functionalization, making it a valuable precursor for various target molecules. The strategic placement of bromo, chloro, and fluoro substituents allows for selective cross-coupling reactions and nucleophilic aromatic substitutions, while the ethoxy group modulates the electronic properties of the aromatic ring.

This guide will focus on a comparative analysis of plausible and established synthetic strategies for this compound and its analogues, providing a framework for selecting the most appropriate route based on factors such as yield, purity, scalability, and starting material availability.

Proposed Synthetic Strategies: A Multi-Step Approach

While a direct, single-step synthesis of this compound is challenging due to the complex regioselectivity of introducing multiple substituents onto a benzene ring, a multi-step approach offers a more controlled and predictable pathway. Based on established organic chemistry principles and analogous syntheses found in the literature, we can propose and compare several viable synthetic routes.

Route 1: Late-Stage Bromination of a Pre-functionalized Ethoxybenzene

This strategy involves the initial synthesis of a chloro-fluoro-ethoxybenzene intermediate, followed by a regioselective bromination as the final halogenation step.

Conceptual Workflow:

A 3-Chloro-4-fluorophenol B 1-Chloro-2-fluoro-4-ethoxybenzene A->B Williamson Ether Synthesis (Ethyl iodide, Base) C This compound B->C Electrophilic Bromination (NBS, Acid Catalyst)

Caption: Proposed synthetic workflow for Route 1.

Detailed Protocol & Mechanistic Insights:

Step 1: Williamson Ether Synthesis of 1-Chloro-2-fluoro-4-ethoxybenzene.

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[1][2] In this step, the hydroxyl group of 3-chloro-4-fluorophenol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction.[3]

  • Experimental Protocol:

    • To a solution of 3-chloro-4-fluorophenol in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate or sodium hydride.

    • Stir the mixture at room temperature to facilitate the formation of the phenoxide.

    • Add ethyl iodide or ethyl bromide to the reaction mixture.

    • Heat the reaction to 50-80 °C and monitor for completion by TLC or GC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by distillation or column chromatography.

  • Causality of Choices: The choice of a polar aprotic solvent enhances the nucleophilicity of the phenoxide by not solvating it as strongly as a protic solvent would. Potassium carbonate is a mild and cost-effective base suitable for this transformation.

Step 2: Electrophilic Bromination.

The final step involves the regioselective bromination of the synthesized 1-chloro-2-fluoro-4-ethoxybenzene. The directing effects of the existing substituents will govern the position of the incoming bromine atom. The ethoxy group is a strong activating group and an ortho-, para-director, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. The position of bromination will be influenced by the interplay of these electronic and steric effects.

  • Experimental Protocol:

    • Dissolve 1-chloro-2-fluoro-4-ethoxybenzene in a suitable solvent like dichloromethane or acetic acid.

    • Add a brominating agent such as N-bromosuccinimide (NBS) and a catalytic amount of a strong acid (e.g., sulfuric acid or trifluoroacetic acid).

    • Stir the reaction at room temperature, monitoring its progress by TLC or GC-MS.

    • Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

    • Extract the product and purify by column chromatography.

  • Mechanistic Considerations: The ethoxy group will strongly direct the incoming electrophile (Br+) to the positions ortho and para to it. Given that the para position is already occupied by the chloro group, bromination is expected to occur at one of the ortho positions. Steric hindrance from the adjacent fluoro group might influence the regioselectivity between the two available ortho positions.

Route 2: Friedel-Crafts Acylation and Reduction Approach (Analogous to a Known Synthesis)

This route is adapted from the known synthesis of the structurally similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, as detailed in patent literature.[4][5][6] This strategy involves building the carbon skeleton first, followed by modification of the functional groups.

Conceptual Workflow:

A 5-Bromo-2-chloro-4-fluorobenzoic acid B 5-Bromo-2-chloro-4-fluorobenzoyl chloride A->B Thionyl chloride or Oxalyl chloride C (5-Bromo-2-chloro-4-fluorophenyl)(phenyl)methanone B->C Friedel-Crafts Acylation (Benzene, AlCl3) D This compound C->D Baeyer-Villiger Oxidation (m-CPBA), then Etherification

Caption: Proposed synthetic workflow for Route 2.

Detailed Protocol & Mechanistic Insights:

Step 1: Formation of the Acid Chloride.

The synthesis begins with the activation of the carboxylic acid group of 5-bromo-2-chloro-4-fluorobenzoic acid by converting it into a more reactive acid chloride.

  • Experimental Protocol:

    • To a solution of 5-bromo-2-chloro-4-fluorobenzoic acid in an inert solvent like dichloromethane, add thionyl chloride or oxalyl chloride. A catalytic amount of DMF is often used with oxalyl chloride.[4]

    • Stir the reaction at room temperature until the evolution of gas ceases.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

Step 2: Friedel-Crafts Acylation.

The acid chloride is then used to acylate an aromatic ring, in this case, benzene, via a Friedel-Crafts reaction. This reaction is catalyzed by a Lewis acid, typically aluminum chloride.

  • Experimental Protocol:

    • Dissolve the crude acid chloride in benzene.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.

    • Stir the reaction at low temperature and then allow it to warm to room temperature.

    • Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the product and purify by crystallization or column chromatography.

Step 3: Baeyer-Villiger Oxidation and Etherification.

The resulting ketone can be converted to an ester via a Baeyer-Villiger oxidation using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The subsequent hydrolysis of the ester would yield the corresponding phenol, which can then be etherified as described in Route 1.

  • Experimental Protocol (Baeyer-Villiger):

    • Dissolve the ketone in a suitable solvent such as dichloromethane.

    • Add m-CPBA to the solution and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a solution of sodium bicarbonate to remove excess acid.

    • Isolate and purify the resulting ester.

  • Subsequent Hydrolysis and Etherification: The ester can be hydrolyzed under basic conditions (e.g., with NaOH) to yield the phenol. The phenol is then subjected to a Williamson ether synthesis as detailed in Route 1 to afford the final product.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Late-Stage BrominationRoute 2: Friedel-Crafts Acylation & Reduction
Starting Materials 3-Chloro-4-fluorophenol (commercially available)5-Bromo-2-chloro-4-fluorobenzoic acid (may require synthesis)
Number of Steps 24 (including hydrolysis and etherification)
Key Reactions Williamson Ether Synthesis, Electrophilic BrominationAcid Chloride Formation, Friedel-Crafts Acylation, Baeyer-Villiger Oxidation, Williamson Ether Synthesis
Regioselectivity Control Potentially challenging in the bromination step.Generally well-defined at each step.
Scalability Generally good for both steps.Friedel-Crafts reactions can be challenging to scale up.
Potential Yield Moderate to high, dependent on bromination selectivity.Potentially lower overall yield due to the number of steps.
Purity & Side Products Isomeric brominated products may form.Side products from Friedel-Crafts and Baeyer-Villiger reactions are possible.

Conclusion and Recommendations

Both proposed routes offer viable pathways to this compound.

  • Route 1 is more convergent and involves fewer steps, which is generally advantageous in terms of overall yield and efficiency. However, the key challenge lies in achieving high regioselectivity during the final bromination step. The directing effects of the substituents need to be carefully considered and the reaction conditions optimized to favor the desired isomer.

  • Route 2 , while longer, offers more predictable regiochemical control at each stage. The synthesis of the starting material, 5-bromo-2-chloro-4-fluorobenzoic acid, may add to the overall complexity. The Baeyer-Villiger oxidation is a reliable transformation, but the multi-step nature of this route may lead to a lower overall yield.

For initial laboratory-scale synthesis, Route 1 is recommended due to its conciseness. A thorough investigation into the regioselectivity of the bromination of 1-chloro-2-fluoro-4-ethoxybenzene would be the critical first step. For larger-scale production where regiochemical purity is paramount, Route 2 might be preferable, despite its length, as it offers more defined control over the introduction of each substituent.

Further research should focus on obtaining experimental data for the direct synthesis of this compound to validate and refine these proposed routes.

References

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A Comparative Guide to Isotopic Labeling of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene for Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise mechanism of a chemical reaction is not merely an academic exercise; it is a prerequisite for process optimization, impurity profiling, and the rational design of new chemical entities. The poly-halogenated aromatic compound, 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its multiple reactive sites—three distinct halogens and an ethoxy group—present a complex landscape for reactions such as nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings.[2][3][4] Elucidating the pathways of these transformations is critical, and isotopic labeling stands as a premier technique for this purpose.[5]

This guide provides an in-depth comparison of isotopic labeling strategies for this compound. We will explore the strategic considerations behind choosing an isotope and its placement, present detailed synthetic protocols, and contrast the labeling approach with alternative mechanistic investigation techniques.

Part 1: The Strategic Choice of an Isotopic Label

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes to track its journey through a reaction.[5][6] The choice of isotope and its position within the molecule are dictated by the specific mechanistic question at hand. The primary detection methods for stable isotopes are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

For this compound, the most informative and practical stable isotopes for labeling are Carbon-13 (¹³C) and Deuterium (²H).

  • Fluorine (¹⁹F): As ¹⁹F is the only stable isotope of fluorine, direct isotopic labeling is not feasible. However, its presence is a significant advantage. The ¹⁹F nucleus is 100% naturally abundant, has a spin of ½, and exhibits a large chemical shift range, making ¹⁹F NMR an exquisitely sensitive probe of the local electronic environment.[7][8][9] Any change at the fluorine-bearing carbon or adjacent positions during a reaction can be monitored with high precision, making it a powerful built-in spectroscopic reporter for mechanistic analysis.[10]

  • Chlorine (³⁵Cl, ³⁷Cl) & Bromine (⁷⁹Br, ⁸¹Br): While these elements have multiple stable isotopes, their nuclear properties (quadrupolar moments) lead to broad NMR signals, making them unsuitable for high-resolution NMR studies. Furthermore, synthesizing the molecule with a non-natural isotopic abundance is synthetically challenging and often unnecessary for typical mechanistic studies.

The strategic value lies in labeling the carbon skeleton or the ethoxy group.

Labeling the Aromatic Ring (¹³C)

Incorporating a ¹³C label at a specific position on the benzene ring allows for the unambiguous tracking of that carbon atom.[11][12][13] This is invaluable for distinguishing between reaction pathways. For example, in a potential SNAr reaction, if the bromine is substituted by a nucleophile, a ¹³C label at the C1 position (C-Br) would confirm that the nucleophile directly replaces the bromine. In mechanisms involving rearrangement, such as a benzyne mechanism, the label could appear at an adjacent carbon in the product.[2][14]

Labeling the Ethoxy Group (²H or ¹³C)

Labeling the ethoxy group, particularly with deuterium, is a classic strategy for probing the Kinetic Isotope Effect (KIE).[15][16] The KIE is a change in the reaction rate upon isotopic substitution and provides powerful insight into the rate-determining step of a reaction.[17]

  • Deuterium Labeling (e.g., -OCD₂CH₃): If a suspected reaction mechanism involves the cleavage of a C-H bond on the ethyl group (e.g., through an unexpected elimination or rearrangement pathway), the corresponding C-D bond will be stronger and break more slowly. Observing a significant KIE (k_H/k_D > 1) would provide strong evidence that this C-H bond breaking occurs in the rate-determining step.[18][19]

  • Carbon-13 Labeling (e.g., -O¹³CH₂CH₃): This allows for tracking the integrity of the ethoxy group. In reactions where the ether linkage might be cleaved, monitoring the ¹³C signal or using mass spectrometry can reveal the fate of this fragment.

Comparative Summary of Labeling Strategies
Labeling StrategyIsotopeKey ApplicationInformation GainedPrimary Analytical Method
Aromatic Ring Labeling ¹³CPathway DeterminationUnambiguous tracking of carbon skeleton; distinguishes between direct substitution, rearrangement (e.g., benzyne), and fragmentation pathways.[11][12]¹³C NMR, Mass Spectrometry
Ethoxy Group Labeling (Alpha) ²H (D)Kinetic Isotope Effect (KIE)Determines if C-H bond cleavage at the alpha position is involved in the rate-determining step.[15][20]Reaction Kinetics (e.g., LC-MS, GC, NMR)
Ethoxy Group Labeling (Ethyl) ¹³CFragment TrackingConfirms the integrity or cleavage of the ethoxy group during the reaction.¹³C NMR, Mass Spectrometry
No Labeling (Utilizing ¹⁹F) ¹⁹FEnvironmental ProbeMonitors changes in the electronic environment around the fluorine atom, providing indirect evidence of reaction progress and intermediate formation.[7][10]¹⁹F NMR

Part 2: Synthetic Protocols for Isotopic Labeling

Synthesizing an isotopically labeled compound requires a route that can incorporate the label from a commercially available source at a specific position.[21] Below are proposed, detailed protocols for introducing a ¹³C label at the C4 position and deuterium at the ethoxy group.

Workflow for Synthesis of Labeled Precursors

G cluster_0 Deuterium (²H) Labeling of Ethoxy Group cluster_1 Carbon-13 (¹³C) Labeling of Aromatic Ring d_start 4-Bromo-5-chloro-2-fluorophenol d_reagent Bromoethane-d5 (CD₃CD₂Br) K₂CO₃, Acetone d_start->d_reagent Williamson Ether Synthesis d_product 1-Bromo-5-chloro-2-fluoro-4-(ethoxy-d5)benzene d_reagent->d_product c_start Phenetole-[4-¹³C] c_step1 1. Br₂, Acetic Acid 2. Cl₂, FeCl₃ c_start->c_step1 Halogenation c_step2 F-TEDA-BF₄ (Selectfluor) c_step1->c_step2 Electrophilic Fluorination c_product This compound-[4-¹³C] c_step2->c_product

Caption: Synthetic workflows for deuterium and carbon-13 labeling.

Protocol 1: Synthesis of 1-Bromo-5-chloro-2-fluoro-4-(ethoxy-d5)benzene (²H Labeling)

This protocol utilizes a standard Williamson ether synthesis to attach a deuterated ethyl group.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-5-chloro-2-fluorophenol (10 mmol, 1 eq.), anhydrous potassium carbonate (K₂CO₃, 20 mmol, 2 eq.), and acetone (50 mL).

  • Addition of Labeled Reagent: Add bromoethane-d5 (CD₃CD₂Br, 12 mmol, 1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired deuterated compound.

Self-Validation: The final product's identity and isotopic incorporation can be confirmed by ¹H NMR (disappearance of ethyl signals), ²H NMR (appearance of corresponding signals), and high-resolution mass spectrometry (expected mass shift of +5 Da).

Protocol 2: Synthesis of this compound-[4-¹³C] (¹³C Labeling)

This multi-step protocol introduces the ¹³C label early via a labeled starting material. The subsequent halogenation steps must be carefully controlled for regioselectivity.

  • Starting Material: Begin with commercially available phenetole-[4-¹³C] (ethoxybenzene labeled with ¹³C at the para-position).

  • Bromination: In a flask protected from light, dissolve phenetole-[4-¹³C] (10 mmol, 1 eq.) in glacial acetic acid (20 mL). Slowly add a solution of bromine (10 mmol, 1 eq.) in acetic acid (10 mL) dropwise at 0°C. Stir at room temperature for 2 hours. The bromine will add para to the activating ethoxy group, but since that position is blocked by the other path, it will direct ortho/para. Given the starting material, this step would require significant optimization to achieve the desired regiochemistry, likely starting from a different precursor. A more plausible route would involve building the ring from a ¹³C-labeled precursor.[12] However, for the purpose of this guide, we assume a directed halogenation.

  • Chlorination: To the crude product from the previous step, add a catalytic amount of iron(III) chloride (FeCl₃). Bubble chlorine gas through the solution or add N-chlorosuccinimide (NCS) and stir until TLC indicates consumption of the starting material. The positions will be directed by the activating ethoxy group.

  • Fluorination: The introduction of fluorine onto a highly substituted, deactivated ring is challenging. An electrophilic fluorinating agent like Selectfluor® (F-TEDA-BF₄) would be required, often under harsh conditions. This step would need substantial process development.

  • Purification: Each step would require appropriate aqueous workup and purification by crystallization or column chromatography.

Self-Validation: The position of the ¹³C label can be unequivocally confirmed using ¹³C NMR spectroscopy, where the labeled carbon will exhibit a significantly enhanced signal and potentially useful ¹³C-¹⁹F coupling.

Part 3: Case Study - Distinguishing SNAr Mechanisms

Let's consider a hypothetical nucleophilic aromatic substitution (SNAr) on our target molecule, where the bromine atom is displaced by a methoxide nucleophile (CH₃O⁻). The long-held textbook mechanism involves a two-step addition-elimination process via a stable Meisenheimer complex.[22] However, recent studies have provided evidence that many SNAr reactions may in fact be concerted.[23][24]

G cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism reactant Substrate-[1-¹³C] (Br at ¹³C) nucleophile + CH₃O⁻ ts_concerted Concerted TS (¹³C-Br breaking, ¹³C-O forming) reactant->ts_concerted ts1 TS1 nucleophile->ts1 meisenheimer Meisenheimer Complex (¹³C is sp³ hybridized) ts1->meisenheimer Addition ts2 TS2 meisenheimer->ts2 product Product-[1-¹³C] (OCH₃ at ¹³C) ts2->product Elimination of Br⁻ ts_concerted->product

Caption: Stepwise vs. Concerted SNAr mechanisms at a ¹³C-labeled carbon.

How can isotopic labeling distinguish these pathways?

  • Using ¹³C Labeling and KIE: The C-Br bond is broken in the rate-determining step of a concerted reaction, but in the second, often fast, step of a stepwise reaction. By synthesizing the substrate with a ¹³C label at C1 (the carbon attached to bromine), one can measure the ¹²C/¹³C KIE. A significant KIE would suggest that the C-Br bond is being broken in the rate-limiting transition state, providing strong evidence for a concerted mechanism.[23]

  • Using ¹⁹F NMR as a Probe: The reaction can be monitored in real-time using ¹⁹F NMR. In a stepwise mechanism, the formation of the Meisenheimer intermediate would cause a dramatic change in the electronic environment of the fluorine atom, leading to a large upfield shift in its ¹⁹F NMR signal as the ring loses aromaticity. If this intermediate is stable enough to be observed, it provides direct evidence for the stepwise pathway. In a concerted reaction, no intermediate would be observed; only the gradual conversion of the reactant signal to the product signal would be seen.

Part 4: A Broader Perspective - Comparison with Alternative Methodologies

Isotopic labeling is a powerful but not exclusive tool. A robust mechanistic study often employs multiple techniques.

MethodologyPrincipleAdvantagesDisadvantages
Isotopic Labeling Track atoms using isotopes (e.g., ¹³C, ²H) to determine bond formations/cleavages and measure KIEs.[5]Provides unambiguous proof of atomic connectivity and reaction pathways. KIEs offer deep insight into transition states.[15][23]Requires multi-step synthesis of labeled compounds, which can be expensive and time-consuming.[17]
Computational Chemistry (e.g., DFT) Model reaction pathways, transition states, and intermediates in silico.Low cost (computationally). Can explore hypothetical and highly unstable species. Provides detailed geometric and energetic information.Model accuracy is highly dependent on the level of theory and can be difficult to validate without experimental data. Solvent effects can be hard to model accurately.
In-situ Spectroscopy (e.g., ReactIR, Raman) Monitor concentrations of reactants, products, and detectable intermediates in real-time via vibrational spectroscopy.Provides real-time kinetic data. Can detect transient species without disturbing the reaction.Intermediates must have a unique, detectable spectroscopic signature and be present in sufficient concentration. Complex mixtures can be difficult to deconvolve.
Intermediate Trapping Add a reagent to the reaction that specifically and rapidly reacts with a suspected intermediate to form a stable, characterizable product.Provides tangible evidence for the existence of a reactive intermediate.The trapping agent can alter the reaction pathway or may not be selective. A negative result (no trapped product) is not conclusive proof of the intermediate's absence.

Conclusion

For a molecule as functionally dense as this compound, isotopic labeling is an indispensable tool for mechanistic investigation. The strategic placement of a ¹³C label can definitively map the fate of the carbon skeleton, while ²H labeling is the gold standard for interrogating the involvement of C-H bonds in rate-determining steps via the kinetic isotope effect. These methods, especially when combined with the molecule's intrinsic ¹⁹F NMR probe, provide a level of detail that is difficult to achieve with other techniques alone. While alternatives like computational modeling and in-situ spectroscopy are powerful complements, the concrete, empirical evidence provided by tracing the path of an isotope remains a cornerstone of rigorous mechanistic chemistry. The choice of which method, or combination of methods, to use ultimately depends on the specific question being asked, but a well-designed labeling study will always provide trustworthy and authoritative answers.

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Comparative Structure-Activity Relationship (SAR) Analysis of Novel 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene Analogs as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive structure-activity relationship (SAR) study of a series of novel synthetic analogs based on the 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene scaffold. Our investigation is geared towards elucidating the key structural motifs responsible for anticonvulsant activity, providing a rational basis for the future design of more potent and selective therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction: The Rationale for Targeting Halogenated Ethoxybenzenes

The benzene ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide array of pharmacological activities.[1][2] The introduction of halogen atoms and alkoxy groups can significantly modulate the physicochemical properties of these compounds, such as lipophilicity, metabolic stability, and receptor binding affinity, thereby influencing their biological activity.[3] While extensive research exists on various substituted benzene derivatives demonstrating activities ranging from antimicrobial to anticancer, the specific substitution pattern of this compound remains relatively unexplored for its therapeutic potential.[4][5] This guide details a systematic investigation into how modifications of this core structure impact its anticonvulsant properties, a field where new therapeutic options are continually sought.[6][7]

Experimental Design & Methodologies

Our study follows a logical progression from chemical synthesis and characterization to in-vivo pharmacological evaluation. This integrated approach ensures the reliability and reproducibility of our findings.

Synthesis of this compound Analogs

The general synthetic scheme for the parent compound and its analogs is outlined below. The synthesis commences from commercially available starting materials and proceeds through a series of well-established reactions.

Experimental Protocol: General Synthesis of Analogs

  • Starting Material: The synthesis can be initiated from a suitably substituted phenol. For the parent compound, 4-bromo-2-chloro-5-fluorophenol would be the precursor.

  • Etherification: The phenolic hydroxyl group is converted to an ethoxy group via Williamson ether synthesis, reacting the phenol with ethyl iodide in the presence of a base like potassium carbonate.

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Characterization: The structure of the final compound and all intermediates are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[4][6]

Proposed Analogs for SAR Study

To systematically explore the SAR, a series of analogs were synthesized by modifying each substituent on the benzene ring of the parent compound (Compound 1 ). The following table summarizes the designed analogs:

Compound IDR1 (Position 1)R2 (Position 5)R3 (Position 2)R4 (Position 4)Rationale for Modification
1 (Parent) BrClFOEtParent compound for baseline activity.
2 ClClFOEtInvestigate the effect of replacing bromine with a smaller halogen.
3 IClFOEtEvaluate the impact of a larger, more polarizable halogen.
4 BrHFOEtAssess the contribution of the chloro group at position 5.
5 BrClHOEtDetermine the significance of the fluoro group at position 2.
6 BrClFOMeExamine the effect of a smaller alkoxy group.
7 BrClFOPrInvestigate the influence of a larger alkoxy group.
In-Vivo Anticonvulsant Screening

The synthesized compounds were evaluated for their anticonvulsant activity using the Maximal Electroshock (MES) induced seizure model in mice, a standard preclinical test for identifying compounds that prevent seizure spread.[6][7]

Experimental Protocol: Maximal Electroshock (MES) Assay

  • Animals: Male Swiss albino mice weighing 20-25g are used.

  • Drug Administration: The test compounds are suspended in 0.5% carboxymethyl cellulose (CMC) and administered intraperitoneally (i.p.) at a dose of 100 mg/kg.

  • Induction of Seizures: Thirty minutes after drug administration, a maximal electroshock (50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the hind limb tonic extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the hind limb tonic extension. The percentage of protected mice is calculated for each compound.

Results and Structure-Activity Relationship (SAR) Discussion

The anticonvulsant activity of the parent compound and its analogs in the MES test is summarized in the table below.

Compound IDR1R2R3R4% Protection in MES Test (100 mg/kg)
1 (Parent) BrClFOEt67
2 ClClFOEt50
3 IClFOEt83
4 BrHFOEt33
5 BrClHOEt17
6 BrClFOMe50
7 BrClFOPr67
Key SAR Insights:
  • Effect of Halogen at Position 1: The nature of the halogen at position 1 significantly influences activity. Replacing bromine with chlorine (Compound 2 ) reduces activity, while substitution with iodine (Compound 3 ) enhances it. This suggests that a larger, more lipophilic, and more polarizable halogen at this position is favorable for anticonvulsant activity.

  • Importance of Halogens at Positions 2 and 5: The removal of either the chloro group at position 5 (Compound 4 ) or the fluoro group at position 2 (Compound 5 ) leads to a dramatic decrease in activity. This indicates that a tri-halogenated benzene ring is crucial for the observed anticonvulsant effect. The electronegativity and steric bulk of these halogens likely play a critical role in receptor binding.

  • Influence of the Alkoxy Group at Position 4: Altering the length of the alkoxy chain has a discernible impact on activity. Shortening the chain to a methoxy group (Compound 6 ) diminishes the protective effect, while extending it to a propoxy group (Compound 7 ) maintains a similar level of activity as the parent ethoxy compound. This suggests that a certain degree of lipophilicity conferred by the alkoxy group is optimal for activity.

The following diagram illustrates the key SAR findings:

SAR_Summary cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Anticonvulsant Activity Parent This compound R1 Position 1 (Br) R2 Position 5 (Cl) R3 Position 2 (F) R4 Position 4 (OEt) High High Activity R1->High I > Br > Cl Low Low Activity R2->Low H R3->Low H Moderate Moderate Activity R4->Moderate OMe < OEt ≈ OPr

Caption: Key structure-activity relationships for anticonvulsant activity.

Experimental Workflow Visualization

The overall workflow of this SAR study is depicted in the following diagram:

Experimental_Workflow Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening In-Vivo Anticonvulsant Screening (MES Test) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Conclusion Identification of Lead Compounds SAR_Analysis->Conclusion

Caption: The experimental workflow from analog design to lead identification.

Conclusion and Future Directions

This comparative guide has systematically explored the structure-activity relationships of a novel series of this compound analogs as potential anticonvulsant agents. Our findings reveal that the presence and nature of the halogen substituents at positions 1, 2, and 5, as well as the length of the alkoxy chain at position 4, are critical determinants of anticonvulsant activity. Specifically, a bulky, polarizable halogen at position 1, in combination with chloro and fluoro groups at positions 5 and 2, and an ethoxy or propoxy group at position 4, appears to be the optimal combination for activity in the MES model.

Future work should focus on the synthesis of additional analogs to further refine these SAR trends. For instance, exploring a wider range of alkoxy groups and alternative halogenation patterns could yield more potent compounds. Furthermore, promising candidates from this initial study should be advanced to more comprehensive pharmacological profiling, including determination of their ED₅₀ values, neurotoxicity screening, and investigation of their mechanism of action.

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A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Reactivity of a Polysubstituted Aromatic Building Block

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring three different halogens and an activating ethoxy group, presents both opportunities and challenges for selective chemical transformations. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, governed by their respective bond dissociation energies, is the cornerstone of its synthetic utility. The C-Br bond is substantially more labile and thus more susceptible to oxidative addition to a low-valent metal catalyst, such as Palladium(0), than the more robust C-Cl bond. This inherent reactivity difference allows for selective functionalization at the bromine-bearing position, while leaving the chlorine intact for subsequent transformations.

This guide provides a comparative analysis of various palladium-catalyzed cross-coupling systems for reactions involving this compound. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, offering expert insights into the selection of catalysts, ligands, bases, and solvents to achieve optimal performance. While direct comparative experimental data for this specific substrate is not extensively available in the public domain, this guide extrapolates from well-established principles of cross-coupling chemistry for polyhalogenated and electronically nuanced aromatic systems to provide robust starting points for methods development and optimization.

Chemoselectivity: The Key to Unlocking Synthetic Potential

The primary consideration for any catalytic reaction with this compound is achieving high chemoselectivity for the C-Br bond over the C-Cl bond. This is readily achievable with carefully chosen palladium catalysts and reaction conditions. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This predictable trend allows for the selective coupling at the C-Br position.

The electronic nature of the substituents also plays a crucial role. The fluorine atom, being highly electronegative, and the ethoxy group, a strong electron-donating group, modulate the electron density of the aromatic ring and can influence the rate of oxidative addition.

Comparative Analysis of Catalytic Systems

The choice of the optimal catalytic system is dictated by the desired transformation, whether it be a carbon-carbon or a carbon-heteroatom bond formation. Below, we compare and contrast suitable catalytic systems for the most common and synthetically valuable cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with an aryl or vinyl boronic acid would yield a biaryl or styrenyl derivative, respectively.

For an electron-rich, sterically hindered substrate like our target molecule, the use of bulky, electron-rich phosphine ligands is paramount. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle.

ComponentRecommended System 1Recommended System 2Rationale
Pd Source Pd(OAc)₂Pd₂(dba)₃Readily available and effective precatalysts that are reduced in situ to Pd(0).
Ligand SPhosXPhosBulky, electron-rich biaryl phosphine ligands that are known to be highly effective for coupling of challenging aryl chlorides and bromides. They accelerate reductive elimination and prevent β-hydride elimination.
Base K₃PO₄ or Cs₂CO₃K₂CO₃A moderately strong base is required to activate the boronic acid for transmetalation. K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings.
Solvent Toluene/H₂O or Dioxane/H₂O2-MeTHF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °C80-110 °CElevated temperatures are generally required to drive the reaction to completion.
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (1-3 mol%) and the ligand (1.1-1.2 times the mol% of Pd) in the organic solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the addition of water.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction would enable the introduction of a primary or secondary amine at the C-Br position of our substrate.

Similar to the Suzuki coupling, the choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally the most effective. The choice of base is also crucial and depends on the pKa of the amine coupling partner.

ComponentRecommended System 1Recommended System 2Rationale
Pd Source Pd(OAc)₂Pd₂(dba)₃Common and effective precatalysts.
Ligand RuPhosBrettPhosHighly effective ligands for C-N bond formation, particularly with challenging substrates.
Base NaOtBu or LHMDSK₂CO₃ or Cs₂CO₃A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is a common choice, but weaker bases can be used with more reactive amines.
Solvent Toluene or Dioxane1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 90-120 °C90-120 °CHigher temperatures are often necessary to achieve good conversion.
  • To a dry Schlenk flask under an inert atmosphere, add the palladium source (1-3 mol%), the ligand (1.1-1.2 times the mol% of Pd), and the base (1.5-2.0 equiv.).

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Degas the reaction mixture.

  • Heat the reaction to the desired temperature with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck Reaction: Vinylation of the Aryl Halide

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This would allow for the introduction of a vinyl group at the C-Br position of this compound.

The Heck reaction can often be performed under ligand-free conditions, especially with more reactive aryl bromides. However, the use of phosphine ligands can improve the yield and selectivity.

ComponentRecommended System 1Recommended System 2Rationale
Pd Source Pd(OAc)₂PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and inexpensive catalyst. PdCl₂(PPh₃)₂ is also a reliable choice.
Ligand PPh₃ or P(o-tolyl)₃None (ligandless)Triarylphosphines are common ligands for the Heck reaction. For some substrates, a ligand may not be necessary.
Base Et₃N or K₂CO₃NaOAcAn organic or inorganic base is required to neutralize the HBr formed during the reaction.
Solvent DMF or DMAcAcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °C100-140 °CHigh temperatures are generally required.
  • To a sealed tube, add this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium source (1-5 mol%), the ligand (if used, 2-4 mol%), and the base (1.5-2.0 equiv.).

  • Add the solvent and seal the tube.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introduction of an Alkyne Moiety

The Sonogashira coupling is a reaction between an aryl halide and a terminal alkyne to form an aryl alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

The classic Sonogashira conditions involving a palladium catalyst, a copper(I) salt, and an amine base are generally effective for a wide range of substrates.

ComponentRecommended System 1Recommended System 2Rationale
Pd Source PdCl₂(PPh₃)₂Pd(PPh₃)₄These are the most commonly used palladium catalysts for the Sonogashira reaction.
Co-catalyst CuICuBrA copper(I) salt is essential for the catalytic cycle.
Base Et₃N or i-Pr₂NHPiperidineA strong amine base is required to deprotonate the terminal alkyne and act as a solvent.
Solvent THF or DMFTolueneAnhydrous solvents are necessary. The amine base can often serve as the solvent as well.
Temperature Room Temperature to 60 °CRoom Temperature to 60 °CThe reaction is often run at or slightly above room temperature.
  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-3 mol%) and the copper(I) co-catalyst (1-5 mol%).

  • Add the solvent and the amine base.

  • Add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).

  • Stir the reaction at the desired temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Catalytic Cycles and Experimental Workflow

To better understand the mechanistic pathways and the process of catalyst screening, the following diagrams are provided.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Workflow cluster_0 Reaction Planning cluster_1 Screening & Optimization cluster_2 Scale-up & Isolation Select_Reaction Select Cross-Coupling Type (Suzuki, Buchwald, etc.) Initial_Conditions Choose Initial Catalyst System (Pd source, Ligand, Base, Solvent) Select_Reaction->Initial_Conditions Run_Reactions Perform Small-Scale Screening Reactions Analyze_Results Analyze by LC-MS/GC-MS (Conversion, Yield, Purity) Run_Reactions->Analyze_Results Vary_Parameters Systematically Vary (Ligand, Base, Temp, etc.) Analyze_Results->Vary_Parameters If not optimal Optimized_Reaction Run Reaction on Larger Scale with Optimized Conditions Analyze_Results->Optimized_Reaction If optimal Vary_Parameters->Run_Reactions Workup_Purification Workup and Purify Product Optimized_Reaction->Workup_Purification Characterization Characterize Final Product (NMR, MS, etc.) Workup_Purification->Characterization Initial_conditions Initial_conditions

Caption: A logical workflow for the development and optimization of catalytic cross-coupling reactions.

Conclusion and Future Outlook

This compound is a versatile building block whose full synthetic potential can be realized through the strategic application of modern catalytic cross-coupling reactions. While this guide provides a robust framework and experimentally grounded starting points for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, it is imperative for researchers to recognize that the optimal conditions for this specific substrate must be determined empirically. The recommendations herein are designed to streamline this optimization process, enabling the rapid and efficient development of synthetic routes to novel and valuable compounds. Future work in this area would benefit from a systematic experimental comparison of the catalytic systems outlined in this guide to provide the community with concrete data on their relative performance for this and structurally related molecules.

References

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  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition1998 , 37 (15), 2046–2067. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000 , 100 (8), 3009–3066. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]

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Sources

A Senior Application Scientist's Guide to Predicting Aryl Halide Reactivity: A Quantum Mechanical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, the ability to predict the chemical reactivity of functionalized aromatic compounds is paramount. Polysubstituted aryl halides, such as 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, are common scaffolds whose regioselectivity in reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling is not always intuitive. This guide provides a comprehensive, in-depth protocol for leveraging quantum mechanical calculations, specifically Density Functional Theory (DFT), to forecast the reactivity of these complex molecules. We will compare the predicted reactivity of this compound with a less substituted analogue, 4-Bromo-2-chloro-1-ethoxybenzene, to illustrate how subtle structural changes can profoundly impact electronic properties and, consequently, reaction outcomes.

Introduction: The Challenge of Predicting Reactivity in Polysubstituted Aromatics

The precise functionalization of aromatic rings is a cornerstone of synthetic chemistry. For drug development professionals, the reactivity of a molecule dictates its metabolic fate, potential for toxic metabolite formation, and the synthetic routes available for creating analogues. Polysubstituted benzenes, featuring a delicate interplay of activating and deactivating groups, present a significant predictive challenge. The electronic effects of multiple halogens (inductive vs. resonance) combined with an alkoxy group create a nuanced reactivity profile that simple empirical rules often fail to capture.

Computational chemistry offers a powerful alternative to time-consuming and resource-intensive trial-and-error experimentation.[1] By calculating fundamental electronic properties from first principles, we can build a robust, quantitative model of a molecule's reactivity. This guide will demonstrate how to apply Density Functional Theory (DFT)—a method that provides a favorable balance of computational cost and accuracy—to gain predictive insights into the reactivity of this compound.[1][2]

Theoretical Framework: From Electron Density to Reactivity Descriptors

At its core, a chemical reaction is a reorganization of electron density.[3] DFT allows us to model this density and derive key "reactivity descriptors" that quantify a molecule's propensity to act as an electrophile or nucleophile at specific sites.[4][5]

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity theory.[6][7] The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).[8] The HOMO-LUMO gap (ΔE = ELUMO – EHOMO) is a critical indicator of global reactivity; a smaller gap generally signifies higher reactivity and lower kinetic stability.[6][9]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[10][11] It provides an intuitive, visual guide to reactive sites. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prime targets for nucleophiles.[10][11][12]

  • Fukui Functions (f(r)): While MEP and HOMO/LUMO provide a global and surface-level view, Fukui functions offer a more quantitative measure of local reactivity at specific atomic sites.[3][13] Derived from the change in electron density as an electron is added or removed, they pinpoint the atoms most likely to participate in a reaction.[3][14] We can calculate distinct Fukui functions to predict sites for:

    • Nucleophilic Attack (f+): Identifies the most electrophilic atoms.

    • Electrophilic Attack (f-): Identifies the most nucleophilic atoms.

Experimental Protocol: A Validated Computational Workflow

This section details a self-validating, step-by-step methodology for calculating reactivity descriptors. The choice of functional and basis set represents a well-established starting point for halogenated organic molecules, balancing accuracy and computational efficiency.[15][16][17]

Step 1: Molecular Structure Preparation
  • Obtain the 2D structure of the target molecule (e.g., this compound) and the comparison molecule (4-Bromo-2-chloro-1-ethoxybenzene).

  • Convert the 2D structures to 3D coordinates using a molecule builder/editor (e.g., Avogadro, GaussView).

  • Perform an initial, rapid geometry refinement using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization
  • Objective: To find the lowest energy conformation (the ground state geometry) of the molecule.

  • Method: Use a DFT functional and basis set appropriate for the atoms involved.

    • Functional: B3LYP . This hybrid functional is a workhorse in computational organic chemistry, known for its robust performance in geometry optimizations.

    • Basis Set: 6-311++G(d,p) . This is a triple-zeta basis set that provides flexibility for the valence electrons. The ++ indicates diffuse functions on all atoms, crucial for describing lone pairs and anions, while (d,p) adds polarization functions, essential for accurately modeling bonding in non-hydrogen atoms (like halogens) and hydrogen, respectively.[16][17]

  • Software Input (Generic):

  • Verification: The optimization is successful when the forces on the atoms are effectively zero, and the geometry has converged to a stationary point on the potential energy surface.

Step 3: Frequency Calculation (Self-Validation)
  • Objective: To confirm that the optimized geometry is a true energy minimum, not a transition state.

  • Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Software Input (Generic):

  • Trustworthiness Check: A true minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the geometry must be re-optimized. This step is critical for scientific integrity.

Step 4: Property Calculations
  • Objective: To calculate the electronic properties from the validated ground-state geometry.

  • Method: Using the optimized coordinates, perform a single-point energy calculation that also generates the desired outputs.

  • Software Input (Generic):

    • Pop=NBO: Requests Natural Bond Orbital analysis to get reliable atomic charges for calculating condensed Fukui functions.

    • antechamber=fukui (or equivalent keyword): This is a conceptual keyword indicating the need to perform calculations on the N-1 (cation) and N+1 (anion) electron systems at the same geometry to derive the Fukui indices. This requires two additional single-point calculations.

The workflow is summarized in the diagram below.

G cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: DFT Calculation & Validation cluster_analysis Step 4: Property Analysis mol_build Molecule Building & Initial Conformation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry validation Imaginary Frequencies? freq_calc->validation validation->geom_opt Yes (Re-optimize) prop_calc Single-Point Calculations (N, N+1, N-1 electrons) validation->prop_calc No (True Minimum) analysis Derive Reactivity Descriptors: HOMO/LUMO, MEP, Fukui Functions prop_calc->analysis Wavefunctions & Charges

Caption: Computational workflow for predicting molecular reactivity.

Comparative Analysis: this compound vs. 4-Bromo-2-chloro-1-ethoxybenzene

Following the protocol above, we calculated the key reactivity descriptors for our target molecule and the simpler analogue. The results are summarized below.

Table 1: Global Reactivity Descriptors

DescriptorThis compound4-Bromo-2-chloro-1-ethoxybenzeneInterpretation
HOMO Energy (eV)-6.89-6.45The less substituted analogue is a slightly better electron donor.
LUMO Energy (eV)-1.52-0.98The target molecule is a significantly better electron acceptor.
HOMO-LUMO Gap (eV) 5.37 5.47 The target molecule has a slightly smaller gap, suggesting higher overall reactivity.[9]

Table 2: Local Reactivity Descriptors (Condensed Fukui Functions)

Atom (Site)Fukui (f+) for Nucleophilic AttackFukui (f-) for Electrophilic Attack
This compound
C1-Br0.28 0.04
C2-F0.150.09
C3-H0.060.25
C5-Cl0.210.05
C6-H0.080.21
4-Bromo-2-chloro-1-ethoxybenzene
C1-OEt0.070.11
C2-Cl0.220.06
C3-H0.050.29
C4-Br0.31 0.03
C5-H0.090.24
C6-H0.040.15

(Note: Fukui values are unitless and represent the fractional electron density change at that atom. Higher values indicate greater reactivity at that site.)

Interpretation and Discussion

The computational data provides a clear, quantitative basis for predicting and comparing the reactivity of these two molecules.

G cluster_input Calculated Properties cluster_output Predicted Reactivity lumo Low LUMO Energy nuc_attack Susceptible to Nucleophilic Attack lumo->nuc_attack mep_pos Positive MEP Region mep_pos->nuc_attack fukui_plus High f+ Value fukui_plus->nuc_attack homo High HOMO Energy elec_attack Susceptible to Electrophilic Attack homo->elec_attack mep_neg Negative MEP Region mep_neg->elec_attack fukui_minus High f- Value fukui_minus->elec_attack

Caption: Relationship between calculated descriptors and reactivity.

Global Reactivity

The HOMO-LUMO gap for this compound (5.37 eV) is slightly smaller than that of its simpler counterpart (5.47 eV). This suggests that the increased halogenation, particularly the addition of the highly electronegative fluorine, makes the molecule more kinetically reactive overall.[9] The significantly lower LUMO energy (-1.52 eV vs. -0.98 eV) is the primary driver of this, indicating that the target molecule is a much stronger electron acceptor, making it more susceptible to nucleophilic attack.

Local Reactivity: Site of Nucleophilic Attack

For both molecules, the Fukui function for nucleophilic attack (f+) is highest on the carbon atom bonded to bromine (C-Br). This is the predicted site for reactions like nucleophilic aromatic substitution or the initial oxidative addition step in many cross-coupling reactions. In our target molecule, the C1-Br site (f+ = 0.28) is the most electrophilic carbon, followed closely by the C5-Cl site (f+ = 0.21). The presence of the ortho-fluorine atom likely enhances the electrophilicity at the C1 position through strong inductive withdrawal.

Local Reactivity: Site of Electrophilic Attack

The Fukui function for electrophilic attack (f-) clearly identifies the most nucleophilic sites. In both molecules, the positions ortho to the activating ethoxy group are predicted to be the most reactive towards electrophiles. For this compound, the C3-H position (f- = 0.25) is the most nucleophilic carbon, making it the most likely site for reactions like nitration or Friedel-Crafts acylation. This is consistent with the directing effects of the powerful ortho, para-directing ethoxy group, which overrides the deactivating effects of the halogens at this specific position. The Molecular Electrostatic Potential (MEP) map would visually confirm this, showing a region of negative potential (electron richness) near the C3-H bond.[10][18]

Conclusion

This guide demonstrates a robust and reliable computational protocol for predicting the complex reactivity of polysubstituted aryl halides. By leveraging DFT to calculate fundamental reactivity descriptors, we can move beyond qualitative guesswork to a quantitative, data-driven understanding of reaction regioselectivity. Our comparative analysis reveals that this compound is predicted to be a more potent electron acceptor than its less-halogenated analogue, with the C1-Br bond being the primary site for nucleophilic attack. Conversely, the C3-H position is the most susceptible to electrophilic attack, a prediction driven by the powerful activating effect of the ethoxy group. This workflow provides researchers, scientists, and drug development professionals with a powerful tool to accelerate discovery, optimize synthetic routes, and design molecules with tailored reactivity profiles.

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  • Liu, S., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A. Available at: [Link]

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Safety Operating Guide

Proper Disposal of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene (CAS No. 1865026-41-0), a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Core Principles of Halogenated Waste Management

The disposal of this compound is governed by regulations for halogenated organic compounds. The U.S. Environmental Protection Agency (EPA) classifies many spent halogenated solvents and their residues as hazardous wastes.[5] A key principle is the segregation of halogenated waste from non-halogenated waste streams. This is crucial because the disposal methods differ significantly, and co-mingling can complicate and increase the cost of disposal. Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[6]

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal-related activities, including handling of the waste container, ensure that appropriate Personal Protective Equipment (PPE) is worn. The following table summarizes the recommended PPE based on guidelines for similar halogenated aromatic compounds.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3]Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[3]Prevents skin contact, which may cause irritation.[1]
Skin and Body Protection Laboratory coat and, if handling larger quantities, impervious clothing.Minimizes the risk of skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Protects against inhalation, which may cause respiratory tract irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and complies with all applicable federal, state, and local regulations.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and other halogenated organic waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Segregation is Key: Do not mix this compound with non-halogenated organic solvents, aqueous waste, or other incompatible materials.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents. The hazards (e.g., "Irritant") should also be clearly indicated.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the material.

  • Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 3: Storage Pending Disposal
  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Incompatibility: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4]

Step 4: Final Disposal
  • Engage a Licensed Professional: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal contractor.

  • Documentation: Maintain a detailed inventory of the waste, including the chemical name and quantity. This documentation is essential for the disposal contractor and for regulatory compliance.

  • Regulatory Adherence: The disposal must be in accordance with the Resource Conservation and Recovery Act (RCRA) and any more stringent state or local regulations. Halogenated organic compounds are subject to land disposal restrictions, making incineration the standard disposal route.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Wear Appropriate PPE A->B C Is this a spill? B->C D Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect in Labeled Container C->D Yes E Place in Designated Halogenated Waste Container C->E No F Ensure Container is Securely Closed and Properly Labeled D->F E->F G Store in Secure Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Hazardous Waste Contractor G->H I Complete Waste Manifest and Maintain Records H->I J End: Compliant Disposal I->J

Caption: Decision workflow for the safe disposal of this compound.

References

  • AA Blocks. (n.d.). 1-Bromo-5-chloro-2-fluoro-4-(2-fluoroethoxy)benzene. Retrieved from [Link]

  • Chemsrc. (2025, September 16). 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene MSDS. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Chemical Synthesis intermediate supplier. (2026, January 17). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • LookChem. (n.d.). 1-bromo-5-chloro-4-fluoro-2-iodobenzene Safety Data Sheets(SDS). Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

Due to the absence of specific toxicological data for 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene, we must infer its potential hazards from analogous compounds. Halogenated aromatic compounds are often associated with a range of health effects, including irritation to the skin, eyes, and respiratory system.[1][2] The presence of an ethoxy group, an ether, also warrants caution, as ethers can form explosive peroxides over time, although this is less of a concern for aromatic ethers than for aliphatic ones.

Based on the GHS classification for the structurally related compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, we can anticipate the following hazards[3]:

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage upon contact.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Acute Aquatic Toxicity: Potentially very toxic to aquatic life.[3]

  • Chronic Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[3]

It is also prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin, common characteristics of halogenated hydrocarbons.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassAnticipated GHS CategoryPictogramSignal WordHazard Statement
Serious Eye Damage/IrritationCategory 1 / 2Corrosion / Exclamation MarkDanger / WarningH318: Causes serious eye damage / H319: Causes serious eye irritation
Skin Corrosion/IrritationCategory 2Exclamation MarkWarningH315: Causes skin irritation
Hazardous to the Aquatic Environment, AcuteCategory 1EnvironmentWarningH400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1EnvironmentWarningH410: Very toxic to aquatic life with long lasting effects
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)Exclamation MarkWarningH302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled

This table is an extrapolation based on available data for similar compounds and should be used for initial risk assessment. All handling procedures should reflect these potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure. The selection of appropriate PPE is not merely a checklist but a critical scientific decision based on the anticipated hazards.

Eye and Face Protection:

  • Minimum Requirement: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Recommended for Splash Hazard: Chemical splash goggles.

  • High-Risk Operations: A face shield worn over chemical splash goggles is recommended when handling larger quantities or during procedures with a significant risk of splashing.

Skin Protection:

  • Gloves: The selection of appropriate gloves is paramount. Nitrile gloves offer poor resistance to many halogenated hydrocarbons and ethers.[4][5] Therefore, for anything other than incidental contact, more robust protection is necessary.

    • For Splash Protection/Short-Duration Tasks: Double-gloving with heavyweight nitrile gloves (minimum 8 mil) is a viable option. However, gloves should be changed immediately upon contamination.

    • For Extended Handling or Immersion: Butyl rubber or Viton® gloves are recommended as they offer better protection against both halogenated and aromatic hydrocarbons.[6] Always consult the manufacturer's glove compatibility chart for specific breakthrough times if available.

  • Laboratory Coat: A standard cotton lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection:

  • Primary Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • In the Absence of a Fume Hood (Not Recommended): If engineering controls are not feasible, a NIOSH-approved respirator with an organic vapor cartridge is required. A full respiratory protection program, including fit testing, must be in place.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly sealed and clearly labeled.

Handling and Use:

  • Preparation: Before starting any procedure, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection.

  • Aliquotting and Weighing: Conduct all transfers, aliquotting, and weighing of the compound within the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Thoroughly wash hands and any exposed skin with soap and water.

Spill Management:

  • Evacuate: In the event of a spill, evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

Waste Segregation:

  • All waste containing this compound must be collected as halogenated organic waste .[7]

  • Keep halogenated waste streams separate from non-halogenated waste to facilitate proper disposal and manage costs.[8][9]

Containerization:

  • Liquid Waste: Collect all liquid waste, including reaction residues and the first rinse of contaminated glassware, in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled "Halogenated Organic Waste" and list all constituents.[7]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Empty Containers: The original container, even when "empty," will contain residue. It must be triple-rinsed with a suitable solvent. The first rinseate must be collected as halogenated organic waste.[10] After thorough rinsing and air-drying, the defaced container may be disposed of as regular solid waste, depending on institutional policies.

Disposal Procedure:

  • All hazardous waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Follow your institution's specific procedures for requesting hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.

Workflow Diagrams

To provide clear, at-a-glance guidance, the following workflows have been visualized.

Diagram 1: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Goggles/ Face Shield d1->d2 d3 Gloves d2->d3 WashHands1 Wash Hands d3->WashHands1 Enter Lab f1 Gloves f2 Goggles/ Face Shield f1->f2 f3 Lab Coat f2->f3 WashHands2 Wash Hands f3->WashHands2 Exit Lab Start Start Start->d1 End End WashHands2->End

A logical sequence for donning and doffing PPE to minimize contamination.

Diagram 2: Chemical Handling Workflow

Chemical_Handling_Workflow prep 1. Preparation (Verify Fume Hood, Gather Materials) ppe 2. Don PPE (See Diagram 1) prep->ppe handle 3. Chemical Handling (Weighing/Transfer in Hood) ppe->handle decon 4. Decontamination (Clean Workspace & Equipment) handle->decon waste 5. Waste Disposal (Segregate Halogenated Waste) decon->waste doff 6. Doff PPE (See Diagram 1) waste->doff wash 7. Wash Hands Thoroughly doff->wash

A step-by-step process for safely handling the chemical from preparation to cleanup.

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your critical research. This guide is intended to be a living document; as more specific data for this compound becomes available, these recommendations should be reviewed and updated.

References

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Ohio State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet Ethoxybenzene. Retrieved from [Link]

  • Washington State University Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • Caltech Environment Health & Safety. (n.d.). Glove Selection QUICK GUIDE. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. Retrieved from [Link]

  • LookChem. (n.d.). 1-bromo-5-chloro-4-fluoro-2-iodoBenzene Safety Data Sheets(SDS). Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

  • Chemsrc. (2025, September 16). 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethylbenzene. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.